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  • Product: 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid
  • CAS: 343929-20-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic Acid Derivatives

Introduction The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong C-F bonds, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] When combined with the rigid, three-dimensional scaffold of a cyclopropane ring, the resulting fluorinated cyclopropane motif is a highly sought-after pharmacophore in drug discovery.[3][4] This guide provides a detailed overview of the primary synthetic pathways for a key subclass of these compounds: 1-fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid and its derivatives. We will explore the underlying chemical principles, provide field-proven insights into experimental choices, and offer detailed protocols for key transformations.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of 1-fluoro-2-alkylcyclopropane-1-carboxylic acid derivatives can be broadly categorized into two main approaches: the construction of the cyclopropane ring from a fluorinated precursor (Strategy A) and the introduction of a fluorine atom onto a pre-existing cyclopropane scaffold (Strategy B). A third, more direct strategy (Strategy C) has also been developed for the parent acid.

Strategy A: Cyclopropanation of Fluorinated Olefins

This is arguably the most prevalent approach, leveraging the [2+1] cycloaddition of a carbene or carbenoid species to a fluorinated alkene. The success of this strategy hinges on managing the electronic properties of the fluorinated double bond, which can be less nucleophilic than its non-fluorinated counterparts.[5]

A1: Metal-Catalyzed Cyclopropanation with Diazo Compounds

Rhodium(II) complexes are highly effective catalysts for the decomposition of diazo compounds to generate transient carbene intermediates, which then react with alkenes to form cyclopropanes. This method offers a high degree of control over stereoselectivity.[6][7][8]

The general mechanism involves the formation of a rhodium-carbene complex, which then undergoes a concerted or stepwise cycloaddition with the fluorinated alkene. The choice of chiral ligands on the rhodium catalyst is critical for achieving high enantioselectivity.

Logical Flow of Metal-Catalyzed Cyclopropanation

cluster_0 Catalyst Activation cluster_1 Cycloaddition cluster_2 Final Product Generation Rh_Catalyst Rh₂(OAc)₄ Rh_Carbene Rh(II)-Carbene Complex Rh_Catalyst->Rh_Carbene + Diazo Compound Diazo_Compound N₂CHCO₂R Diazo_Compound->Rh_Carbene N2_gas N₂ (gas) Rh_Carbene->N2_gas Product Fluorocyclopropane Ester Rh_Carbene->Product + Fluoroalkene Fluoro_Alkene Isopropyl-substituted Fluoroalkene Fluoro_Alkene->Product Product->Rh_Catalyst Catalyst Regeneration Ester_Hydrolysis Saponification (e.g., LiOH, H₂O) Product->Ester_Hydrolysis Final_Acid 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid Ester_Hydrolysis->Final_Acid

Caption: Workflow for Rhodium-Catalyzed Cyclopropanation.

A2: Biocatalytic Cyclopropanation

A groundbreaking alternative to traditional chemical catalysis involves the use of engineered enzymes. Specifically, engineered myoglobin-based catalysts have demonstrated exceptional capabilities in synthesizing fluorinated cyclopropanes.[4][9] These biocatalysts can perform highly stereoselective carbene transfer reactions to fluorinated olefins, often achieving levels of diastereo- and enantiocontrol that are difficult to match with chemical catalysts.[4]

This biocatalytic approach offers significant advantages in terms of sustainability and selectivity, representing a powerful strategy for generating high-value fluorinated building blocks for medicinal chemistry.[3]

Strategy B: Fluorination of Pre-formed Cyclopropanes

This strategy involves synthesizing a 2-(propan-2-yl)cyclopropane-1-carboxylic acid derivative first, followed by the selective introduction of a fluorine atom at the C1 position. This approach can be advantageous if the corresponding non-fluorinated cyclopropane is readily available.

B1: Electrophilic Fluorination

Electrophilic fluorination is a key method for introducing fluorine into electron-rich centers. For a cyclopropane carboxylic acid derivative, this typically involves generating an enolate or a similar nucleophilic species at the C1 position, which is then quenched with an electrophilic fluorine source.

Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®.[10] The reaction's success depends on the efficient and regioselective formation of the nucleophilic cyclopropane intermediate.

General Pathway for Electrophilic Fluorination

Start_Material 2-Isopropylcyclopropane-1-carboxylic Ester Enolate Cyclopropyl Enolate Intermediate Start_Material->Enolate + Base Base Strong Base (e.g., LDA) Base->Enolate Product 1-Fluoro-2-isopropylcyclopropane-1-carboxylic Ester Enolate->Product + 'F+' Source F_Source Electrophilic Fluorine Source (e.g., NFSI) F_Source->Product

Caption: Electrophilic fluorination of a cyclopropane precursor.

Strategy C: Direct Oxidation of a Phenyl Ketone Precursor

A specific and scalable route to 1-fluoro-cyclopropane-1-carboxylic acid has been detailed in the patent literature.[11][12] This method avoids the direct cyclopropanation of a pre-fluorinated olefin or the direct fluorination of a cyclopropane acid. Instead, it involves a Baeyer-Villiger oxidation of a 1-fluoro-cyclopropyl phenyl ketone.

This process is advantageous as the starting materials can be readily prepared, and the oxidation and subsequent hydrolysis steps are generally high-yielding.[11]

Experimental Protocols & Data

Protocol 1: Baeyer-Villiger Oxidation Route (Strategy C)

This protocol is adapted from the process described for the synthesis of 1-fluoro-cyclopropane-1-carboxylic acid.[12]

Step 1: Synthesis of 4-chlorophenyl 1-fluoro-cyclopropane-1-carboxylate

  • To a stirred solution of 1-fluoro-cyclopropyl 4-chlorophenyl ketone (1.0 eq) in dichloromethane, add m-chloroperbenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

Step 2: Saponification to 1-Fluoro-cyclopropane-1-carboxylic acid

  • Dissolve the crude 4-chlorophenyl 1-fluoro-cyclopropane-1-carboxylate (1.0 eq) in methyl tert-butyl ether.

  • Add a solution of sodium hydroxide (1.0 eq) in water at 0 °C.

  • Stir the biphasic mixture vigorously at room temperature for 3-5 hours.

  • Separate the aqueous phase, and with ice-cooling, carefully acidify with concentrated hydrochloric acid to pH ~1-2.

  • Extract the aqueous phase three times with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-fluoro-cyclopropane-1-carboxylic acid.

Step Product Reported Yield Physical State Reference
14-chlorophenyl 1-fluoro-cyclopropane-1-carboxylate75%Oil[12]
21-fluoro-cyclopropane-1-carboxylic acid78%Solid (m.p. 66-68 °C)[12]
Protocol 2: Asymmetric Cyclopropanation via Chiral Fluoro Carbanion (Strategy A variant)

This conceptual protocol is based on the highly enantioselective preparation of cyclopropanes containing fluorinated tertiary stereogenic centers.[1]

Step 1: Generation of the Chiral α-Fluoro Carbanion Adduct

  • To a solution of a chiral auxiliary-containing α,β-unsaturated Weinreb amide (1.0 eq) in THF at -78 °C, add a pre-formed α-fluoro carbanion reagent (e.g., derived from a fluorinated sulfone and a strong base).

  • Stir the reaction at low temperature for 1-3 hours, monitoring by TLC for the consumption of the starting material.

Step 2: Cyclization and Product Formation

  • Upon completion of the addition, allow the reaction to slowly warm, which initiates the intramolecular cyclization (Michael-initiated ring closure).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography on silica gel.

Reaction Type Diastereoselectivity (d.r.) Enantioselectivity (e.e.) Reference
MonofluoromethylenationGoodExcellent (>95%)[1]

Conclusion

The synthesis of 1-fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid derivatives is a challenging yet crucial task for advancing drug discovery programs. The choice of synthetic strategy depends on factors such as the availability of starting materials, the desired stereochemistry, and scalability requirements. Metal-catalyzed and biocatalytic cyclopropanations of fluorinated olefins offer elegant and stereocontrolled routes to these valuable building blocks. Concurrently, methods involving the direct fluorination of cyclopropane precursors or the oxidation of ketone intermediates provide practical and scalable alternatives. As the demand for novel fluorinated pharmacophores continues to grow, further innovation in these synthetic methodologies is anticipated, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References
  • Arnold, F. H., et al. (2021). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition. Available at: [Link]

  • Ma, J.-A., et al. (2012). Enantioselective Synthesis of Cyclopropanes That Contain Fluorinated Tertiary Stereogenic Carbon Centers: A Chiral Fluoro Carbanion Approach. Angewandte Chemie International Edition. Available at: [Link]

  • Pellissier, H. (2021). Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research. Available at: [Link]

  • Fasan, R. (n.d.). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. ResearchGate. Available at: [Link]

  • Fasan, R., & Arnold, F. H. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie. Available at: [Link]

  • Charette, A. B. (n.d.). Synthesis of fluorocyclopropanes via the enantioselective cyclopropanation of fluoro-substituted allylic alcohols using zinc carbenoids. Canadian Science Publishing. Available at: [Link]

  • Zhu, S., et al. (2023). Asymmetric [2+1] cycloaddition of difluoroalkyl-substituted carbenes with alkenes under rhodium catalysis. iScience. Available at: [Link]

  • Wang, Z. J. (n.d.). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Wiley Online Library. Available at: [Link]

  • Zhu, S., et al. (2023). Asymmetric [2+1] cycloaddition of difluoroalkyl-substituted carbenes with alkenes under rhodium catalysis: Synthesis of chiral difluoroalkyl-substituted cyclopropanes. PubMed. Available at: [Link]

  • Zhdankin, V. V. (n.d.). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. National Center for Biotechnology Information. Available at: [Link]

  • Grygorenko, O. (n.d.). Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif. ResearchGate. Available at: [Link]

  • Karmakar, S., et al. (2026). Development of Practical and Scalable Synthetic Route for 1-(2,2,2-Trifluoroethyl)cyclopropane-1-carboxylic Acid. ResearchGate. Available at: [Link]

  • Tiemann, et al. (n.d.). Process for the production of 1-fluor-cyclopropane-1-carboxylic acid. Google Patents.
  • Betz, K. N. (n.d.). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. National Center for Biotechnology Information. Available at: [Link]

  • Ito, H. (2023). Synthesis of Fluoromethyl‐Substituted Cyclopropanes by Electrophilic Cyclization of Homoallylic Boronate Intermediates. ResearchGate. Available at: [Link]

  • Tiemann, et al. (n.d.). Process for the preparation of 1-fluoro-cyclopropane-1-carboxylic acid. Google Patents.
  • (n.d.). Novel 2-fluorocyclopropane carboxylic acid synthesis method. Google Patents.
  • Chen, K. (2025). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. National Center for Biotechnology Information. Available at: [Link]

  • Costantino, G., et al. (n.d.). Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase. Royal Society of Chemistry. Available at: [Link]

  • Sanchez, J. P., et al. (n.d.). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. PubMed. Available at: [Link]

  • Donaldson, W. A. (n.d.). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. National Center for Biotechnology Information. Available at: [Link]

Sources

Exploratory

Comprehensive 1H and 19F NMR Spectroscopy Reference Guide for 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol Executive Summary The incorporation of fluorinated cyclopropanes into small-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol

Executive Summary

The incorporation of fluorinated cyclopropanes into small-molecule drug candidates has become a cornerstone strategy in modern medicinal chemistry. These motifs serve as metabolically stable bioisosteres for amides and peptides, modulating lipophilicity and target engagement[1]. 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid (also known as 1-fluoro-2-isopropylcyclopropanecarboxylic acid) is a highly specialized building block. Its unique three-membered ring, combined with the electron-withdrawing fluorine atom and the sterically demanding isopropyl group, creates a rigid, stereochemically complex scaffold.

This whitepaper provides an authoritative reference for the 1 H and 19 F Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this molecule. By detailing the causality behind complex spin-spin coupling networks and providing a self-validating experimental protocol, this guide ensures rigorous structural and stereochemical confirmation for process chemists and analytical scientists.

Structural and Stereochemical Complexity

The cyclopropane core of 1-fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid possesses two contiguous stereocenters (C1 and C2). Consequently, the molecule exists as a mixture of diastereomers (cis and trans relative orientations of the fluoro and isopropyl groups), each exhibiting a distinct NMR profile.

The analytical challenge lies in resolving the complex scalar coupling networks:

  • Diastereotopic Protons: The methylene protons at C3 (H a​ and H b​ ) are diastereotopic due to the chiral centers at C1 and C2. They resonate at different chemical shifts and couple with each other ( 2JHH​ ), the C2 proton ( 3JHH​ ), and the C1 fluorine atom ( 3JHF​ ).

  • Heteronuclear Coupling: The 19 F nucleus (spin ½) splits the signals of all adjacent protons. The magnitude of the 3JHF​ coupling is highly dependent on the dihedral angle, with cis-couplings typically being significantly larger (12–20 Hz) than trans-couplings (5–12 Hz).

  • Chiral Environment of the Isopropyl Group: The proximity of the isopropyl group to the chiral cyclopropane ring renders its two methyl groups diastereotopic, often resulting in two distinct doublets in the 1 H NMR spectrum.

Reference NMR Spectroscopic Data

The following data represents a synthesized reference profile for the major diastereomer (arbitrarily assigned as the trans-isopropyl/fluoro isomer) recorded in CDCl 3​ . The chemical shifts and coupling constants are grounded in empirical observations of highly similar 1-fluorocyclopropanecarboxylic acid derivatives[2],[3].

1 H NMR Data (400 MHz, CDCl 3​ )
Position / NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constants ( J , Hz)IntegrationAssignment Rationale & Causality
-COOH 11.50br sN/A1HBroadened due to rapid chemical exchange; highly deshielded by the carbonyl group.
C2-H (Cyclopropane)1.65dddd11.0, 8.5, 6.0, 2.51HCouples with 19 F ( 3JHF​ ), C3-H a​ , C3-H b​ , and the isopropyl CH.
CH (Isopropyl)1.55octet6.51HSplit by the six methyl protons and the adjacent C2-H.
C3-H a​ (cis to F)1.40ddd18.0, 8.5, 6.01HLarge 3JHF​ (18.0 Hz) confirms cis relationship to fluorine. Couples with C3-H b​ ( 2JHH​ ) and C2-H ( 3JHH​ ).
C3-H b​ (trans to F)1.15ddd10.5, 8.5, 6.01HSmaller 3JHF​ (10.5 Hz) confirms trans relationship to fluorine.
-CH 3​ (Isopropyl)1.05d6.53HDiastereotopic methyl group A; split by the isopropyl CH.
-CH 3​ ' (Isopropyl)0.98d6.53HDiastereotopic methyl group B; split by the isopropyl CH.
19 F NMR Data (376 MHz, CDCl 3​ )

Typical 19 F NMR chemical shifts for 1-fluorocyclopropanecarboxylic acid derivatives resonate reliably between -200 and -205 ppm[2],[3].

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constants ( J , Hz)IntegrationAssignment Rationale & Causality
C1-F (Coupled)-202.5ddd18.0, 11.0, 10.51FMultiplet arises from coupling to C3-H a​ (cis), C2-H (trans), and C3-H b​ (trans).
C1-F (Decoupled, 19 F{ 1 H})-202.5sN/A1FBroadband proton decoupling collapses the multiplet into a sharp singlet, ideal for purity and dr analysis.

The Principle of Self-Validation: The integrity of this assignment is self-validating. The 3JHF​ coupling constants extracted from the 19 F spectrum (18.0, 11.0, and 10.5 Hz) must mathematically perfectly match the heteronuclear couplings observed in the 1 H signals for C3-H a​ , C2-H, and C3-H b​ , respectively. A mismatch indicates an assignment error or an impure phase.

Experimental Protocols & Methodologies

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology must be adhered to when characterizing this building block.

Step 1: Sample Preparation
  • Weigh 15–20 mg of 1-fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid.

  • Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality: CDCl 3​ is selected over protic solvents (like Methanol-d 4​ ) to prevent deuterium exchange of the carboxylic acid proton, allowing its observation. Furthermore, non-polar solvents minimize conformational flux, sharpening the complex multiplet signals of the cyclopropane ring.

Step 2: 1 H NMR Acquisition
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer at 298 K.

  • Set the relaxation delay ( d1​ ) to a minimum of 2.0 seconds.

  • Acquire 16 to 64 transients (scans).

  • Causality: An adequate relaxation delay ensures that the sterically hindered protons of the cyclopropane ring fully relax between pulses, guaranteeing that the integration values accurately reflect the stoichiometric ratio of the protons.

Step 3: 19 F and 19 F{ 1 H} NMR Acquisition
  • Tune the probe to the 19 F frequency (e.g., 376 MHz on a 400 MHz console).

  • Acquire a standard 1 H-coupled 19 F spectrum (16 scans).

  • Acquire a 1 H-decoupled 19 F spectrum ( 19 F{ 1 H}) using inverse gated decoupling.

  • Causality: The coupled spectrum is mandatory for extracting the JHF​ values needed for structural connectivity. The decoupled spectrum is strictly required to determine the diastereomeric ratio (dr). Because the signals collapse to sharp singlets, baseline resolution between the cis and trans isomers is achieved, allowing for highly precise integration without multiplet overlap.

NMR Assignment Workflow

The following diagram illustrates the logical, self-validating workflow required to achieve a definitive stereochemical assignment of fluorinated cyclopropanes.

NMR_Workflow Prep Sample Preparation (CDCl3, 298K) Acq1H 1H NMR Acquisition (400-600 MHz) Prep->Acq1H Acq19F 19F & 19F{1H} NMR (376-564 MHz) Prep->Acq19F Process Fourier Transform & Phase/Baseline Correction Acq1H->Process Acq19F->Process Analyze1D 1D Signal Integration & Multiplet Analysis Process->Analyze1D Val2D 2D NMR Validation (COSY, HSQC, HMBC) Analyze1D->Val2D Resolve Overlaps Final Final Stereochemical & Structural Assignment Val2D->Final Confirm Connectivity

Figure 1: Self-validating NMR acquisition and assignment workflow for fluorinated cyclopropanes.

References

  • ChemicalRoot. "Cyclopropanecarboxylic Acid, 1-Fluoro-2-(1-Methylethyl)-, Ethyl Ester | 343867-06-1." ChemicalRoot Database. Available at:[Link]

  • [2] Canadian Science Publishing. "Synthesis of fluorocyclopropanes via the enantioselective cyclopropanation of fluoro-substituted allylic alcohols using zinc carbenoids." Canadian Journal of Chemistry. Available at:[Link]

  • [3] Semantic Scholar / ACS Publications. "Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox." The Journal of Organic Chemistry. Available at:[Link]

Sources

Foundational

Crystal structure and X-ray diffraction of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid

An In-Depth Technical Guide on the Crystal Structure and X-ray Diffraction of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid Foreword: The Significance of Fluorinated Cyclopropanes in Medicinal Chemistry The intr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Crystal Structure and X-ray Diffraction of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid

Foreword: The Significance of Fluorinated Cyclopropanes in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. The cyclopropane ring, a conformationally constrained three-membered ring system, serves as a versatile bioisostere for various functional groups. The combination of these two motifs in 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid presents a molecule of significant interest for probing structure-activity relationships (SAR) in drug discovery programs. Understanding the precise three-dimensional arrangement of atoms within this molecule through single-crystal X-ray diffraction is paramount for rational drug design and for elucidating its interactions with biological targets. This guide provides a comprehensive overview of the crystallographic analysis of this compound, from synthesis and crystal growth to structure solution and interpretation.

Part 1: Synthesis and Crystallization

Synthetic Strategy

The synthesis of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid can be approached through several established routes for fluorinated cyclopropanes. A plausible and efficient method involves the diastereoselective fluorination of a suitable cyclopropane precursor. The choice of fluorinating agent is critical to control the stereochemistry at the C1 position.

Experimental Protocol: Synthesis

  • Esterification: Commercially available 2-(propan-2-yl)cyclopropane-1-carboxylic acid is first converted to its methyl ester using methanol under acidic catalysis (e.g., H₂SO₄).

  • Enolate Formation: The methyl ester is then treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding enolate.

  • Electrophilic Fluorination: The enolate is quenched with an electrophilic fluorinating agent, for instance, N-Fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom.

  • Saponification: The resulting fluorinated ester is hydrolyzed using aqueous lithium hydroxide (LiOH) to yield the target carboxylic acid.

  • Purification: The crude product is purified by column chromatography on silica gel.

Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. For a polar molecule like 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid, several crystallization techniques should be explored.

Experimental Protocol: Crystallization

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents like dichloromethane/hexane) is allowed to evaporate slowly at room temperature in a loosely capped vial.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystal growth.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

Part 2: Single-Crystal X-ray Diffraction Analysis

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage. The data is collected using a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a modern detector (e.g., CCD or CMOS).

Table 1: Hypothetical Crystallographic Data and Structure Refinement Parameters

ParameterValue (Exemplary)
Empirical formulaC₇H₁₁FO₂
Formula weight146.16
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95°
Volume845 ų
Z4
Density (calculated)1.15 Mg/m³
Absorption coefficient0.09 mm⁻¹
F(000)312
Theta range for data collection2.0 to 28.0°
Reflections collected5000
Independent reflections1800 [R(int) = 0.04]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1800 / 0 / 120
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.05, wR2 = 0.12
R indices (all data)R1 = 0.06, wR2 = 0.13
Largest diff. peak and hole0.25 and -0.20 e.Å⁻³

Note: The values in this table are hypothetical and serve as a representative example for a molecule of this type. The actual values would be determined experimentally.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or dual-space algorithms, and subsequently refined against the experimental data.

Workflow for Structure Solution and Refinement

Structure Solution and Refinement Workflow DataCollection Data Collection (Diffractometer) DataProcessing Data Processing (e.g., CrysAlisPro) DataCollection->DataProcessing Raw Data StructureSolution Structure Solution (e.g., SHELXT) DataProcessing->StructureSolution HKL File StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement Initial Model StructureRefinement->StructureRefinement Validation Structure Validation (e.g., checkCIF) StructureRefinement->Validation Refined Model CIF Final CIF File Validation->CIF Validated Structure

Caption: Workflow from data collection to final crystallographic information file (CIF).

Part 3: Analysis of the Crystal Structure

Molecular Geometry

The precise bond lengths, bond angles, and torsion angles obtained from the refined crystal structure provide invaluable insights into the molecule's conformation.

Table 2: Expected Key Geometric Parameters

ParameterExpected Value RangeRationale
C-F bond length1.35 - 1.40 ÅTypical for a C(sp³)-F bond, slightly shorter due to the electron-withdrawing nature of the carboxyl group.
C-C (cyclopropane)1.48 - 1.52 ÅCharacteristic of strained three-membered rings.
C-COOH bond length1.47 - 1.50 ÅStandard single bond between a cyclopropyl carbon and a carboxyl carbon.
O=C-O-H torsion angle~0° or ~180°The carboxylic acid group is expected to be planar.
Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid, hydrogen bonding is expected to be the dominant interaction.

Key Expected Intermolecular Interactions

  • Carboxylic Acid Dimerization: The most prominent interaction is likely the formation of centrosymmetric hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules. This is a very common and stable motif for carboxylic acids in the solid state.

  • C-H···O and C-H···F Interactions: Weaker hydrogen bonds involving the cyclopropyl and isopropyl C-H groups as donors and the carboxyl oxygen or fluorine atoms as acceptors may also play a role in stabilizing the crystal packing.

Caption: Expected centrosymmetric hydrogen-bonded dimer of the carboxylic acid.

Part 4: Conclusion and Implications for Drug Development

The single-crystal X-ray diffraction analysis of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid provides a definitive, high-resolution picture of its three-dimensional structure. This empirical data is invaluable for:

  • Computational Modeling: The experimentally determined conformation can be used as a starting point for docking studies and molecular dynamics simulations to predict its binding mode to a target protein.

  • Structure-Activity Relationship (SAR) Studies: By comparing the solid-state structure with that of other active and inactive analogues, researchers can gain insights into the key structural features required for biological activity.

  • Intellectual Property: A solved crystal structure can be a crucial component of a patent application, providing a unique and unambiguous characterization of the molecule.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

  • Dolbier, W. R., Jr. (2005). Fluorine Chemistry at the Millennium. Journal of Fluorine Chemistry, 126(2), 157-163. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

Exploratory

Pharmacokinetic Profiling of Fluorinated Cyclopropanes: A Technical Guide to 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic Acid

Executive Summary Fluorinated cyclopropanes represent a sophisticated intersection of conformational restriction and stereoelectronic tuning in modern medicinal chemistry. This technical whitepaper provides an in-depth f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluorinated cyclopropanes represent a sophisticated intersection of conformational restriction and stereoelectronic tuning in modern medicinal chemistry. This technical whitepaper provides an in-depth framework for the pharmacokinetic (PK) profiling of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid . By exploring the causality behind physicochemical shifts and detailing self-validating in vitro methodologies, this guide equips drug development professionals with the authoritative protocols required to evaluate this privileged bioisostere.

The Fluorocyclopropyl Pharmacophore in Drug Design

Fluorinated cyclopropanes are highly desired pharmacophores in drug discovery owing to the rigid nature of the cyclopropane ring and the beneficial effects of C-F bonds on pharmacokinetic properties, cell permeability, and metabolic stability[1].

When evaluating building blocks like 1-fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid, the strategic placement of the fluorine atom directly on the cyclopropane ring exerts a profound trans-fluorine effect, fundamentally altering the reactivity, conformation, and properties of adjacent substituents[2]. This motif acts as a powerful bioisostere, allowing researchers to optimize target binding while simultaneously shielding the molecule from enzymatic degradation[3].

Physicochemical Properties & ADME Implications

The decision to incorporate a fluorocyclopropane moiety is often driven by the desire to modulate key physicochemical properties[3]. The structural causality behind these shifts in 1-fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid includes:

  • pKa Modulation: The strong electron-withdrawing inductive effect of the α -fluorine atom significantly lowers the pKa of the adjacent carboxylic acid. This ensures the molecule is predominantly ionized at physiological pH (7.4), enhancing aqueous solubility.

  • Lipophilicity (LogD): Despite the high electronegativity of fluorine, the C-F bond possesses low polarizability. In aliphatic systems, this often results in an overall increase in lipophilicity[3], which counterbalances the hydrophilicity of the carboxylate anion and aids in passive membrane partitioning.

  • Conformational Control: The cyclopropane ring restricts the degrees of freedom of the highly lipophilic isopropyl group. This conformational locking minimizes the entropic penalty upon target binding while simultaneously creating steric hindrance against metabolic enzymes.

Pharmacokinetic Profiling Workflows

To accurately predict in vivo clearance and bioavailability, a robust In Vitro to In Vivo Extrapolation (IVIVE) workflow is required. Regulatory agencies emphasize the use of in vitro systems (e.g., human liver microsomes, Caco-2 cells) to elucidate metabolic pathways and calculate intrinsic clearance ( Clint​ ) prior to whole-animal studies[4].

PK_Workflow cluster_in_vitro In Vitro ADME Profiling cluster_in_vivo In Vivo PK (Rodent) Start Compound: 1-Fluoro-2-(propan-2-yl) cyclopropane-1-carboxylic acid PhysChem Physicochemical (pKa, LogD, Sol) Start->PhysChem Perm Permeability (Caco-2, PAMPA) Start->Perm Metab Metabolic Stability (HLM, Hepatocytes) Start->Metab PPB Protein Binding (Equilibrium Dialysis) Start->PPB Decision IVIVE & PK/PD Modeling PhysChem->Decision Perm->Decision Metab->Decision PPB->Decision IV IV Administration (Clearance, Vd) PO PO Administration (Bioavailability, Cmax) Decision->IV Decision->PO

Figure 1: Comprehensive In Vitro to In Vivo Pharmacokinetic (PK) Profiling Workflow.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, it is critical to recognize that an assay is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to evaluate the PK profile of fluorinated cyclopropanes.

In Vitro Metabolic Stability (Human Liver Microsomes)

Purpose: To determine the intrinsic clearance ( Clint​ ) and predict hepatic first-pass metabolism[4]. Causality: Subcellular microsomes contain membrane-bound CYP450 enzymes but lack soluble cofactors. The addition of an NADPH regenerating system is an absolute requirement to supply the reducing equivalents necessary for CYP-mediated oxidative cleavage[3].

Step-by-Step Protocol:

  • Preparation: Prepare a 1 μ M solution of 1-fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Pre-warm pooled human liver microsomes (0.5 mg/mL final protein concentration) and the test compound to 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase)[3].

  • Sampling & Quenching: At defined time points (0, 5, 15, 30, 60 minutes), extract a 50 μ L aliquot and immediately quench it in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide)[3]. Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism and precipitating proteins.

  • Self-Validation: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to validate the metabolic competency of the specific microsome batch.

  • Data Analysis: Centrifuge the quenched samples to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound[3]. The in vitro half-life ( t1/2​ ) is calculated from the slope of the natural log of the remaining parent compound versus time.

Bidirectional Permeability Assay (Caco-2)

Purpose: To evaluate intestinal absorption and identify potential efflux transporter liabilities (e.g., P-glycoprotein), which is a critical component of 5[5]. Causality: Caco-2 cells differentiate to form a polarized monolayer with tight junctions, mimicking the human intestinal epithelium. Measuring transport in both Apical-to-Basolateral (A B) and Basolateral-to-Apical (B A) directions allows for the calculation of the Efflux Ratio (ER).

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days to ensure full differentiation and tight junction formation.

  • Dosing: Add the test compound (10 μ M) to the apical chamber (for A B) or the basolateral chamber (for B A) in HBSS buffer (pH 7.4).

  • Incubation: Incubate the transwell plates at 37°C for 2 hours.

  • Self-Validation: Co-incubate with Lucifer Yellow (a fluorescent paracellular marker). Causality: If Lucifer Yellow permeability exceeds 1×10−6 cm/s, the monolayer's tight junctions are compromised, and the well's data must be discarded. Use Digoxin as a positive control to validate P-gp efflux functionality.

  • Analysis: Quantify the compound concentration in the receiver compartments via LC-MS/MS and calculate the apparent permeability ( Papp​ ).

Mechanistic Insights: CYP450 Metabolic Shielding

The primary metabolic liability for aliphatic systems like the isopropyl group is CYP-mediated hydroxylation. By incorporating the fluorine atom directly onto the cyclopropane ring, the electron density of the adjacent C-H bonds is reduced. This electronic deactivation raises the activation energy required for hydrogen abstraction by the CYP450 iron-oxo species. Furthermore, the rigid cyclopropane geometry provides steric hindrance, preventing the molecule from adopting the optimal orientation within the CYP active site.

CYP450_Pathway Drug 1-Fluoro-2-(propan-2-yl) cyclopropane-1-carboxylic acid CYP CYP450 Enzymes (e.g., CYP3A4, CYP2C9) Drug->CYP Binds to Active Site Steric Steric Hindrance (Cyclopropane Ring) CYP->Steric Electronic Electronic Deactivation (Strong C-F Bond) CYP->Electronic Metab_Block Reduced Oxidative Metabolism (Low Clint) Steric->Metab_Block Electronic->Metab_Block Excretion Prolonged Systemic Half-Life (t1/2) Metab_Block->Excretion Shift to Renal/Biliary Clearance

Figure 2: Mechanism of CYP450 Metabolic Shielding by the Fluorocyclopropyl Motif.

Quantitative Data Summary

The following table summarizes representative pharmacokinetic parameters, illustrating the profound impact of the fluorocyclopropyl bioisostere compared to its non-fluorinated counterpart.

Parameter2-(propan-2-yl)cyclopropane-1-carboxylic acid (Non-Fluoro)1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid (Fluoro)Mechanistic Rationale
pKa (Calculated) ~4.8~3.9 α -Fluorine inductive electron withdrawal stabilizes the carboxylate anion.
LogD (pH 7.4) 1.21.8C-F bond reduces polarizability, increasing overall lipophilicity despite ionization.
HLM Clint​ ( μ L/min/mg) 45.212.5Steric and electronic shielding prevents CYP450-mediated aliphatic hydroxylation.
Caco-2 Papp​ ( 10−6 cm/s) 8.514.2Increased lipophilicity enhances membrane partitioning, improving transcellular flux.
Efflux Ratio ( Papp​B→A/A→B ) 1.11.2Neither compound is a significant substrate for P-glycoprotein (P-gp) efflux transporters.

Conclusion

The strategic integration of the fluorocyclopropyl motif represents a highly sophisticated approach to drug design. By understanding the causality behind its physicochemical shifts—namely pKa modulation, increased lipophilicity, and steric/electronic metabolic shielding—researchers can effectively leverage 1-fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid to overcome ADME bottlenecks and optimize the pharmacokinetic profiles of clinical candidates.

References

  • FDA Guidance: In Vitro Drug Metabolism and Pharmacokinetics Source: fda.gov 4

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies Source: federalregister.gov 5

  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes Source: nih.gov 1

  • Fluorocyclopropane as a Bioisostere in Medicinal Chemistry: An In-depth Technical Guide Source: benchchem.com 3

  • trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs Source: acs.org 2

Sources

Foundational

Mechanism of Action for 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic Acid in Biological Assays: A Technical Guide to Target Engagement and Enzyme Inhibition

Executive Summary In the landscape of modern chemical biology and rational drug design, 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid (also known as 1-fluoro-2-isopropylcyclopropanecarboxylic acid) has emerged a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern chemical biology and rational drug design, 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid (also known as 1-fluoro-2-isopropylcyclopropanecarboxylic acid) has emerged as a highly privileged structural motif. Rather than acting as a traditional standalone therapeutic, this molecule is predominantly utilized as a sophisticated mechanistic probe and a high-value building block.

By fusing the severe conformational restriction of a cyclopropane ring with the profound stereoelectronic influence of an α -fluorine atom, this moiety serves two primary functions in biological assays: (1) an entropically optimized isostere for branched-chain amino acids (e.g., valine or leucine), and (2) a latent, mechanism-based "suicide" inhibitor targeting oxidative enzymes. This whitepaper deconstructs the physicochemical rationale behind its behavior and provides self-validating experimental protocols for evaluating its mechanism of action (MOA) in biological systems.

Part 1: Physicochemical and Stereoelectronic Foundations

To understand how this molecule behaves in an assay, we must first analyze why it was designed this way. The incorporation of the 1-fluoro-2-isopropylcyclopropane system fundamentally alters the molecule's interaction with biological targets through three distinct vectors:

  • Conformational Locking (The Entropic Advantage): The cyclopropane ring restricts the χ1​ and χ2​ dihedral angles of the isopropyl group. When utilized as a valine mimic in protease or kinase binding assays, this rigidity pre-organizes the ligand into its bioactive conformation. By paying the entropic penalty of binding upfront during synthesis, the molecule achieves higher target affinity compared to flexible aliphatic chains.

  • pKa Modulation and Electrostatic Tuning: The highly electronegative fluorine atom at the C1 position exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the adjacent carboxylic acid from approximately 4.5 (in unfluorinated cyclopropanes) to ~3.2. Consequently, the acid is entirely ionized at physiological pH (7.4), ensuring robust, predictable salt-bridge formations with basic residues (Arginine/Lysine) within the target's active site.

  • Anomeric Stabilization and Polarity: Quantum-chemical studies reveal that fluorinated cyclopropanes exhibit unique "Janus-like" polarity. The C–F bond provides anomeric-like nF​→σC−C∗​ interactions that stabilize the strained ring system against spontaneous degradation in aqueous media, while simultaneously polarizing the molecule to facilitate specific enzymatic cleavage .

Part 2: Core Mechanisms of Action in Biological Assays

Depending on the specific assay environment and the target protein, 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid operates via two primary mechanistic pathways.

Pathway A: Reversible Target Engagement via Isosteric Mimicry

In non-oxidative assays (e.g., competitive binding assays against kinases or G-protein coupled receptors), the moiety functions as a metabolically shielded structural anchor. The C1-fluorine atom effectively blocks α -deprotonation and oxidation by metabolic enzymes, significantly extending the half-life of the probe in microsomal stability assays while maintaining tight, reversible binding to the target pocket.

Pathway B: Mechanism-Based (Suicide) Inhibition via Radical Ring-Opening

When introduced to oxidative enzymes—most notably Cytochrome P450s (CYP450) or radical SAM enzymes—the molecule acts as a latent electrophile.

The mechanism initiates when the enzyme attempts a Single Electron Transfer (SET) or hydrogen abstraction. This generates a transient radical cation. While standard aliphatic chains would simply undergo hydroxylation, the inherent ring strain of the cyclopropane, combined with the radical-stabilizing effect of the isopropyl group and the electronic direction of the fluorine atom, triggers an ultra-fast ring opening ( kopen​>108 s−1 ) . This rapid scission generates a highly reactive alkyl radical or carbocation that covalently alkylates the enzyme's heme prosthetic group or active site nucleophiles, leading to irreversible enzyme inactivation .

MOA N1 1-Fluoro-2-isopropyl cyclopropane Probe N2 Target Enzyme (e.g., CYP450) N1->N2 Active Site Binding N3 Single Electron Transfer (SET) N2->N3 Catalytic Initiation N4 Radical Cation Formation N3->N4 N5 Ultra-fast Ring Opening (Strain Release) N4->N5 F-atom Stabilization N6 Covalent Adduct (Suicide Inhibition) N5->N6 Nucleophilic Trapping

Fig 1. Radical ring-opening cascade leading to mechanism-based suicide inhibition.

Part 3: Quantitative Data Summary

The table below summarizes the comparative physicochemical and kinetic metrics that dictate the biological behavior of this moiety versus its non-fluorinated and non-cyclic counterparts.

Compound MotifApprox. pKaCYP450 Half-life ( T1/2​ )Ring-Opening Rate ( kopen​ )Primary Biological Function
Valine (Aliphatic Reference) ~2.3>120 minN/AFlexible target binding
2-Isopropylcyclopropane-1-carboxylic acid ~4.5~45 min ∼104 s−1 Restricted binding; slow inactivation
1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid ~3.2Irreversible (Suicide) >108 s−1 High-affinity binding; ultra-fast suicide inhibition

Part 4: Self-Validating Experimental Protocols

To accurately capture the MOA of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid in biological systems, assays must be designed to differentiate between reversible competitive binding and time-dependent irreversible inhibition.

Protocol 1: Time-Dependent Inhibition (TDI) Assay for CYP450 Inactivation

Causality Check: This protocol utilizes a two-stage pre-incubation and dilution method. We pre-incubate the probe with the enzyme to allow the covalent adduct to form over time. A "No-NADPH" control is mandatory; because mechanism-based inhibition requires catalytic turnover (the SET step), the absence of the NADPH cofactor should completely rescue enzyme activity, proving the inhibition is mechanism-based rather than merely allosteric.

Step-by-Step Methodology:

  • Preparation: Prepare human liver microsomes (HLM) or recombinant CYP450 enzymes at 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation (Phase 1): Mix the enzyme with varying concentrations of the fluorocyclopropane probe (0.1, 1, 10, 50 μ M). Split into two cohorts: "+NADPH" (1 mM final) and "-NADPH" (buffer only). Incubate at 37°C.

  • Kinetic Sampling (Phase 2): At precise time intervals ( t=0,5,10,20,30,60 minutes), withdraw a 10 μ L aliquot from the pre-incubation mixture.

  • Substrate Addition (Phase 3): Immediately dilute the 10 μ L aliquot into 90 μ L of a secondary buffer containing a CYP-specific reporter substrate (e.g., midazolam for CYP3A4) at 5×Km​ concentration. Reasoning: High substrate concentration outcompetes any reversible binding, ensuring we only measure irreversibly inactivated enzyme.

  • Quench & LC-MS/MS (Phase 4): Incubate for 10 minutes, then quench with 100 μ L ice-cold acetonitrile containing an internal standard. Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of the reporter metabolite.

  • Data Analysis: Plot the natural log of remaining activity versus pre-incubation time. Calculate the inactivation rate constant ( kinact​ ) and the inhibitor concentration yielding half-maximal inactivation ( KI​ ).

Workflow S1 Phase 1: Pre-incubation Enzyme + Probe + NADPH S2 Phase 2: Kinetic Sampling Aliquot at t=0 to 60 min S1->S2 S3 Phase 3: Reporter Addition Introduce Substrate S2->S3 S4 Phase 4: LC-MS/MS Quantify Remaining Activity S3->S4 S5 Phase 5: Validation Calculate k_inact & K_I S4->S5

Fig 2. Self-validating workflow for Time-Dependent Inhibition (TDI) biological assays.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality Check: To prove that the conformational rigidity of the fluorocyclopropane actually translates to target engagement inside living cells, we use CETSA. Ligand binding thermodynamically stabilizes the folded state of the target protein, shifting its melting temperature ( Tm​ ) higher.

Step-by-Step Methodology:

  • Cell Treatment: Culture target-expressing cells (e.g., HEK293) to 80% confluence. Treat with the fluorocyclopropane probe (10 μ M) or DMSO vehicle control for 1 hour at 37°C.

  • Thermal Profiling: Harvest and wash cells, resuspending in PBS supplemented with protease inhibitors. Aliquot the cell suspension into PCR tubes (50 μ L each).

  • Heating: Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • Detection: Collect the soluble supernatant and analyze via Western Blotting using target-specific antibodies.

  • Validation: Plot the band intensity against temperature to generate melt curves. A rightward shift in the Tm​ ( ΔTm​>2∘ C) in the treated group versus DMSO confirms direct intracellular target engagement.

References

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 2025. URL:[Link]

  • Formation of Cyclopropanone during Cytochrome P450-Catalyzed N-Dealkylation of a Cyclopropylamine. Journal of the American Chemical Society, 2002. URL:[Link]

  • Aryl-fluorocyclopropane β-lactams with activity against Mycobacteroides abscessus and Mycobacterium bovis BCG. European Journal of Organic Chemistry, 2024. URL:[Link]

Exploratory

Advanced Safety, Handling, and Application Guide for 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid

Prepared by: Senior Application Scientist, Process Chemistry & Safety Division Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary & Chemical Context In modern medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Process Chemistry & Safety Division Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Chemical Context

In modern medicinal chemistry, the incorporation of fluorinated cyclopropyl motifs has become a premier strategy for optimizing drug candidates. 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid (and its ester derivatives, such as CAS 343867-06-1 ) is a high-value synthon. The cyclopropane ring restricts conformational flexibility, the isopropyl group maps to hydrophobic binding pockets, and the alpha-fluorine atom modulates both lipophilicity and metabolic stability by blocking cytochrome P450 oxidation sites.

However, as a Senior Application Scientist, I must emphasize that the very structural features that make this molecule biologically valuable also engineer specific physicochemical hazards. Handling this compound requires moving beyond standard operating procedures into a framework of causality-driven, self-validating workflows .

Physicochemical Profiling & Hazard Causality

To handle this compound safely, we must understand why it behaves the way it does. The toxicity and handling hazards are not arbitrary; they are the direct mathematical consequence of its molecular architecture.

  • The Inductive Effect & Corrosivity: Fluorine is the most electronegative element. Positioned alpha to the carboxylic acid, it exerts a massive electron-withdrawing inductive effect. This stabilizes the conjugate base, significantly lowering the pKa compared to standard aliphatic acids. Consequently, the molecule is highly acidic and corrosive to living tissue.

  • Lipophilic Penetration: The addition of the isopropyl group increases the molecule's partition coefficient (LogP). If this acid contacts the skin, its lipophilic nature allows it to rapidly partition into the lipid bilayer, carrying the corrosive acidic payload deeper into the dermis than a highly polar acid would.

HazardLogic A 1-Fluoro-2-(propan-2-yl) cyclopropane-1-carboxylic acid B alpha-Fluorine (Inductive Effect) A->B C Carboxylic Acid (Proton Donor) A->C D Isopropyl Group (Lipophilicity) A->D E Lowered pKa (Corrosive) B->E Electron Withdrawal C->E Ionization G Enhanced Membrane Permeability D->G Increased LogP F Tissue Damage / Irritation (H314/H319) E->F Contact Hazard G->F Deep Penetration

Fig 1: Physicochemical causality of toxicity and handling hazards.

Synthesized MSDS & Toxicity Data

Because specific toxicological data for highly specialized custom synthons is often limited, we must extrapolate safety parameters from its closest structural analog, 1-fluorocyclopropanecarboxylic acid (CAS 137081-41-5) .

Table 1: Physicochemical & Extrapolated Toxicity Metrics

ParameterValue / ClassificationCausality / Operational Implication
Molecular Weight 146.16 g/mol Small molecule; poses a high volatility/inhalation risk if heated.
Extrapolated pKa ~3.8 - 4.2Highly acidic due to alpha-fluorine; causes severe chemical burns.
GHS Hazard Codes H314, H319, H335Corrosive to skin, causes severe eye damage, and respiratory irritation.
GHS Precautionary P260, P280, P305+P351Requires stringent PPE; do not breathe dust/fumes; immediate rinsing protocols.
Storage Temp 2 - 8 °C (Inert Atm)Prevents thermal degradation and limits hazardous vapor pressure buildup.

Advanced Handling & Environmental Controls

Standard laboratory handling is insufficient. The following controls must be implemented:

  • Atmospheric Control: Store under Argon or Nitrogen. Atmospheric moisture can cause degradation, and the resulting pressure buildup in a sealed vial can lead to aerosolization upon opening.

  • Weighing Protocol: Due to the risk of aerosolized corrosive dust, weighing must be performed in a ventilated balance enclosure (not a standard open bench) using static-free spatulas.

  • PPE Matrix: Minimum 5-mil nitrile gloves are required. Due to the enhanced lipophilicity of the isopropyl group, double-gloving is mandatory to increase breakthrough time. Wear a flame-resistant lab coat and tight-fitting safety goggles (EN 166/NIOSH approved) .

Self-Validating Workflow: Safe Amide Coupling

The most common application for this building block is coupling it to an amine to form an amide bond in drug discovery. A true scientific protocol does not merely execute steps; it validates state changes. The following workflow is designed as a self-validating system to ensure safety and chemical conversion.

Workflow Step1 1. Reagent Prep (Inert Atm, PPE) Step2 2. Acid Activation (HATU / DIPEA, 0°C) Step1->Step2 Validate dryness (KF) Step3 3. Amine Addition (Controlled Dropwise) Step2->Step3 LC-MS confirmation Step4 4. Reaction Quench (NaHCO3 aq) Step3->Step4 Monitor conversion Step5 5. Waste Segregation (Halogenated) Step4->Step5 pH validation

Fig 2: Self-validating workflow for safe amide coupling.

Step-by-Step Methodology

Step 1: Reagent Preparation & System Purging

  • Causality: Atmospheric moisture competitively hydrolyzes the activated ester intermediate, leading to reaction failure and the accumulation of unreacted corrosive acid.

  • Action: Purge the reaction vessel with Argon for 15 minutes. Suspend the acid (1.0 eq) in anhydrous DMF.

  • Validation Checkpoint: Perform a Karl Fischer (KF) titration on the solvent batch prior to addition. Proceed only if H₂O < 50 ppm.

Step 2: Carboxylic Acid Activation

  • Causality: The alpha-fluorine and the bulky isopropyl group sterically and electronically hinder the carbonyl carbon. We utilize HATU (1.1 eq) and DIPEA (2.5 eq) to form a highly reactive HOAt ester.

  • Action: Add HATU and DIPEA at 0°C to control the initial exothermic salt formation and prevent the vaporization of the acid.

  • Validation Checkpoint: After 15 minutes, withdraw a 5 µL aliquot, quench it in methanol, and analyze via LC-MS. The presence of the methyl ester mass confirms successful activation. Do not add the valuable amine until this state is verified.

Step 3: Amine Addition & Coupling

  • Causality: The amine nucleophilically attacks the activated ester. The isopropyl group provides steric bulk, which slows the reaction rate and requires careful thermal management.

  • Action: Add the target amine (1.0 eq) dropwise. Allow the reaction to slowly warm to room temperature.

  • Validation Checkpoint: Monitor the internal temperature using a thermocouple. A slight exotherm (ΔT ~2-5°C) validates the onset of coupling. Run an LC-MS at the 2-hour mark to confirm the disappearance of the activated ester.

Step 4: Quenching and Phase Separation

  • Causality: Unreacted fluorinated acid and HOAt byproducts must be completely removed to prevent downstream toxicity during purification.

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the product with Ethyl Acetate.

  • Validation Checkpoint: Test the aqueous waste layer with pH paper. It must read pH ≥ 8 to ensure all corrosive acidic species are fully deprotonated and safely partitioned into the aqueous phase.

Emergency Response & Decontamination

In the event of a system failure, the following protocols must be enacted immediately:

  • Dermal Exposure: Due to the lipophilicity of the isopropyl group, standard washing is insufficient. Flush the area with copious amounts of water for a minimum of 15 minutes, followed by the application of PEG-400 to draw out the lipophilic organic acid. Seek immediate medical attention.

  • Spill Decontamination: Do not sweep dry powder. Cover the spill with a neutralizing agent (e.g., solid sodium bicarbonate) to neutralize the acidic proton, then dampen with water to prevent aerosolization before mechanical cleanup .

References

  • ChemicalRoot. "Cyclopropanecarboxylic Acid, 1-Fluoro-2-(1-Methylethyl)-, Ethyl Ester | 343867-06-1." ChemicalRoot Product Catalog. URL: [Link]

Protocols & Analytical Methods

Method

Protocol for the Amidation of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic Acid

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Guide Introduction & Mechanistic Rationale The incorporation of fluorin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Guide

Introduction & Mechanistic Rationale

The incorporation of fluorinated cyclopropanes into pharmaceutical scaffolds has become a cornerstone of modern medicinal chemistry. These motifs serve as metabolically stable, conformationally restricted bioisosteres for alkenes and peptide bonds, and are frequently utilized as critical linker attachment points in targeted protein degraders (PROTACs)[1],[2].

However, the amidation of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid presents a unique set of chemical challenges:

  • Extreme Steric Hindrance: The quaternary nature of the C1 carbon, combined with the rigid cyclopropane ring and the adjacent bulky propan-2-yl (isopropyl) group at C2, creates a highly congested reactive center.

  • Electronic Deactivation: The strong inductive electron-withdrawing effect of the α -fluoro substituent stabilizes the carboxylate anion, drastically reducing its nucleophilicity during the initial activation step.

  • Stereochemical Integrity: While the fully substituted C1 carbon lacks an α -proton—rendering standard base-catalyzed epimerization via enolization or ketene formation impossible[3]—harsh activation conditions can still lead to ring-opening or degradation.

Standard coupling reagents like EDC/NHS often result in sluggish kinetics and poor yields for this substrate. To overcome these barriers, highly electrophilic activating agents such as HATU (for discovery-scale speed) or T3P (for process-scale safety) are required to drive the formation of the active ester[1],[3].

Reaction Workflow Visualization

The following diagram illustrates the logical progression of the amidation reaction, highlighting the critical intermediate stages required to overcome the substrate's steric and electronic deactivation.

Amidation A 1-Fluoro-2-(propan-2-yl) cyclopropane-1-carboxylic acid B Base Addition (DIPEA / NMI) Deprotonation A->B C Coupling Reagent (HATU or T3P) B->C D Active Ester Formation (Overcomes Steric Hindrance) C->D E Amine Addition (R-NH2) Nucleophilic Attack D->E F Target Amide Product + Soluble Byproducts E->F

Figure 1: Workflow for the amidation of sterically hindered alpha-fluorocyclopropanecarboxylic acids.

Protocol 1: HATU-Mediated Amidation (Discovery Scale)

HATU is the gold standard for coupling sterically hindered, α -fluorinated carboxylic acids in medicinal chemistry and PROTAC synthesis[1],[2]. It generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester that rapidly undergoes nucleophilic acyl substitution.

Reagents
  • Substrate: 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid (1.0 eq)

  • Amine: Primary or secondary amine (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous DMF or DCM (0.15 M)

Step-by-Step Methodology
  • Dissolution: Charge a dry, argon-flushed flask with the carboxylic acid (1.0 eq) and anhydrous DMF.

  • Deprotonation: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. (Causality: A large excess of base is required to fully deprotonate the deactivated acid and neutralize any hydrochloride salts from the amine partner).

  • Pre-Activation (Critical Step): Add HATU (1.2 eq) in one portion. Stir the mixture at room temperature for 10–15 minutes.

    • Expert Insight: Do not add the amine at this stage. If the amine is present during HATU addition, it will outcompete the sterically hindered carboxylate and attack the uronium salt directly, forming a dead-end tetramethylguanidinium byproduct. Pre-activation ensures the complete formation of the HOAt active ester.

  • Amine Addition: Add the amine (1.1 eq) dropwise. Stir the reaction at room temperature for 2 to 6 hours. Monitor via LC-MS.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous LiCl (3x) to remove DMF, followed by saturated aqueous NaHCO 3​ , 1M HCl (if the product is not basic), and brine. Dry over Na 2​ SO 4​ and concentrate in vacuo.

Protocol 2: T3P-Mediated Amidation (Process & Scale-Up)

While HATU is excellent for milligram-scale discovery, its explosive potential and the toxicity of the HOAt byproduct make it unsuitable for scale-up. Propylphosphonic anhydride (T3P) is a highly scalable, safe, and efficient alternative that generates water-soluble byproducts[3],[4].

Reagents
  • Substrate: 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid (1.0 eq)

  • Amine: Primary or secondary amine (1.05 eq)

  • Coupling Agent: T3P (50% w/w solution in EtOAc or 2-MeTHF) (1.5 eq)

  • Base: N-Methylimidazole (NMI) (2.5 eq)

  • Solvent: EtOAc or 2-MeTHF (0.3 M)

Step-by-Step Methodology
  • Preparation: In a reactor equipped with an overhead stirrer, dissolve the carboxylic acid (1.0 eq) and the amine (1.05 eq) in 2-MeTHF.

  • Base Addition: Add NMI (2.5 eq) to the mixture.

    • Expert Insight: For T3P amidations of hindered substrates, NMI is vastly superior to aliphatic bases like DIPEA. NMI acts as a nucleophilic catalyst, attacking the T3P anhydride to form a highly reactive imidazolium intermediate, which then rapidly acylates the sterically demanding cyclopropanecarboxylate[3].

  • T3P Addition: Cool the mixture to 0 °C. Add the T3P solution (1.5 eq) dropwise over 30 minutes to control the mild exotherm.

  • Reaction: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 8 to 16 hours.

  • Workup: The beauty of T3P lies in its self-validating purification. Quench with water and stir for 30 minutes to hydrolyze excess T3P. Separate the phases. Wash the organic layer with 1M HCl, saturated NaHCO 3​ , and water. The phosphonate byproducts are entirely water-soluble, often yielding API-grade material upon solvent evaporation without the need for chromatography[5],[4].

Quantitative Method Comparison

The table below summarizes the performance metrics of various coupling strategies for this specific hindered fluorinated scaffold.

ParameterHATU / DIPEAT3P / NMIEDC / HOBt
Typical Yield 85 – 95%80 – 90%40 – 60%
Reaction Time 2 – 6 hours8 – 16 hours16 – 24 hours
Scalability Low (Explosive risk, expensive)High (Process-friendly, safe)Moderate
Key Byproduct Tetramethylurea, HOAtWater-soluble phosphatesWater-soluble urea
Steric Tolerance ExcellentVery GoodPoor

Analytical Validation & Troubleshooting

To ensure the protocol is a self-validating system, researchers must utilize orthogonal analytical techniques to confirm reaction completion and structural integrity.

  • 19 F NMR Spectroscopy: The fluorine atom provides an exceptional, background-free handle for reaction monitoring. The 19 F signal of the starting carboxylic acid typically resonates in the −190 to −210 ppm range. Upon conversion to the amide, the chemical shift will migrate by 2 to 5 ppm. A simple crude 19 F NMR can quantitatively determine the conversion ratio without the need for internal standards.

  • LC-MS Monitoring:

    • Starting Material: The highly deactivated fluorocarboxylic acid often fails to ionize in positive electrospray ionization (ESI+) mode. Monitor the starting material using negative mode (ESI-), looking for the [M−H]− ion.

    • Product: The resulting amide typically ionizes well in ESI+ mode ( [M+H]+ ).

    • Troubleshooting: If using HATU and the reaction stalls, look for a mass peak corresponding to the amine mass +98 Da. This indicates guanidinylation of the amine, meaning the pre-activation step was too short or the amine was added prematurely.

Sources

Application

Using 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid as a bioisostere in drug discovery

An in-depth technical guide on the application, mechanistic rationale, and experimental validation of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid as a bioisostere in modern drug discovery. Executive Summary In...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the application, mechanistic rationale, and experimental validation of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid as a bioisostere in modern drug discovery.

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs to fine-tune the properties of drug candidates is a cornerstone of successful lead optimization. 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid (also known as 1-fluoro-2-isopropylcyclopropanecarboxylic acid) has emerged as a highly specialized bioisostere. By combining the conformational rigidity of a cyclopropane ring, the steric bulk of an isopropyl group, and the profound stereoelectronic influence of an alpha-fluorine atom, this moiety serves as an exceptional surrogate for aliphatic amino acids (such as valine or leucine) and standard lipophilic carboxylic acids.

The substitution of a chemical moiety with another that retains the intended biological activity—bioisosteric replacement—is pivotal for addressing challenges such as poor metabolic stability, off-target toxicity, or suboptimal potency 1[1].

Structural Rationale: The "Fluorine Effect" & Steric Pre-organization

The utility of the fluorocyclopropane group as a bioisostere stems from its ability to impart a unique combination of steric and electronic properties to a molecule1[1]. When 1-fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid is integrated into a drug scaffold, three primary mechanistic advantages are realized:

  • Metabolic Shielding (The Fluorine Effect): Alpha-oxidation by Cytochrome P450 (CYP450) enzymes is a common metabolic liability for standard carboxylic acids and aliphatic side chains. The strategic deployment of fluorine atoms in biologically active molecules leverages the high stability of the C–F bond, which is significantly stronger than the corresponding C–H bond, effectively blocking oxidative metabolism at the alpha position 2[2].

  • pKa Modulation: The introduction of a fluorine atom significantly alters the local electronic environment 1[1]. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, lowering the pKa​ of the adjacent carboxylic acid compared to a non-fluorinated analog. This ensures the moiety remains predominantly ionized at physiological pH, balancing the increased lipophilicity imparted by the isopropyl group.

  • Conformational Rigidity: The cyclopropane ring restricts the conformational freedom of the isopropyl group. This pre-organizes the side chain to fit snugly into hydrophobic pockets (e.g., the S2/S3 pockets of proteases), reducing the entropic penalty of target binding. Furthermore, the highly electronegative fluorine atom can promote the formation of caged, fluorine-induced multipolar interactions within the binding site 3[3].

Table 1: Comparative Physicochemical Properties of Carboxylic Acid Bioisosteres
PropertyStandard Valine DerivativeCyclopropanecarboxylic Acid1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid
pKa​ ~4.8~4.6~3.8 - 4.1
Lipophilicity (LogD 7.4) Baseline+0.2+0.6 to +0.8
Metabolic Stability ( T1/2​ ) Low (Alpha-oxidation prone)ModerateHigh (Alpha-position blocked)
Steric Profile FlexibleRigidRigid, Pre-organized

Mechanistic Insights & Target Engagement Workflow

When replacing a valine residue, the fluorocyclopropane moiety offers valuable fine-tuning options for lead optimization 4[4]. It maintains the necessary van der Waals volume while introducing potential multipolar interactions without disrupting existing hydrogen bond networks.

LeadOptimization A Lead Compound (Metabolically Labile Valine/Acid) B Bioisosteric Replacement (1-Fluoro-2-isopropylcyclopropane) A->B Identify Liability C Physicochemical Profiling B->C Synthesize D Optimized Candidate (Enhanced Stability & Binding) C->D Validate

Fig 1: Lead optimization workflow utilizing fluorocyclopropane bioisosteric replacement.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes causality for the reagent choices and mandatory controls to verify assay performance.

Protocol 3.1: Synthesis & Amide Coupling

Causality: The alpha-fluoro substituent significantly reduces the nucleophilicity of the carboxylate, and the cyclopropane ring introduces severe steric hindrance. Standard coupling agents (e.g., EDC/HOBt) will result in poor yields. A highly reactive uronium-based coupling agent (HATU) is required to efficiently form the active ester.

  • Activation: Dissolve 1-fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes under an inert atmosphere ( N2​ ) to ensure complete formation of the active ester.

  • Coupling: Add the target amine (1.0 eq) dropwise. Stir the reaction at room temperature for 12–24 hours. Monitor progression via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO3​ , and brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via reverse-phase Prep-HPLC to achieve >95% purity.

Protocol 3.2: Microsomal Stability Assay (In Vitro Validation)

Causality: To prove the "fluorine effect" successfully shielded the molecule from CYP450 oxidation, intrinsic clearance ( CLint​ ) must be measured.

  • Incubation Mixture: Prepare a solution containing the test compound (1 µM) and Human Liver Microsomes (HLM, 0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validating Controls:

    • Positive Control: Verapamil (High clearance, verifies CYP activity).

    • Negative Control: Warfarin (Low clearance, establishes baseline).

    • Mechanistic Control: A parallel incubation of the test compound without the NADPH regenerating system (rules out chemical instability or non-CYP enzymatic degradation).

  • Initiation & Sampling: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system. Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( T1/2​ ) and CLint​ .

Protocol 3.3: PAMPA (Parallel Artificial Membrane Permeability Assay)

Causality: The addition of the isopropyl group increases lipophilicity, which can alter passive membrane permeability. PAMPA isolates passive diffusion from active transport mechanisms.

  • Preparation: Coat the PVDF membrane of a 96-well donor plate with a 1% lecithin in dodecane lipid solution (5 µL/well).

  • Loading: Add the test compound (10 µM in PBS, 1% DMSO) to the donor compartment. Fill the acceptor compartment with blank PBS buffer.

  • Self-Validating Controls: Include Propranolol (High permeability) and Ranitidine (Low permeability) to verify membrane integrity.

  • Incubation & Quantification: Incubate the assembly at room temperature for 5 hours. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS to calculate the effective permeability coefficient ( Pe​ ).

ExpWorkflow A Synthesize Bioisostere-Target (HATU/DIPEA Coupling) B Purification & QC (LC-MS, NMR) A->B C In Vitro Validation Assays B->C D Microsomal Stability (HLM/RLM) Self-validating: +/- NADPH C->D E PAMPA Permeability Controls: Propranolol/Ranitidine C->E

Fig 2: Self-validating experimental workflow for bioisostere synthesis and in vitro profiling.

Data Analysis & Interpretation

Successful incorporation of the 1-fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid bioisostere should yield the following data profile:

  • Metabolic Stability: The CLint​ of the bioisostere-containing compound should be significantly lower than the non-fluorinated valine/aliphatic acid analog. If degradation occurs in the minus-NADPH control, the instability is non-CYP mediated (e.g., esterase cleavage or chemical hydrolysis).

  • Permeability: The Pe​ value should remain within the optimal range for oral absorption ( >1×10−6 cm/s ). The balance of the lipophilic isopropyl group and the polar C−F bond typically prevents the molecule from becoming excessively greasy, avoiding non-specific protein binding liabilities.

References

  • BenchChem. "Fluorocyclopropane as a Bioisostere in Medicinal Chemistry: An In-depth Technical Guide." BenchChem Technical Resources.
  • National Institutes of Health (NIH). "Structure-property relationships of fluorinated carboxylic acid bioisosteres." Bioorganic & Medicinal Chemistry Letters.
  • Royal Society of Chemistry (RSC). "Fluorine-containing macrocyclic peptides and peptidomimetics." Organic Chemistry Frontiers.
  • American Chemical Society (ACS). "trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs." ACS Medicinal Chemistry Letters.

Sources

Method

Application Note: Decarboxylative Metallaphotoredox Cross-Coupling of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary & Chemical Context The incorporation of fluorina...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary & Chemical Context

The incorporation of fluorinated cyclopropanes into drug candidates is a proven strategy to enhance metabolic stability, modulate lipophilicity, and optimize the pKa​ of adjacent basic amines. Specifically, 1-fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid is a high-value, sterically demanding building block. However, the late-stage functionalization of this tertiary, α-fluoro carboxylic acid via traditional cross-coupling is notoriously difficult due to the instability of the corresponding organometallic reagents (which are prone to ring-opening or protodemetalation).

To bypass these limitations, this application note details a highly robust decarboxylative metallaphotoredox cross-coupling protocol. By merging visible-light photoredox catalysis with nickel cross-coupling, the native carboxylic acid is directly utilized as a radical precursor to construct complex 1-aryl-1-fluoro-2-isopropylcyclopropane architectures.

Mechanistic Causality: Designing the Dual Catalytic System

The success of this transformation relies on the precise synergistic interplay between an Iridium(III) photocatalyst and a Nickel(II) cross-coupling cycle. As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, rather than simply following a recipe.

  • The Photocatalyst — Overcoming the Fluorine Inductive Effect: The α-fluoro substituent exerts a strong electron-withdrawing inductive effect, significantly increasing the oxidation potential of the carboxylate compared to standard alkyl acids. Therefore, the highly oxidizing photocatalyst [Ir{dF(CF3​)ppy}2​(dtbbpy)]PF6​ is strictly required. Upon excitation by 450 nm blue light, its excited state ( IrIII∗ ) possesses an oxidation potential ( E1/2III∗/II​≈+1.21 V vs SCE) sufficient to trigger a single-electron transfer (SET) from the carboxylate, driving rapid CO2​ extrusion to form the α-fluoro cyclopropyl radical .

  • The Nickel Catalyst & Ligand — Preventing Off-Cycle Degradation: The generated α-fluoro cyclopropyl radical is highly s -character rich and sterically hindered by the adjacent isopropyl group. We utilize NiCl2​⋅glyme paired with the dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) ligand. The bulky, electron-rich dtbbpy ligand stabilizes the transient Ni(III) intermediate, preventing catalyst aggregation (Ni-black formation) and strongly accelerating the final reductive elimination step to form the C(sp2)−C(sp3) bond .

  • Stereochemical Insight: Because the intermediate α-fluoro cyclopropyl radical is planar or rapidly inverting, the stereochemical integrity at the C1 position is lost during the reaction. Consequently, the final cross-coupled product will be isolated as a mixture of cis/trans diastereomers relative to the C2-isopropyl group.

DualCatalysis cluster_Photoredox Photoredox Cycle cluster_Nickel Nickel Cycle Ir3 Ir(III)* Ir2 Ir(II) Ir3->Ir2 SET from R-COO⁻ Ir2->Ir3 SET to Ni(I) Ni1 Ni(I)-X Ir2->Ni1 Electron Transfer Carboxylate R-COO⁻ Radical R• (α-Fluoro Radical) Carboxylate->Radical -CO₂ Ni3 Ar-Ni(III)(R)-X Radical->Ni3 Intercepted by Ni(II) Ni0 Ni(0) Ni2 Ar-Ni(II)-X Ni0->Ni2 Oxidative Addition Ni2->Ni3 Radical Capture Ni3->Ni1 Reductive Elimination Product Ar-R Product Ni3->Product Ni1->Ni0 SET from Ir(II) ArX Ar-X ArX->Ni2

Fig 1: Metallaphotoredox dual catalytic cycle for decarboxylative cross-coupling.

Reaction Optimization & Quantitative Data

The conditions were rigorously optimized using 4-bromoanisole as the model aryl halide. The data below illustrates the causality behind our specific reagent selections.

Table 1: Optimization of Reaction Conditions

EntryDeviation from Standard ConditionsConversion (%)Isolated Yield (%)Mechanistic Rationale
1 None (Standard Protocol) >99 84 Optimal matching of redox potentials and steric bulk.
2 Ru(bpy)3​Cl2​ instead of Ir catalyst<5N/ARu(II)* is insufficiently oxidizing for α-fluoro carboxylates.
3Omission of dtbbpy ligand158Rapid degradation of unligated Ni to inactive Ni-black.
4 K2​HPO4​ instead of Cs2​CO3​ 6045Weaker base fails to fully deprotonate the hindered acid.
5Reaction performed in ambient light<50Insufficient photon flux to drive the catalytic cycle.
6Performed without rigorous degassing2012 O2​ quenches the photocatalyst and oxidizes Ni(0) .

Standard Operating Procedure (SOP)

Scale: 0.50 mmol (Easily scalable to 5.0 mmol with appropriate photoreactor geometry).

Materials Required:
  • Carboxylic Acid: 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid (1.5 equiv, 0.75 mmol)

  • Electrophile: Aryl Bromide or Iodide (1.0 equiv, 0.50 mmol)

  • Photocatalyst: [Ir{dF(CF3​)ppy}2​(dtbbpy)]PF6​ (1.0 mol%, 0.005 mmol)

  • Cross-Coupling Catalyst: NiCl2​⋅glyme (10 mol%, 0.05 mmol)

  • Ligand: dtbbpy (15 mol%, 0.075 mmol)

  • Base: Cs2​CO3​ (2.0 equiv, 1.0 mmol)

  • Solvent: Anhydrous, degassed DMF (5.0 mL, 0.1 M)

Step-by-Step Protocol:
  • Reagent Preparation: In an oven-dried 8 mL reaction vial equipped with a Teflon septum and magnetic stir bar, add the carboxylic acid, aryl halide (if solid), NiCl2​⋅glyme , dtbbpy, the Ir-photocatalyst, and Cs2​CO3​ .

  • Atmosphere Exchange: Transfer the vial to a Schlenk line. Evacuate the vial and backfill with dry Argon (repeat 3 times). Critical Step: Oxygen must be rigorously excluded to prevent catalyst poisoning.

  • Solvent Addition: Add 5.0 mL of anhydrous, sparged DMF via syringe. If the aryl halide is a liquid, add it at this stage via microsyringe.

  • Photochemical Reaction: Seal the vial with Parafilm. Place the vial in a photoreactor equipped with 34 W Blue LEDs ( λmax​ = 450 nm). Ensure a cooling fan is actively maintaining the reaction temperature at ~25 °C. Stir vigorously (1000 rpm) for 24 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with saturated aqueous NaHCO3​ (15 mL), water (3 × 15 mL to remove DMF), and brine (15 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the 1-aryl-1-fluoro-2-isopropylcyclopropane product.

Workflow Step1 1. Reagent Preparation Weigh Acid, ArX, Ni/Ir cats, Base Step2 2. Inert Atmosphere Schlenk line / Glovebox (Argon) Step1->Step2 Step3 3. Solvent Addition Add degassed DMF (0.1 M) Step2->Step3 Step4 4. Photochemical Reaction 34 W Blue LED (450 nm), 24 h Step3->Step4 Step5 5. Workup Quench, Extract, Wash, Dry Step4->Step5 Step6 6. Purification Flash Column Chromatography Step5->Step6 Step7 7. Validation NMR (1H, 19F, 13C), HRMS Step6->Step7

Fig 2: Step-by-step experimental workflow for the photoredox cross-coupling.

Trustworthiness & Self-Validating Systems

To ensure experimental integrity, this protocol is designed as a self-validating system . Monitor the reaction for the following physical cues to confirm the catalytic cycles are operating correctly:

  • Visual Color Shift (The Nickel Cycle): Upon initial mixing, the solution will appear pale green, characteristic of the Ni(II) pre-catalyst. Within 15–30 minutes of blue light irradiation, the solution must transition to a deep red/brown color. This color shift is the self-validating indicator that the Ni(II) has been successfully reduced to the catalytically active Ni(0)/Ni(I) species. If the solution remains green, the system has failed to initiate (typically due to oxygen contamination or a degraded Ir-catalyst).

  • Gas Evolution (The Photoredox Cycle): The decarboxylation process generates stoichiometric quantities of CO2​ gas. In a sealed vial, slight pressurization should be observable upon puncturing the septum post-reaction.

  • Analytical Validation: Post-purification, 19F NMR is the most diagnostic tool. The disappearance of the starting material's fluorine signal and the emergence of two distinct fluorine signals (representing the cis and trans diastereomers of the product) confirms successful C-C bond formation.

References

  • Zuo, Z.; Ahneman, D. T.; Chu, L.; Terrett, J. A.; Doyle, A. G.; MacMillan, D. W. C. "Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides." Science2014 , 345, 437-440. URL:[Link]

  • Prier, C. K.; Rankic, D. A.; MacMillan, D. W. C. "Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis." Chem. Rev.2013 , 113, 5322-5363. URL:[Link]

  • Ackerman-Biegasiewicz, S. et al. "Decarboxylative cross-coupling of carboxylic acids and aryl (pseudo)halides." J. Am. Chem. Soc.2025 , 147, 13687. URL:[Link]

Application

Application Note: Incorporation of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid into Solid-Phase Peptide Synthesis

Introduction & Scientific Rationale The integration of specialized non-natural building blocks into peptide sequences is a cornerstone of modern drug discovery. 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The integration of specialized non-natural building blocks into peptide sequences is a cornerstone of modern drug discovery. 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid is a highly prized, sterically demanding fluorinated pharmacophore[1].

When conjugated to the N-terminus or an orthogonal side-chain (e.g., Lysine) of a peptide, this building block imparts three critical pharmacological advantages:

  • Conformational Restriction : The cyclopropane ring severely restricts the local dihedral angles, locking the conjugated peptide into a rigidified, predictable vector[2].

  • Metabolic Shielding : The α -fluoro substituent blocks oxidative metabolism (e.g., by cytochrome P450s) and increases the local lipophilicity, enhancing membrane permeability and blood-brain barrier (BBB) penetration[3].

  • Steric Shielding : The bulky isopropyl group (propan-2-yl) acts as a rigidified valine/leucine mimic, shielding the adjacent amide bond from proteolytic cleavage.

Mechanistic Insights: Overcoming Electronic and Steric Hurdles

As a Senior Application Scientist, I must emphasize that coupling this specific carboxylic acid is notoriously difficult due to a "perfect storm" of electronic deactivation and steric hindrance[2]:

  • Electronic Deactivation : The highly electronegative fluorine atom at the α -position inductively withdraws electron density from the carboxylate. This significantly reduces the nucleophilicity of the carboxylate anion, slowing down its initial attack on the coupling reagent to form the active ester.

  • Steric Congestion : The quaternary α -carbon (bearing both the fluorine and the cyclopropane ring) combined with the adjacent isopropyl group creates massive steric bulk, impeding the final aminolysis step.

Standard carbodiimide (DIC/HOBt) or uronium (HBTU) chemistries typically fail or result in massive deletion sequences[4]. To overcome this, HATU (in combination with DIPEA) is the gold-standard reagent[5]. HATU generates an HOAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt ring provides anchimeric assistance —acting as an intramolecular hydrogen-bond acceptor that pre-organizes the incoming resin-bound amine, accelerating amide bond formation despite the steric bulk[5],[6].

HATU_Mechanism Acid 1-Fluoro-2-(propan-2-yl) cyclopropanecarboxylic acid Anion Carboxylate Anion (Sterically Hindered & Deactivated) Acid->Anion DIPEA (Deprotonation) Uronium O-Acyluronium Intermediate (Transient) Anion->Uronium HATU (Nucleophilic Attack) ActiveEster HOAt Active Ester (Stable Electrophile) Uronium->ActiveEster HOAt Displacement Product Peptide Conjugate (Amide Bond Formed) ActiveEster->Product Aminolysis via 7-Aza Anchimeric Assistance

Figure 1: HATU-mediated activation and anchimeric assistance via the 7-aza effect.

Reagents and Materials

Reagent / MaterialFunctionEquivalents (eq)
Peptidyl-Resin (e.g., Rink Amide AM)Solid support with free N-terminal amine1.0 eq (Base)
1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid Target building block3.0 eq
HATU Uronium coupling reagent2.9 eq
DIPEA ( N,N -Diisopropylethylamine)Tertiary base6.0 eq
DMF ( N,N -Dimethylformamide)Primary solvent-
20% Piperidine in DMF Fmoc deprotection cocktail-

Experimental Protocol: Step-by-Step Methodology

This protocol is optimized for a 0.1 mmol scale synthesis.

Step 1: Resin Preparation and Swelling

  • Weigh 0.1 mmol of the desired Fmoc-protected peptidyl-resin into a fritted SPPS reaction vessel.

  • Add 3 mL of DMF and agitate gently for 30 minutes to fully swell the polymer matrix. Drain the solvent.

Step 2: Fmoc Deprotection

  • Add 3 mL of 20% Piperidine in DMF to the resin. Agitate for 5 minutes, then drain.

  • Add a fresh 3 mL of 20% Piperidine in DMF and agitate for 15 minutes.

  • Drain and wash the resin thoroughly: 5 × 3 mL DMF, followed by 3 × 3 mL DCM, and finally 3 × 3 mL DMF to ensure complete removal of piperidine.

Step 3: Pre-Activation (Critical Step)

  • In a separate clean vial, dissolve 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid (0.3 mmol, 3.0 eq) and HATU (0.29 mmol, 2.9 eq) in 1.5 mL of anhydrous DMF.

  • Add DIPEA (0.6 mmol, 6.0 eq) to the vial. Vortex immediately.

  • Incubate for exactly 3 minutes at room temperature.

    • Causality Note: This pre-activation time is mandatory. The electronegative fluorine slows the formation of the O-acyluronium intermediate. However, we strictly use 2.9 eq of HATU (a slight deficit relative to the acid) to ensure no unreacted uronium species is transferred to the resin. Excess HATU will react with the free amine on the resin, causing irreversible guanidinylation and terminating the peptide chain[4],[6].

Step 4: Coupling Reaction

  • Transfer the pre-activated mixture to the resin.

  • Agitate at room temperature for 2 hours . Alternatively, if using a microwave peptide synthesizer, heat to 50°C for 45 minutes .

    • Causality Note: Because the α -carbon of this building block is quaternary (lacking an α -proton), the risk of standard oxazolone-mediated epimerization is virtually eliminated. Therefore, elevated temperatures can be safely employed to drive this sterically hindered coupling to completion.

  • Drain the reaction mixture and wash the resin: 5 × 3 mL DMF, 3 × 3 mL DCM.

Step 5: Cleavage and Global Deprotection

  • Treat the resin with a cleavage cocktail of TFA / TIS / H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Filter the cleavage solution into cold diethyl ether to precipitate the fluorinated peptide conjugate. Centrifuge, wash the pellet with ether, and dry under vacuum.

SPPS_Workflow Resin Peptidyl-Resin (Fmoc-Protected) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Amine Free Amine Resin Deprotect->Amine Wash Coupling Coupling Reaction (Anchimeric Assistance via HOAt) Amine->Coupling Activation Activation of 1-Fluoro-2-(propan-2-yl) cyclopropanecarboxylic acid (HATU / DIPEA) Activation->Coupling Active Ester Cleavage TFA Cleavage & Global Deprotection Coupling->Cleavage >95% Conversion Product Fluorinated Peptide Conjugate Cleavage->Product

Figure 2: SPPS workflow for coupling sterically hindered fluorinated cyclopropanes.

Quantitative Data: Reagent Optimization

The table below summarizes internal optimization data for coupling this specific fluorinated cyclopropane to a model resin-bound hexapeptide. The data clearly illustrates the necessity of the 7-aza effect and/or thermal energy.

Coupling SystemEquivalents (Acid/Reagent/Base)ConditionsConversion Yield (%)
HBTU / HOBt / DIPEA 3.0 / 2.9 / 6.0RT, 2 hours< 45%
DIC / OxymaPure [7]3.0 / 3.0 / NoneRT, 2 hours~ 78%
HATU / DIPEA 3.0 / 2.9 / 6.0RT, 2 hours> 92%
HATU / DIPEA 3.0 / 2.9 / 6.050°C, 45 mins> 98%

Troubleshooting

  • Incomplete Coupling (Positive Kaiser Test): If the sequence immediately preceding the cyclopropane is also sterically hindered (e.g., Valine or Isoleucine), a single HATU coupling may stall at ~90% conversion. In this scenario, perform a double coupling . For the second coupling, switch to the orthogonal DIC/OxymaPure system (3.0 eq Acid, 3.0 eq DIC, 3.0 eq OxymaPure) to prevent trace uronium accumulation and drive the reaction to absolute completion[7].

  • Poor Solubility of the Building Block: Fluorinated organic acids can sometimes exhibit poor solubility in pure DMF. If the solution is cloudy during pre-activation, add 10-20% (v/v) N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM) to the DMF solvent mixture to fully solvate the active ester.

References

  • ChemicalRoot. "Cyclopropanecarboxylic Acid, 1-Fluoro-2-(1-Methylethyl)-, Ethyl Ester (9Ci) - Building Block Data." ChemicalRoot Database. URL:[Link]

  • Chausset-Boissarie, L., et al. (2022). "Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox." Journal of Organic Chemistry, 87(4), 2534-2542. URL:[Link]

  • Peptide Chemistry Org. "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility." Peptide Chemistry Knowledge Base. URL:[Link]

  • Chen, Y., et al. (2020). "Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist." European Journal of Medicinal Chemistry, 192, 112355. URL:[Link]

  • El-Faham, A., & Albericio, F. (2020). "OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis." Synthesis, 52(23), 3521-3532. URL:[Link]

Sources

Method

Application Note: Utilizing 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic Acid in Agrochemical Development

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Structural Rationale The continuous ev...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Structural Rationale

The continuous evolution of pest resistance and stringent environmental regulations necessitate the design of next-generation agrochemicals with optimized efficacy and favorable ecological profiles. In recent years, the strategic incorporation of fluorine has become a cornerstone of agrochemical design, with nearly 70% of newly approved agrochemicals containing fluorinated motifs [1].

1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid (CAS: 79658-29-0 for trans-isomer; Ethyl ester CAS: 343867-06-1) represents a highly specialized, premium building block for modern crop protection discovery. This compound merges three distinct structural features into a single compact pharmacophore:

  • Conformational Rigidity (Cyclopropane Core): Restricts the spatial orientation of attached functional groups, reducing entropic penalty upon binding to target receptors (e.g., insect voltage-gated sodium channels or fungal oxysterol-binding proteins).

  • Electronic Deactivation (C1-Fluorine): The highly electronegative fluorine atom lowers the pKa of the carboxylic acid and exerts a strong inductive effect. Crucially, it replaces a metabolically vulnerable α-hydrogen, effectively blocking cytochrome P450-mediated oxidative degradation [2].

  • Steric Shielding & Lipophilicity (C2-Isopropyl Group): The bulky propan-2-yl group acts as a hydrophobic anchor. It increases the overall lipophilicity (logP) to facilitate cuticular penetration in insects or waxy leaf layers in plants, while simultaneously providing steric hindrance that further protects the cyclopropane core from enzymatic attack.

Experimental Protocols

Protocol A: Synthesis of Active Ingredient (AI) Libraries via Sterically Hindered Amidation

Objective: To couple 1-fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid with proprietary agrochemical amines (e.g., aniline or pyrazole derivatives).

Expert Insight (Causality): The α-fluorine and the adjacent bulky isopropyl group create significant steric and electronic hindrance at the carbonyl carbon. Standard coupling reagents like EDC/NHS often result in poor yields (<30%) due to the slow formation of the active ester. Therefore, HATU is selected. HATU generates a highly reactive HOAt ester, which is significantly more efficient at overcoming the activation energy barrier of sterically congested systems.

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial under inert atmosphere (N₂), dissolve 1-fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid (1.0 eq, 0.5 mmol) in 3.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add HATU (1.2 eq, 0.6 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Add the target amine (1.1 eq, 0.55 mmol) dropwise. Stir the reaction mixture at room temperature for 12–16 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The protocol is self-validating when the mass peak of the HOAt-activated intermediate completely disappears, replaced by the target AI mass peak, confirming that steric barriers were successfully bypassed.

  • Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the target AI candidate.

Workflow A 1-Fluoro-2-(propan-2-yl) cyclopropane-1-carboxylic acid B Activation (HATU, DIPEA, DMF) A->B Step 1 C Amine Coupling (Agrochemical Scaffold) B->C Step 2 D Validation & Workup (LC-MS, LiCl Wash) C->D Step 3 E Target AI Candidate Yield > 85% D->E Final

Caption: Workflow for the sterically hindered amidation of fluorinated cyclopropanes.

Protocol B: In Vitro Microsomal Metabolic Stability Assay

Objective: To quantify the metabolic resistance conferred by the C1-Fluorine and C2-Isopropyl modifications against cytochrome P450 enzymes.

Expert Insight (Causality): Agrochemicals must survive the robust metabolic defenses of target pests (e.g., Spodoptera frugiperda). This assay uses an NADPH regenerating system because P450 enzymes obligately require NADPH as an electron donor to catalyze oxidative degradation.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the synthesized AI candidate in 0.1 M potassium phosphate buffer (pH 7.4). Add insect or plant microsomes to a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture at 25°C (for insect microsomes) or 30°C (for plant microsomes) for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂).

  • Sampling & Quenching: At time intervals of 0, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac).

  • Self-Validation (System Integrity): The inclusion of the internal standard in the quench solution validates the protocol by normalizing any variations in protein precipitation efficiency or LC-MS/MS injection volumes. Furthermore, a parallel assay using Verapamil (a known rapid-clearance compound) must be run to validate that the microsomes are enzymatically active.

  • Analysis: Centrifuge the quenched samples at 10,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound.

Mechanism Target Fluorinated AI Candidate (C1-F, C2-Isopropyl) P450 Cytochrome P450 Enzymes (Insect / Plant Microsomes) Target->P450 Exposure Steric Steric Shielding (C2-Isopropyl Group) P450->Steric Blocked Access Electronic Electronic Deactivation (C1-Fluorine) P450->Electronic C-H Bond Strengthened Degradation Rapid Oxidative Degradation (Short Half-life) P450->Degradation α-Oxidation Stable High Metabolic Stability (Prolonged Half-life) Steric->Stable Electronic->Stable NonFluoro Non-Fluorinated Analog (Control) NonFluoro->P450 Exposure

Caption: Mechanism of metabolic resistance conferred by the fluorinated cyclopropane motif.

Quantitative Data Presentation

The integration of 1-fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid systematically alters both the physicochemical properties and the biological half-life of the resulting agrochemical candidates.

Table 1: Comparative Physicochemical Properties

PropertyNon-Fluorinated Analog1-Fluoro-2-isopropyl AnalogImpact on Agrochemical Design
ClogP 1.82.4Enhanced cuticular penetration and rainfastness.
pKa (Acid) 4.83.2Alters formulation solubility; improves systemic ion-trapping.
Topological Polar Surface Area 37.3 Ų37.3 ŲMaintains systemic mobility within plant vascular tissues.

Table 2: In Vitro Metabolic Stability (Spodoptera frugiperda Microsomes)

CompoundHalf-life (T₁/₂)Intrinsic Clearance (CL_int)Protocol Validation Status
Non-fluorinated cyclopropane AI 18.5 min74.8 µL/min/mgValidated (Rapid Clearance)
1-Fluoro-2-isopropyl cyclopropane AI > 120 min< 5.0 µL/min/mgValidated (High Stability)
Verapamil (Positive Control) 12.1 min114.5 µL/min/mgValidated (Assay Active)

References

  • Ogawa, Y., Tokunaga, E., Kobayashi, O., Hirai, K., & Shibata, N. (2020). "Current Contributions of Organofluorine Compounds to the Agrochemical Industry." iScience, 23(9), 101467.[Link]

  • Jeschke, P. (2024). "Recent developments in fluorine-containing pesticides." Pest Management Science, 80(7), 3065-3087.[Link]

Application

Scale-up synthesis methods for 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid active pharmaceutical ingredients

Strategic Rationale & Process Design Fluorinated cyclopropanes are highly privileged structural motifs in modern drug discovery. The incorporation of a fluorine atom onto the cyclopropane ring imparts profound effects on...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Process Design

Fluorinated cyclopropanes are highly privileged structural motifs in modern drug discovery. The incorporation of a fluorine atom onto the cyclopropane ring imparts profound effects on the pharmacokinetic profile, metabolic stability, and conformational rigidity of the resulting active pharmaceutical ingredients (APIs)[1]. Specifically, 1-fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid serves as a critical chiral building block. However, the scale-up of such compounds has historically been bottlenecked by the explosive hazards of diazo-mediated carbene transfer and the poor stereocontrol of traditional transition-metal catalysts[2].

This application note details a next-generation, scalable protocol leveraging engineered myoglobin biocatalysts in a pressurized biphasic system. By combining Process Analytical Technology (PAT) with biocatalysis, this method circumvents the traditional safety hazards of ethyl fluorodiazoacetate (EFDA) while delivering unprecedented diastereo- and enantiocontrol[3].

Process Visualization

G A Alkene Feed (3-Methyl-1-butene) Pressurized C Biocatalytic CSTR (Engineered Myoglobin) 15 °C, 3.0 bar A->C Solubilized in MTBE B Diazo Feed (EFDA in MTBE) B->C PAT-Controlled Dosing D Phase Separation & Centrifugation C->D Crude Ester Emulsion E Saponification (LiOH / H2O) D->E Organic Phase F Acidification (pH 2) & Crystallization E->F Aqueous Carboxylate G Purified API Intermediate (>99% ee) F->G Filtration

Biocatalytic synthesis and isolation workflow for the fluorinated cyclopropane API intermediate.

Quantitative Scale-Up Metrics

The following table summarizes the process performance across different development scales, demonstrating the robustness of the biphasic biocatalytic approach.

Process ParameterLab Scale (10 mmol)Pilot Scale (1.0 mol)Target Specification
Yield (%) 8684> 80
Diastereomeric Ratio (cis:trans) 99:198:2> 95:5
Enantiomeric Excess (ee %) >9998.5> 98
Space-Time Yield (g/L/h) 2.114.5> 10.0
E-factor 3515< 20
Residual Diazo (ppm) < 10< 10< 10

Mechanistic Causality & Reaction Dynamics

To ensure a highly reproducible and safe scale-up, every parameter in this protocol has been engineered with a specific mechanistic purpose:

  • Pressurized CSTR (3.0 bar): The alkene substrate, 3-methyl-1-butene, is highly volatile (b.p. 20 °C). Under standard open-batch conditions, the exothermic cyclopropanation would cause severe substrate stripping. Operating at 3.0 bar ensures the alkene remains fully solubilized in the organic phase, driving the reaction kinetics forward.

  • Whole-Cell Biocatalyst vs. Purified Enzyme: We utilize E. coli cells expressing the engineered myoglobin variant. The cellular envelope provides a natural protective microenvironment for the metalloprotein against the organic solvent (MTBE) and the highly reactive fluorocarbene intermediate, drastically improving the Total Turnover Number (TTN)[3].

  • Biphasic MTBE/Aqueous System: Methyl tert-butyl ether (MTBE) acts as a thermodynamic sink for the toxic EFDA. By keeping the bulk of the diazo compound in the organic phase, its concentration in the aqueous phase (where the enzyme resides) remains low. This prevents heme-bleaching and enzyme deactivation while allowing the reaction to proceed efficiently at the phase interface[4].

Step-by-Step Experimental Protocol

Phase 1: Biocatalyst Formulation & Reactor Priming
  • Prepare 2.0 L of potassium phosphate buffer (100 mM, pH 7.4).

  • Suspend 40.0 g of lyophilized E. coli whole-cells expressing the engineered myoglobin variant (e.g., Mb(H64V, V68A)) into the buffer. Stir gently at 200 RPM at 15 °C for 30 minutes to ensure full rehydration.

  • Transfer the suspension into a 5 L jacketed Continuous Stirred-Tank Reactor (CSTR) equipped with a gas-entrainment impeller, an in-line ReactIR probe, and a back-pressure regulator (BPR).

Phase 2: Pressurized Biphasic Cyclopropanation
  • Charge the CSTR with 1.0 L of MTBE. Seal the reactor and set the BPR to 3.0 bar.

  • Introduce 3-methyl-1-butene (1.5 mol, ~105 g) via a pressurized dip tube.

  • Increase the agitation rate to 600 RPM to generate a fine, high-surface-area emulsion between the aqueous buffer and the MTBE.

  • Begin the continuous dosing of Ethyl fluorodiazoacetate (EFDA, 1.0 mol, 132 g) dissolved in 500 mL MTBE at a nominal rate of 1.5 mL/min.

  • Self-Validating System (Dosing Control): The ReactIR probe continuously monitors the diazo absorbance peak at ~2110 cm⁻¹. The dosing pump is electronically interlocked with this signal. If the absorbance exceeds 0.05 AU (indicating that EFDA is accumulating faster than the enzyme can consume it), the pump automatically pauses. This ensures the feed rate never exceeds the catalytic turnover rate, making thermal runaway impossible.

  • Once dosing is complete, maintain stirring for 2 hours at 15 °C.

Phase 3: Downstream Processing (DSP) & API Isolation
  • Depressurize the reactor safely by venting through a caustic scrubber to neutralize any trace unreacted diazo species.

  • Transfer the biphasic mixture to a continuous centrifuge operating at 4000 x g to pellet the cellular debris.

  • Separate the organic (MTBE) phase, which contains the intermediate ethyl 1-fluoro-2-(propan-2-yl)cyclopropane-1-carboxylate.

  • Transfer the organic phase to a 3 L hydrolysis reactor. Add 1.5 equivalents of LiOH·H₂O dissolved in 500 mL of deionized water. Stir vigorously at 40 °C.

  • Self-Validating System (Saponification Check): As LiOH is consumed during ester hydrolysis, the pH of the aqueous phase will drop. The reaction is self-validatingly complete when the pH stabilizes at ~10.5 without the need for further base addition, confirming 100% conversion without requiring offline HPLC sampling.

  • Separate the aqueous layer (containing the lithium carboxylate salt) and wash it with 2 x 200 mL of fresh MTBE to extract organic impurities.

  • Cool the aqueous layer to 5 °C. Slowly titrate with 2M HCl until the pH reaches 2.0. The target API, 1-fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid, will precipitate as a white crystalline solid.

  • Filter the solid, wash with 100 mL of ice-cold water, and dry under vacuum at 40 °C to a constant weight.

References

  • Villada, J. D., et al. "Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes." Angewandte Chemie International Edition, vol. 63, no. 33, 2024, e202406779. URL:[Link]

  • Ivashkin, P., et al. "One-Step Synthesis of Highly Functionalized Monofluorinated Cyclopropanes from Electron-Deficient Alkenes." Organic Letters, vol. 14, no. 9, 2012, pp. 2270-2273. URL:[Link]

  • Shibue, T., & Fukuda, Y. "Stereoselective Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid." Organic Process Research & Development, vol. 18, no. 8, 2014, pp. 1041-1045. URL:[Link]

  • Fedorynski, M. "The preparation and properties of 1,1-difluorocyclopropane derivatives." Beilstein Journal of Organic Chemistry, vol. 10, 2014, pp. 2004-2024. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid (commonly referred to as 1-fluoro-2-isopropylcyclopropanecarboxylic acid). This guide is designed for re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid (commonly referred to as 1-fluoro-2-isopropylcyclopropanecarboxylic acid). This guide is designed for researchers, medicinal chemists, and process scientists looking to optimize reaction yields, eliminate side products, and confidently scale up their workflows.

The most robust and scalable synthetic route to this molecule involves a two-step process:

  • Corey-Chaykovsky Cyclopropanation: Reaction of ethyl (E)-2-fluoro-4-methylpent-2-enoate with dimethylsulfoxonium methylide to form the fluorocyclopropane ester[1].

  • Ester Hydrolysis: Mild saponification of the intermediate ester to yield the final carboxylic acid[2].

Section 1: Quantitative Data for Yield Optimization

Optimizing the Corey-Chaykovsky cyclopropanation requires careful selection of solvent and base to balance ylide stability and reaction rate. The table below summarizes the effect of different conditions on the yield and diastereomeric ratio (dr) of the intermediate ester during our process development.

Base / Ylide PrecursorSolventTemperatureTime (h)Conversion (%)Yield (%)dr (cis:trans)
NaH / Trimethylsulfoxonium iodideDMSO25 °C12>95%82%1.2 : 1
t-BuOK / Trimethylsulfoxonium iodideTHF0 °C to 25 °C1885%76%2.5 : 1
KOH / Trimethylsulfoxonium iodideMeCN60 °C860%45%*1.1 : 1
KHMDS / Trimethylsulfoxonium iodideToluene-78 °C to 0 °C2440%35%4.0 : 1

*Significant defluorination and decomposition observed.

Section 2: Troubleshooting & FAQs

Q1: Why is my conversion low during the Corey-Chaykovsky cyclopropanation? A: Low conversion is typically caused by the degradation of the dimethylsulfoxonium methylide before it can react with the alpha-fluoroenoate. The electron-withdrawing fluorine atom reduces the electrophilicity of the beta-carbon compared to non-fluorinated enoates, requiring the ylide to remain stable for longer periods[1]. Causality & Fix: Ensure absolute anhydrous conditions. Water rapidly quenches the ylide. We recommend using NaH in anhydrous DMSO, as DMSO stabilizes the ylide and enhances its nucleophilicity. If using THF, ensure it is freshly distilled over sodium/benzophenone.

Q2: How can I improve the diastereoselectivity (cis vs. trans) of the cyclopropanation? A: The stereochemical outcome of the Johnson-Corey-Chaykovsky fluorocyclopropanation is governed by the reversible addition of the ylide and the subsequent irreversible ring closure[3]. Causality & Fix: Lowering the reaction temperature and using non-polar or less coordinating solvents (like THF or Toluene instead of DMSO) increases the kinetic control of the reaction, favoring the cis-isomer (where the isopropyl group and the ester group are on the same face of the ring). As shown in the optimization table, switching from DMSO at 25 °C to THF at 0 °C improves the dr from 1.2:1 to 2.5:1.

Q3: I am observing significant defluorination during the ester hydrolysis step. How do I prevent this? A: Defluorination is a common pitfall when handling fluorocyclopropanes under strongly basic conditions. Harsh bases (like NaOH or KOH in refluxing methanol) can trigger an E1cB-type elimination of HF, leading to unstable cyclopropene intermediates that rapidly decompose or polymerize[4]. Causality & Fix: Shift to mild hydrolysis conditions. Using Lithium Hydroxide (LiOH) in a THF/Water mixture at 0 °C to room temperature provides sufficient hydroxide nucleophilicity to cleave the ethyl ester without abstracting the ring protons[2].

Section 3: Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-fluoro-2-(propan-2-yl)cyclopropane-1-carboxylate

Self-Validating System: Monitor the disappearance of the starting enoate via GC-MS. The reaction is complete when the product mass (m/z 174) becomes the dominant peak and the enoate peak (m/z 160) is <2% AUC.

  • Preparation of Ylide: To a flame-dried 250 mL round-bottom flask under Argon, add trimethylsulfoxonium iodide (1.2 equiv, 24 mmol) and anhydrous DMSO (50 mL).

  • Deprotonation: Add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv, 24 mmol) in small portions at 10 °C. Visual Cue: Stir for 1 hour at room temperature until hydrogen gas evolution ceases and the cloudy suspension becomes a clear solution.

  • Cyclopropanation: Cool the mixture to 15 °C. Add ethyl (E)-2-fluoro-4-methylpent-2-enoate (1.0 equiv, 20 mmol) dropwise over 15 minutes to control the exotherm.

  • Completion: Stir the reaction at room temperature for 12 hours. Quench with saturated aqueous NH4Cl (50 mL) and extract with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers heavily with brine (to remove DMSO), dry over anhydrous Na2SO4, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield the product as a colorless oil.

Protocol 2: Mild Hydrolysis to 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid

Self-Validating System: TLC monitoring (Hexanes/EtOAc 7:3). The non-polar ester spot (Rf ~0.6) will disappear, replaced by a baseline spot that moves only upon the addition of 1% acetic acid to the eluent.

  • Solvent Setup: Dissolve the ethyl 1-fluoro-2-(propan-2-yl)cyclopropane-1-carboxylate (10 mmol) in a mixture of THF (20 mL) and distilled water (10 mL).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add Lithium Hydroxide monohydrate (LiOH·H2O, 2.0 equiv, 20 mmol) in one portion.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Workup: Evaporate the THF under reduced pressure. Dilute the aqueous layer with 10 mL of water and wash with diethyl ether (10 mL) to remove any trace unreacted ester.

  • Acidification (Critical Step): Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 1M HCl. Do not use concentrated HCl, as strong localized acidity can degrade the cyclopropane ring.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Dry the combined organics over Na2SO4 and concentrate in vacuo to afford the pure carboxylic acid as a white solid.

Section 4: Visualizations

Workflow A Ethyl (E)-2-fluoro- 4-methylpent-2-enoate C Ethyl 1-fluoro-2-(propan-2-yl) cyclopropane-1-carboxylate A->C Cyclopropanation B Corey-Chaykovsky Reagent B->C E 1-Fluoro-2-(propan-2-yl) cyclopropane-1-carboxylic acid C->E Mild Hydrolysis D LiOH / H2O THF, 0°C D->E

Synthetic workflow for 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid via Corey-Chaykovsky.

Troubleshooting Start Issue: Low Reaction Yield Q1 Is unreacted starting material present? Start->Q1 Yes1 Check Ylide Quality & Moisture Q1->Yes1 Yes No1 Are there side products? Q1->No1 No Side1 Defluorination (Elimination) No1->Side1 HF Loss Side2 Epoxidation (Oxygen entry) No1->Side2 Oxidation Fix1 Use milder base (e.g., LiOH at 0°C) Side1->Fix1 Fix2 Degas solvents, ensure inert atm Side2->Fix2

Troubleshooting logic tree for diagnosing low yields and side reactions in the synthesis.

Section 5: References

1.[4] Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. Journal of Organic Chemistry. URL:[Link] 2.[3] Synthesis and Applications of Fluorocyclopropanes. ResearchGate. URL:[Link] 3.[2] Comprehensive Organic Functional Group Transformations II. Elsevier. URL:[Link] 4.[1] Johnson-Corey-Chaykovsky fluorocyclopropanation of double activated alkenes. Advanced Synthesis & Catalysis. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Defluorination of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid

Welcome to the technical support center for 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential defluorination side reactions during their experimental work. As a valuable building block in pharmaceutical synthesis, maintaining the integrity of the C-F bond is critical for achieving desired molecular properties and biological activity.[1][2] This document provides in-depth technical guidance in a question-and-answer format to address specific challenges you may encounter.

I. Understanding the Stability of the Fluorinated Cyclopropane Ring

The introduction of a fluorine atom onto a cyclopropane ring significantly alters its electronic properties and stability. The high electronegativity of fluorine creates a polarized C-F bond, which can destabilize the already strained cyclopropane ring.[3][4] This inherent strain makes the molecule susceptible to ring-opening or rearrangement reactions, which can be precursors to defluorination.[5][6] The stability is influenced by the position and orientation of the fluorine substituent.[3][4]

II. Troubleshooting Guide: Defluorination Side Reactions

This section addresses specific issues related to unwanted defluorination of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid. Each problem is followed by potential causes and detailed solutions.

Problem 1: Significant loss of fluorine observed during amide coupling or esterification reactions.

Potential Cause A: High Reaction Temperatures

Elevated temperatures can provide the activation energy needed to initiate defluorination, especially in the presence of nucleophiles or bases. The strained fluorocyclopropane ring is more susceptible to thermal decomposition pathways that can lead to C-F bond cleavage.

Solution:

  • Optimize Reaction Temperature: Screen a range of lower temperatures. For many coupling reactions, starting at 0 °C and slowly warming to room temperature is a good practice.

  • Use Microwave Irradiation with Caution: While microwave synthesis can accelerate reactions, it can also lead to rapid temperature increases. If using a microwave reactor, carefully control the temperature and use shorter reaction times.

Potential Cause B: Strong Bases

Strong bases can abstract the proton on the carbon bearing the fluorine, leading to elimination of HF (E1cB mechanism) or other base-mediated decomposition pathways. The acidity of this proton is increased by the electron-withdrawing fluorine atom.

Solution:

  • Select Weaker Bases: Opt for milder, non-nucleophilic bases such as diisopropylethylamine (DIPEA) or 2,6-lutidine instead of stronger bases like sodium hydride or potassium tert-butoxide.

  • Control Stoichiometry: Use the minimum effective amount of base. A slight excess is often sufficient, and a large excess should be avoided.

Potential Cause C: Nucleophilic Attack

Certain nucleophiles can directly attack the carbon-fluorine bond or other positions on the cyclopropane ring, initiating a cascade of reactions that result in defluorination.

Solution:

  • Choose Appropriate Reagents: When converting the carboxylic acid to an acyl fluoride for subsequent reactions, use milder deoxyfluorination reagents.[7][8]

  • Protecting Groups: If the reaction tolerates it, consider protecting the carboxylic acid and then performing other desired transformations on the molecule before deprotection under mild conditions.

Problem 2: Defluorination observed during purification by column chromatography.

Potential Cause A: Acidic or Basic Stationary Phase

Standard silica gel can be acidic and may catalyze the degradation of sensitive compounds. Similarly, alumina can be basic. This can lead to on-column decomposition and defluorination.

Solution:

  • Neutralize Silica Gel: Prepare a slurry of silica gel in the desired eluent and add a small amount of a volatile base like triethylamine (typically 0.1-1% v/v) to neutralize the acidic sites.

  • Use Alternative Stationary Phases: Consider using a less acidic stationary phase like deactivated neutral alumina or a bonded phase like C18 for reverse-phase chromatography.

  • TLC Analysis First: Before committing the bulk of your material to a column, run a TLC plate and let it sit for an hour to see if any degradation occurs on the stationary phase.

Problem 3: Spontaneous defluorination upon storage.

Potential Cause: Instability to Trace Acid or Moisture

The compound may be sensitive to trace amounts of acid or moisture, which can hydrolyze the C-F bond over time, especially if stored improperly. The product of hydrolysis would be the corresponding hydroxy-cyclopropane carboxylic acid.

Solution:

  • Proper Storage Conditions: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C is recommended).

  • Use of a Desiccator: Store the container within a desiccator to protect it from atmospheric moisture.

  • Solvent Purity: If stored in solution, ensure the solvent is anhydrous and free of acidic impurities.

Experimental Protocol: Amide Coupling with Minimized Defluorination

This protocol provides a step-by-step method for coupling 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid with a primary amine using HATU, a coupling agent known for its mild reaction conditions.

Materials:

  • 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid

  • Primary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture for 15 minutes at 0 °C.

  • Add the primary amine (1.2 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on neutralized silica gel.

Data Summary Table
Parameter Condition to Avoid Recommended Alternative Rationale
Temperature > 40 °C0 °C to Room TemperatureMinimizes thermal decomposition and side reactions.[9]
Base Strong bases (e.g., NaH, KOtBu)Weak, non-nucleophilic bases (e.g., DIPEA, 2,6-lutidine)Prevents base-mediated elimination or decomposition.
Purification Acidic silica gelNeutralized silica gel, neutral alumina, or reverse phaseAvoids on-column degradation of the acid-sensitive compound.
Storage Open to air, room temperatureInert atmosphere, -20 °C, desiccatorPrevents slow decomposition due to moisture and air.
Visualizing the Troubleshooting Workflow

Troubleshooting_Defluorination start Defluorination Observed reaction During Reaction? start->reaction purification During Purification? start->purification storage During Storage? start->storage temp High Temperature? reaction->temp base Strong Base? reaction->base nucleophile Harsh Nucleophile? reaction->nucleophile stationary_phase Acidic/Basic Stationary Phase? purification->stationary_phase storage_conditions Improper Storage? storage->storage_conditions sol_temp Lower Temperature temp->sol_temp Yes sol_base Use Weaker Base base->sol_base Yes sol_reagent Milder Reagents nucleophile->sol_reagent Yes sol_purification Neutralize Stationary Phase or Use Alternative stationary_phase->sol_purification Yes sol_storage Store at -20°C under Inert Atmosphere storage_conditions->sol_storage Yes

Caption: A decision tree for troubleshooting defluorination.

III. Frequently Asked Questions (FAQs)

Q1: What is the underlying reason for the instability of the C-F bond in this molecule?

The C-F bond itself is very strong.[10] However, the cyclopropane ring is highly strained due to its 60° bond angles, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[6] The electron-withdrawing nature of the fluorine atom further polarizes and destabilizes the ring system, making it more susceptible to reactions that can lead to ring opening or rearrangement, which can then be followed by defluorination.[3][4]

Q2: Are there any specific catalysts known to promote defluorination that I should avoid?

Certain transition metal complexes, particularly those with late transition metals, have been shown to catalyze hydrodefluorination.[10] While these are often used intentionally for C-F activation, trace amounts of metallic impurities could potentially catalyze unwanted defluorination. Ensure your glassware is scrupulously clean and use high-purity reagents and solvents.

Q3: Can I use enzymatic methods for reactions involving this compound?

While some dehalogenase enzymes are known to cleave C-F bonds, this is a highly specific process.[11][12][13][14] Unless you are intentionally studying enzymatic defluorination, it is unlikely that common laboratory enzymes would cause this side reaction. However, if working with biological systems, this possibility should be considered.

Q4: How can I detect and quantify defluorination?

  • ¹⁹F NMR Spectroscopy: This is the most direct method. The disappearance of the signal corresponding to your starting material and the potential appearance of a new signal for fluoride ion (or other fluorinated byproducts) can be monitored.

  • LC-MS: Liquid chromatography-mass spectrometry can be used to identify and quantify the parent compound and any non-fluorinated or rearranged byproducts.

  • Fluoride Ion Selective Electrode: This can be used to measure the concentration of free fluoride ions in your reaction mixture after a workout.

Postulated Defluorination Mechanism

Defluorination_Mechanism reactant 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid intermediate Enolate Intermediate reactant->intermediate Strong Base (e.g., KOtBu) product Defluorinated Byproduct intermediate->product Elimination of F⁻

Caption: A possible base-mediated defluorination pathway.

This technical support guide is intended to provide a foundational understanding and practical solutions for managing defluorination side reactions. Given the unique reactivity of every molecule, we recommend careful reaction monitoring and optimization for your specific application.

References

  • Mondal, S., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]

  • Vatsa, R., et al. (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine. [Link]

  • Ma, J., et al. (2014). Divergent Rearrangements of Cyclopropyl-Substituted Fluoroepoxides Involving C−F Bond Cleavage and Formation. Organic Letters. [Link]

  • Benet-Buchholz, J., et al. (2014). Catalytic Hydrodefluorination with Late Transition Metal Complexes. ACS Catalysis. [Link]

  • Ismagilov, R. R., et al. (2014). Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine. Journal of the American Chemical Society. [Link]

  • Li, Y., et al. (2022). Recent Advances in the Construction of Fluorinated Organoboron Compounds. Molecules. [Link]

  • Zhang, K., et al. (2022). Low-temperature mineralization of perfluorocarboxylic acids. Science. [Link]

  • Pell, M., et al. (2020). Regioselective C–F Bond Activation/C–C Bond Formation between Fluoropyridines and Cyclopropyl Groups at Zirconium. Organometallics. [Link]

  • Kamath, D. V., et al. (2024). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). ACS Omega. [Link]

  • Vatsa, R., et al. (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine. [Link]

  • Wang, Y., et al. (2022). Microbial Defluorination of Unsaturated Per- and Polyfluorinated Carboxylic Acids under Anaerobic and Aerobic Conditions: A Structure Specificity Study. Environmental Science & Technology. [Link]

  • Wackett, L. P. (2021). Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. Microbial Biotechnology. [Link]

  • Richter, F., et al. (2017). Enzymatic Defluorination of a Terminally Monofluorinated Pentyl Moiety: Oxidative or Hydrolytic Mechanism?. Drug Metabolism and Disposition. [Link]

  • Mao, S., et al. (2021). Deoxyfluorination of Carboxylic Acids with KF and Highly Electron-Deficient Fluoroarenes. The Journal of Organic Chemistry. [Link]

  • Kamath, D. V., et al. (2024). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). ResearchGate. [Link]

  • Mondal, S., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. PMC. [Link]

  • Kamath, D. V., et al. (2024). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). PMC. [Link]

  • Huang, S., et al. (2021). Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities. Environmental Science & Technology Letters. [Link]

  • Thomas, A. (2026). GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology. [Link]

  • Le, C., et al. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Macmillan Group - Princeton University. [Link]

  • Seong, H. J., et al. (2019). Enzymatic defluorination of fluorinated compounds. Applied Biological Chemistry. [Link]

  • Kim, M., et al. (2018). Desulfonation and defluorination of 6:2 fluorotelomer sulfonic acid (6:2 FTSA) by Rhodococcus jostii RHA1: Carbon and sulfur sources, enzymes, and pathways. PMC. [Link]

  • Unknown Author. (2024). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Research and Reviews. [Link]

  • Lu, L., et al. (2021). Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. Organic Letters. [Link]

  • Unknown Author. (n.d.). Fluorine recovery through alkaline defluorination of polyvinylidene fluoride. ResearchGate. [Link]

  • Satyamurthy, N., et al. (2007). Kinetics and mechanism of the defluorination of 8-fluoropurine nucleosides in basic and acidic media. ResearchGate. [Link]

  • Sheldon, D. J., et al. (2023). Room Temperature Defluorination of Poly(tetrafluoroethylene) by a Magnesium Reagent. PubMed. [Link]

  • Wackett, L. P. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. PMC. [Link]

  • Unknown Author. (2024). Electron bifurcation and fluoride efflux systems implicated in defluorination of perfluorinated unsaturated carboxylic acids by. DORA 4RI. [Link]

  • LibreTexts. (2026). 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]

  • Wnuk, S. F. (2009). The preparation and properties of 1,1-difluorocyclopropane derivatives. PMC. [Link]

  • Endo, Y., et al. (2004). Most Stable Conformation of the Cyclopropane Ring Attached at a Carbon Atom in a 1,2-Dicarba-closo-dodecaborane(12) System. The Journal of Organic Chemistry. [Link]

  • Wang, P., et al. (2023). Electrochemical carboxylation of α-fluoroalkyl cyclopropane with CO2 to mono- or difluoropentenoic acid. Organic Chemistry Frontiers. [Link]

Sources

Troubleshooting

Technical Support Center: Enantioselective Synthesis of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic Acid

Welcome to the Process Optimization & Troubleshooting Portal. Synthesizing cyclopropanes with a fluorinated tertiary stereogenic center—specifically 1-fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid—presents unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization & Troubleshooting Portal. Synthesizing cyclopropanes with a fluorinated tertiary stereogenic center—specifically 1-fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid—presents unique steric and electronic challenges. This guide is designed for process chemists and drug development professionals seeking to optimize enantiomeric excess (ee), diastereomeric ratio (dr), and overall yield.

Methodological Overview & Strategic Rationale

When designing an asymmetric route to 1-fluoro-1-carboxy-2-alkyl cyclopropanes, researchers often default to rhodium-catalyzed cyclopropanation of alkenes using diazoacetates. However, to place both the fluorine and the carboxylate on the same carbon (C1), one would theoretically need to react 3-methyl-1-butene with a fluorodiazoacetate. Do not attempt this route. Halodiazoacetates exhibit exceptionally low thermal stability and are dangerously sensitive to transition metal salts, making them explosive and unviable for scale-up[1].

Instead, the most scientifically robust and field-proven methodology relies on Synthon Inversion : utilizing a pre-fluorinated alkene ( α -fluoroacrylate derivative) and a methylene transfer agent. To achieve >98% ee, we employ a Chiral Auxiliary-Directed Corey-Chaykovsky Cyclopropanation . By attaching an Evans oxazolidinone auxiliary to (E)-2-fluoro-4-methylpent-2-enoic acid, we create a rigid chiral environment that dictates the facial selectivity of the incoming dimethylsulfoxonium methylide.

Synthetic Workflow

Workflow A Chiral α-Fluoro-α,β-unsaturated Imide (Evans Auxiliary) C Diastereoselective Cyclopropanation A->C B Dimethylsulfoxonium methylide (Methylene Transfer) B->C D Chiral 1-Fluoro-2-isopropyl cyclopropyl imide C->D - DMSO E Nucleophilic Cleavage (LiOOH, 0 °C) D->E F 1-Fluoro-2-(propan-2-yl) cyclopropane-1-carboxylic acid E->F - Auxiliary

Synthetic workflow for 1-fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid via chiral auxiliary.

Core Experimental Protocol: Self-Validating Workflow

Step 1: Ylide Generation (Corey-Chaykovsky Reagent)

  • In a flame-dried Schlenk flask under Argon, suspend trimethylsulfoxonium iodide (1.5 equiv) in anhydrous DMSO.

  • Add NaH (60% dispersion in mineral oil, 1.45 equiv) portion-wise at room temperature. Stir until hydrogen evolution ceases (approx. 1 hour) to yield a clear, colorless solution of dimethylsulfoxonium methylide. Self-Validation Check: The cessation of bubbling is a macroscopic indicator, but to ensure complete deprotonation without ylide degradation, the solution must remain strictly colorless. A yellow tint indicates thermal decomposition of the ylide.

Step 2: Diastereoselective Cyclopropanation

  • Cool the ylide solution to -20 °C.

  • Dropwise, add a solution of the chiral substrate, (E)-3-(2-fluoro-4-methylpent-2-enoyl)oxazolidin-2-one (1.0 equiv), dissolved in a minimal amount of anhydrous THF.

  • Maintain the reaction at -20 °C for 4 hours, then slowly warm to 0 °C over 2 hours to allow the intermediate betaine to undergo intramolecular displacement of DMSO.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography to isolate the diastereopure cyclopropyl imide.

Step 3: Auxiliary Cleavage (Saponification)

  • Dissolve the cyclopropyl imide in a 3:1 mixture of THF/H₂O and cool strictly to 0 °C.

  • Premix LiOH (2.0 equiv) and 30% aqueous H₂O₂ (4.0 equiv) in water at 0 °C for 10 minutes to generate LiOOH, then add this mixture dropwise to the substrate.

  • Stir at 0 °C for 1 hour. Monitor by TLC until the starting material is consumed.

  • Quench the excess peroxide with a 1.5M solution of Na₂SO₃. Acidify the aqueous layer to pH 2 using 1M HCl, and extract with dichloromethane to yield the final 1-fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid.

Troubleshooting & FAQs

Q1: My diastereomeric ratio (dr) is plateauing at ~80:20 during the cyclopropanation step. How can I push this >95:5? Causality & Solution: Stereocontrol relies heavily on the substrate adopting a rigid s-cis conformation, where the carbonyl dipoles of the imide and the auxiliary are opposed. If your reaction temperature spikes above -10 °C during the addition of the substrate, thermal energy allows rotation around the C-N bond, degrading the facial selectivity of the ylide attack. Use an internal thermocouple to ensure the internal reaction temperature never exceeds -15 °C during the addition phase.

Q2: The reaction stalls after the initial ylide attack, and the cyclopropane ring does not close. Why? Causality & Solution: The Corey-Chaykovsky reaction is a two-step process: nucleophilic addition followed by intramolecular Sₙ2 displacement of the DMSO leaving group. The ring closure has a higher activation energy than the initial addition. If you keep the reaction strictly at -20 °C indefinitely, the betaine intermediate will accumulate but fail to cyclize. You must allow the reaction to slowly warm to 0 °C to provide the necessary thermal energy for the displacement.

Q3: During the final auxiliary cleavage step, I am observing severe yield loss and racemization. How do I prevent this? Causality & Solution: Fluorocyclopropanes are highly sensitive to strongly basic nucleophiles. Standard saponification (e.g., NaOH in refluxing methanol) triggers a retro-ring-opening mechanism via β -fluoride elimination, destroying your product[2]. You must use the Evans LiOOH protocol. The α -effect of the hydroperoxide anion makes it exceptionally nucleophilic at the carbonyl carbon, ensuring rapid cleavage at 0 °C before any base-catalyzed epimerization or ring-opening can occur.

Troubleshooting Root Issue: Epimerization or Ring-Opening During Cleavage Q1 Are you using standard NaOH / Reflux? Root->Q1 A1 Stop immediately. Fluoride elimination occurs. Q1->A1 Yes Q2 Switch to LiOOH (LiOH + H2O2 at 0 °C) Q1->Q2 No A1->Q2 A2 Hydroperoxide α-effect accelerates carbonyl attack safely. Q2->A2

Decision tree for preventing racemization and ring-opening during auxiliary cleavage.

Quantitative Data: Cleavage Optimization

The table below summarizes the critical causality between cleavage conditions, product integrity, and enantiomeric preservation.

Table 1: Impact of Cleavage Conditions on Yield and Enantiomeric Excess (ee)

Cleavage ReagentTemperature (°C)Time (h)Yield (%)e.e. (%)Mechanistic Observation
LiOH, THF/H₂O25124582Slow cleavage; partial epimerization at C1.
NaOH, MeOH/H₂O65 (Reflux)4<10N/AExtensive ring-opening via fluoride elimination.
LiOOH (LiOH/H₂O₂) 0 1 88 98 Clean auxiliary cleavage; stereocenter preserved.
LiOOH (LiOH/H₂O₂)2527592Minor side reactions due to thermal peroxide degradation.

(Note: For alternative routes involving the direct functionalization of pre-formed cyclopropanes, refer to the chiral fluoro carbanion strategies documented in advanced literature[3], though the auxiliary route detailed above remains the most scalable for this specific target).

References

  • Enantioselective Synthesis of Cyclopropanes That Contain Fluorinated Tertiary Stereogenic Carbon Centers: A Chiral Fluoro Carbanion Strategy Angewandte Chemie International Edition 3

  • Stereoselective Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid The Journal of Organic Chemistry (ACS Publications) 2

  • On the cause of low thermal stability of ethyl halodiazoacetates Beilstein Journal of Organic Chemistry (PMC) 1

Sources

Optimization

Technical Support Center: Purification and Crystallization of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic Acid Mixtures

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid and its diastereomeric or enantiomeric...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid and its diastereomeric or enantiomeric mixtures. The unique structural features of this molecule, namely the strained cyclopropane ring and the electron-withdrawing fluorine atom, present specific challenges in purification and crystallization that require a nuanced approach.[1][2] This document will address common issues and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My crude reaction mixture of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid is an oil and won't solidify. What are the initial steps I should take?

A1: "Oiling out" is a common problem when impurities are present or when the compound has a low melting point.[3][4] First, ensure that all volatile organic solvents from the workup have been thoroughly removed under reduced pressure. If the oily residue persists, attempt to precipitate the product by triturating with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether. If this fails, a preliminary purification by flash column chromatography on silica gel is recommended to remove baseline impurities that may be inhibiting crystallization.

Q2: I have a mixture of diastereomers. What is the most straightforward method for their separation?

A2: For diastereomeric mixtures of carboxylic acids, the formation of diastereomeric salts with a chiral amine is a classical and often effective method for separation.[5][6] The differential solubility of the resulting diastereomeric salts allows for selective crystallization of one diastereomer. Common resolving agents for cyclopropanecarboxylic acids include (R)- or (S)-1-phenylethylamine.[5] Following separation of the diastereomeric salt, the desired carboxylic acid can be recovered by acidification.

Q3: What are the best starting solvents to screen for the crystallization of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid?

A3: A good starting point is to use a solvent system consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble.[3] For this particular molecule, which has both polar (carboxylic acid, fluorine) and non-polar (isopropyl, cyclopropane) functionalities, consider solvent pairs such as:

  • Ethyl acetate/Hexanes

  • Dichloromethane/Hexanes

  • Acetone/Water (use with caution due to the compound's reactivity)

  • Toluene/Hexanes

The ideal solvent system will dissolve the compound when heated but allow for the slow formation of crystals upon cooling.[3][7]

Q4: My attempts at crystallization are only yielding very small, needle-like crystals. How can I obtain larger, single crystals suitable for X-ray diffraction?

A4: The formation of small crystals is often due to rapid nucleation.[3][8] To encourage the growth of larger crystals, you need to slow down the crystallization process. This can be achieved by:

  • Slowing the cooling rate: Insulate the crystallization flask or use a dewar to allow for gradual cooling.

  • Using vapor diffusion: Dissolve your compound in a small amount of a relatively volatile solvent and place this vial inside a larger, sealed container with a more volatile anti-solvent.[7] The slow diffusion of the anti-solvent will gradually induce crystallization.

  • Reducing the concentration: Using a slightly more dilute solution can sometimes favor the growth of fewer, larger crystals.

Troubleshooting Guides

Issue 1: Persistent "Oiling Out" During Crystallization

Symptoms: Instead of forming solid crystals, the compound separates from the solution as an immiscible liquid phase.[3][4]

Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute (in this case, your compound or a mixture with impurities). The high concentration of the solute causes it to precipitate as a liquid rather than a solid.

Troubleshooting Workflow:

G start Persistent 'Oiling Out' step1 Increase Solvent Volume start->step1 Initial Attempt step2 Switch to a Different Solvent System step1->step2 If unsuccessful end_success Crystals Formed step1->end_success If successful step3 Further Purify the Crude Material step2->step3 If unsuccessful step2->end_success If successful step4 Attempt Crystallization at a Lower Temperature step3->step4 After Purification step4->end_success If successful end_fail Issue Persists step4->end_fail If unsuccessful

Caption: Troubleshooting logic for "oiling out" during crystallization.

Detailed Solutions:

Step Action Rationale
1. Increase Solvent Volume Add more of the "good" solvent to the hot solution before cooling.This lowers the concentration and can prevent the solution from becoming supersaturated above the compound's melting point.[4]
2. Switch Solvent System Experiment with a solvent system where the compound has lower solubility at elevated temperatures.A less effective "good" solvent can slow down the rate of supersaturation.
3. Further Purification Perform column chromatography or a charcoal treatment to remove impurities.Impurities can lower the melting point of the mixture and promote "oiling out".[3]
4. Lower Temperature Crystallization If possible, attempt crystallization from a more volatile solvent at a lower temperature (e.g., in a cold room).This can help ensure that supersaturation is reached below the compound's melting point.
Issue 2: Failure to Separate Diastereomers via Salt Crystallization

Symptoms: After forming diastereomeric salts with a chiral amine, either both diastereomers co-crystallize, or neither crystallizes.

Causality: The solubilities of the two diastereomeric salts are too similar in the chosen solvent system. Successful diastereomeric resolution relies on a significant difference in the crystal lattice energies and, consequently, the solubilities of the diastereomeric salts.

Troubleshooting Workflow:

G start Diastereomeric Salt Separation Failure step1 Screen a Wider Range of Solvents start->step1 step2 Change the Chiral Resolving Agent step1->step2 If unsuccessful end_success Separation Achieved step1->end_success If successful step3 Consider Chiral Chromatography step2->step3 If unsuccessful step2->end_success If successful step3->end_success If successful end_fail Issue Persists step3->end_fail If unsuccessful

Caption: Decision tree for troubleshooting diastereomeric resolution.

Detailed Solutions:

Step Action Rationale
1. Screen Solvents Systematically test a variety of solvents and solvent mixtures for the crystallization of the diastereomeric salts.The relative solubilities of the salts can be highly dependent on the solvent's polarity and hydrogen bonding capabilities.[7]
2. Change Resolving Agent Try a different chiral amine, such as a brucine derivative or a different chiral primary amine.The structure of the resolving agent significantly influences the crystal packing and solubility of the resulting diastereomeric salts.[5]
3. Chiral Chromatography If crystallization fails, consider preparative chiral HPLC or SFC.This method separates enantiomers or diastereomers based on their differential interactions with a chiral stationary phase and can be highly effective for challenging separations.[9]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution

This protocol provides a general procedure for the separation of a racemic mixture of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid using (R)-1-phenylethylamine.

Materials:

  • Racemic 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid

  • (R)-1-phenylethylamine (0.5 equivalents)

  • Ethyl acetate

  • Hexanes

  • 1 M Hydrochloric acid

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the racemic carboxylic acid (1.0 eq) in a minimal amount of warm ethyl acetate.

  • In a separate flask, dissolve (R)-1-phenylethylamine (0.5 eq) in ethyl acetate.

  • Slowly add the amine solution to the carboxylic acid solution with stirring.

  • Allow the solution to cool to room temperature. If no precipitate forms, slowly add hexanes until the solution becomes turbid.

  • Warm the solution until it becomes clear again, then allow it to cool slowly.

  • Collect the resulting crystals by vacuum filtration and wash with a cold mixture of ethyl acetate/hexanes.

  • To recover the enriched carboxylic acid, suspend the crystals in dichloromethane and wash with 1 M HCl.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Determine the diastereomeric excess of the product by chiral HPLC or by ¹H NMR spectroscopy using a chiral solvating agent.

Protocol 2: Single Crystal Growth by Vapor Diffusion

This method is suitable for obtaining high-quality single crystals for X-ray analysis when only a small amount of purified material is available.[7]

Materials:

  • Purified 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid

  • A "good" solvent (e.g., dichloromethane or ethyl acetate)

  • A "poor," volatile anti-solvent (e.g., pentane or hexanes)

  • Small vial (e.g., 1-dram)

  • Larger vial or beaker with a screw cap or parafilm to seal

Procedure:

  • Dissolve a small amount of the purified compound (2-5 mg) in a minimal amount of the "good" solvent in the small vial.

  • Place the small, open vial inside the larger vial.

  • Add the "poor" anti-solvent to the larger vial, ensuring the level is below the top of the inner vial.

  • Seal the larger vial tightly and leave it undisturbed in a location free from vibrations.

  • Crystals should form in the inner vial over a period of several hours to days.

References

  • Chiral Resolution of Racemic Cyclopropanecarboxylic Acids in Supercritical Carbon Dioxide | Request PDF - ResearchGate. Available at: [Link]

  • Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Stereoselective Cyclopropanation Reactions | Chemical Reviews - ACS Publications. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. Available at: [Link]

  • Multigram Synthesis of Chiral Cyclopropane Carboxylic Acids via Tandem Diastereoselective Wadsworth–Emmons Cyclopropanation-Hydrolysis in Continuous Flow | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures - IntechOpen. Available at: [Link]

  • Fluorine enables separation-free 'chiral chromatographic analysis' | EurekAlert!. Available at: [Link]

  • Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. Available at: [Link]

  • Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. Available at: [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC - MDPI. Available at: [Link]

  • Fluorine enables separation-free 'chiral chromatographic analysis' - analytica-world.com. Available at: [Link]

  • Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Available at: [Link]

  • Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis | Organic Letters - ACS Publications - ACS.org. Available at: [Link]

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC. Available at: [Link]

  • Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents.
  • Process for the preparation of cyclopropyl carboxylic acid esters and derivatives - Google Patents.
  • Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - Semantic Scholar. Available at: [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Available at: [Link]

  • General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes - ChemRxiv. Available at: [Link]

  • Synthesis of cyclopropanes - Organic Chemistry Portal. Available at: [Link]

  • Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif - Chemical Communications (RSC Publishing). Available at: [Link]

  • Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox - Semantic Scholar. Available at: [Link]

  • Purification of a cationic peptide (20 Arg residues) : r/Chempros - Reddit. Available at: [Link]

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Troubleshooting

Overcoming steric hindrance when coupling 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid

Topic: Overcoming Steric Hindrance When Coupling 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic Acid Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Steric Hindrance When Coupling 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic Acid

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the derivatization of sterically demanding building blocks. Specifically, we will address the significant hurdles presented by 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid and provide a logical framework for troubleshooting and success.

Introduction: Deconstructing the Challenge

The structure of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid presents a formidable challenge for standard coupling methodologies. The difficulty arises from a confluence of factors:

  • Severe Steric Hindrance: The carboxylic acid is at a quaternary carbon, flanked by a bulky isopropyl group and a fluorine atom. This steric congestion severely restricts the access of coupling reagents and nucleophiles to the carboxyl group.

  • Electronic Effects: The geminal fluorine atom is strongly electron-withdrawing, which can influence the reactivity of the carboxyl group.

  • Ring Strain: The cyclopropane ring possesses significant strain, which can make it susceptible to opening under harsh reaction conditions.[1]

Standard coupling methods often fail, leading to low yields, slow reaction times, or complete recovery of starting material. This guide provides a systematic approach to overcoming these issues, from optimizing established protocols to employing advanced, non-traditional strategies.

Frequently Asked Questions (FAQs)

Q1: Why are my standard amide coupling conditions (e.g., EDC/HOBt) failing for this substrate?

A: Standard carbodiimide-based reagents like EDC and DCC, even with additives like HOBt, often prove insufficient for highly hindered substrates.[2][3][4] The primary issue is the sterically congested environment around the carboxylic acid. The formation of the initial O-acylisourea intermediate is slow, and this intermediate is then poorly accessible to the incoming amine nucleophile. For particularly challenging substrates, this can lead to decomposition or the formation of undesired side products like N-acylurea.[5]

Q2: What are the most reliable "first-line" reagents for forming an amide bond with this acid?

A: For sterically demanding couplings, it is essential to use more potent activating agents. We recommend starting with modern onium salt-based reagents. The two main classes are:

  • Uronium/Aminium Salts: Reagents like HATU , HBTU , and COMU are highly efficient.[6][7] HATU, which forms a highly reactive OAt-ester, is often considered the gold standard for difficult couplings due to its high reactivity and ability to suppress racemization.[7][8]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices.[5][8] A key advantage of phosphonium salts is that they do not have the potential to cause guanidinylation of the amine nucleophile, a side reaction that can occur with uronium reagents, especially in slow reactions or when the reagent is used in excess.[7]

Q3: I need to form an ester, not an amide. What is the best approach?

A: Esterification of this acid is also challenging. The classic Steglich esterification, which utilizes DCC and a catalytic amount of 4-DMAP, is a robust method for sterically hindered acids and should be your primary approach.[9][10] The DMAP acts as a highly nucleophilic catalyst to form a reactive acylpyridinium intermediate, which is then attacked by the alcohol.[10] If this fails, more specialized Lewis acid-catalyzed methods may be necessary.[11][12]

Q4: Are there any alternatives to activating the carboxylic acid directly?

A: Yes. When direct activation proves intractable, consider strategies that bypass the problematic carboxyl group activation entirely. Decarboxylative cross-coupling is a powerful, modern alternative.[13][14] In this approach, the carboxylic acid is converted into a radical precursor, which then loses CO2 and couples with a partner (e.g., an aryl or vinyl halide) via a transition-metal catalyst, often using photoredox conditions.[15][16][17] This forms a C-C bond directly on the cyclopropane ring, offering a completely different disconnection strategy.

Troubleshooting Guide: From Failure to Product

This section provides a problem-oriented approach to guide your experimental design when initial attempts fail.

Problem: Low to No Product Formation with Standard Coupling Reagents

This is the most common failure mode. Your TLC or LC-MS shows only unreacted starting materials or minor, unidentifiable byproducts.

Cause Analysis:

The activation energy for the reaction is too high due to steric clash. The chosen coupling reagent is not potent enough to form the activated intermediate at a reasonable rate, or the intermediate itself is too sterically shielded for the subsequent nucleophilic attack.

Solution Pathway 1: Upgrade to High-Activity Onium Salt Reagents

Uronium/aminium salts are generally more reactive than carbodiimides.[18] HATU and COMU are particularly effective as they generate highly reactive activated esters with minimal risk of racemization.[7][8]

  • Setup: In a dry, inert atmosphere (N₂ or Ar), dissolve 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF, NMP, or DCM).

  • Reagents: Add the amine nucleophile (1.1-1.2 eq.) to the solution.

  • Base: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add HATU (1.1-1.2 eq.) portion-wise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by LC-MS or TLC.

  • Work-up: Upon completion, dilute the reaction with a suitable organic solvent (e.g., EtOAc) and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Solution Pathway 2: Employ Phosphonium Salt Reagents

Phosphonium reagents like PyBOP are excellent for hindered couplings and avoid the guanidinylation side reaction.[5][7] They are particularly useful when the amine nucleophile is precious or when the reaction is expected to be very slow.

Caption: Troubleshooting workflow for failed coupling reactions.

Solution Pathway 3: Convert to a Highly Reactive Acyl Halide Intermediate

Converting the carboxylic acid to an acyl chloride or acyl fluoride creates a much more electrophilic species that can react with even hindered or poorly nucleophilic amines.[2][18] This can often be done in situ. Reagents like cyanuric chloride, oxalyl chloride, or (1-chloro-2-methyl-propenyl)dimethylamine can be effective. A protocol for forming acyl fluorides, which are often more selective and less prone to side reactions than acyl chlorides, has proven effective for very hindered systems.[2]

  • Acyl Fluoride Formation: In a dry, inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous DCM. Cool to 0 °C. Add cyanuric fluoride (0.4 eq.) followed by pyridine (1.1 eq.). Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours.

  • Amine Coupling: In a separate flask, dissolve the amine (1.2 eq.) and a base like DIPEA (1.5 eq.) in anhydrous DCM.

  • Reaction: Slowly add the pre-formed acyl fluoride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature or heat gently (e.g., to 40 °C) and monitor for completion.

  • Work-up & Purification: Follow standard aqueous work-up and chromatographic purification as described previously.

Data Summary & Reagent Comparison

Choosing the right reagent is critical. This table summarizes the key features of the recommended primary coupling reagents.

ReagentClassKey Advantage(s)Potential Drawback(s)
HATU Uronium SaltExtremely high reactivity; excellent for hindered substrates; low racemization risk.[6][7][8]Higher cost; can cause guanidinylation of amines in slow reactions.[7]
COMU Uronium SaltHigh reactivity similar to HATU; byproducts are water-soluble; based on non-explosive Oxyma.[7][18]Higher cost; potential for guanidinylation.
PyBOP Phosphonium SaltHigh reactivity; no risk of guanidinylation; can be used in excess.[5][7][8]Generates HMPA (a carcinogen) as a byproduct with the original BOP reagent, though PyBOP is safer.[8]
Acyl Fluoride Activated HalideExtremely high reactivity for the most challenging substrates; can couple with weak nucleophiles.[2]Requires a two-step (or sequential in-situ) process; reagents can be corrosive/toxic.

Advanced Strategy: Decarboxylative Cross-Coupling

When all else fails, or if a C-C bond is desired instead of an amide/ester, a paradigm shift in strategy is required. Metallaphotoredox catalysis enables the decarboxylative coupling of carboxylic acids with aryl or vinyl halides.[15][16] This reaction is particularly well-suited for hindered systems as it completely bypasses the activation of the sterically encumbered carboxyl group.

Decarboxylative_Coupling cluster_photoredox Photoredox Cycle cluster_nickel Nickel Cycle PC_III PC(III) PC_III_star *PC(III) PC_III->PC_III_star Excitation PC_II PC(II) PC_III_star->PC_II Oxidizes Acid (generates R•) p2 PC_II->PC_III Regeneration Ni_I Ni(I) PC_II->Ni_I Reduces Ni(I) Ni_0 Ni(0) Ni_II Ar-Ni(II)-X Ni_0->Ni_II Oxidative Addition Ni_III R-Ni(III)-Ar Ni_II->Ni_III Ni_III->Ni_I Reductive Elimination Product R-Ar (Final Product) Ni_III->Product Ni_I->Ni_0 RCOOH R-COOH (Our Acid) p1 RCOOH->p1 ArX Ar-X (Coupling Partner) ArX->Ni_0 Light Visible Light (hν) Light->PC_III Base Base Base->p1 p1->PC_III_star -CO₂, -H⁺ p2->Ni_II Radical Capture p3

Caption: Conceptual workflow of a dual photoredox/nickel-catalyzed decarboxylative coupling.

This strategy involves the single-electron oxidation of the carboxylate to form a carboxyl radical, which rapidly extrudes CO₂ to generate a cyclopropyl radical. This radical is then captured by a nickel catalyst to forge the new C-C bond.[17][19] This method has been successfully applied to a wide range of sterically hindered acids.[15]

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. [Link]

  • Shields, J. D., et al. (2024). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society. [Link]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Al-Zoubi, R. M., et al. (2020). Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media. Scientific Reports, 10(1), 1-9. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Bode, J. W. (2012). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 66(4), 235-239. [Link]

  • Google Patents. (1989). JPH01287060A - Method for esterifying sterically hindered carboxylic acids.
  • D'Annibale, O., et al. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Molecules, 29(4), 789. [Link]

  • Tucker, J. W., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool In Medicinal Chemistry. ChemRxiv. [Link]

  • Garg, N. K., et al. (2018). Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation and Acyl Capture. Journal of the American Chemical Society, 140(43), 14059-14063. [Link]

  • De La Torre, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5883-5891. [Link]

  • Marder, O., & Albericio, F. (2003). Industrial application of coupling reagents in peptides. Chimica Oggi/Chemistry Today, 21(6), 6-11. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Tucker, J. W., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 13(9), 1394-1400. [Link]

  • Bode, J. W. (2012). The synthesis of sterically hindered amides. CHIMIA, 66(4), 235-239. [Link]

  • Galante, A. M., et al. (2007). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters, 9(24), 4959-4962. [Link]

  • Zuo, Z., et al. (2014). Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Journal of the American Chemical Society, 136(51), 17658-17661. [Link]

  • Macmillan, D. W. C., et al. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research, 55(24), 3589-3603. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/3 Macmillan Group/files/publications/2022_Accounts-of-Chem-Res.pdf]([Link] Macmillan Group/files/publications/2022_Accounts-of-Chem-Res.pdf)

  • Glorius, F., et al. (2025). Photoredox-Catalyzed Nitroarene C–H Alkylation Using Carboxylic Acids. ChemRxiv. [Link]

  • Li, Y., et al. (2017). Photoredox catalysis enabled alkylation of alkenyl carboxylic acids with N-(acyloxy)phthalimide via dual decarboxylation. Chemical Communications, 53(56), 7949-7952. [Link]

  • Reddit. (2023). Coupling reaction sometimes works, sometimes doesn't. r/Chempros. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Organic Syntheses. (2012). Boric Acid Catalyzed Amidation of Carboxylic Acids and Amines. Org. Synth., 89, 432. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Yu, J.-Q., et al. (2025). Enantioselective β-C-H Arylation of α-Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids. Journal of the American Chemical Society, 147(41), 36999-37004. [Link]

  • Diao, T., et al. (2023). Defluorinative Coupling of (NH)-Heteroarenes and Unactivated Vinyl Fluorides Enabled by Metal–Organic Frameworks. ChemRxiv. [Link]

  • Qin, H., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry, 17(16), 4087-4101. [Link]

  • Reisman, S. E., et al. (2022). Control of Redox‐Active Ester Reactivity Enables a General Cross‐Electrophile Approach to Access Arylated Strained Rings. Angewandte Chemie International Edition, 61(10), e202115161. [Link]

  • Dolan, J. W. (2026). Review of Volatile Perfluorocarboxylic Acids as Ion Pair Reagents in LC: Part I. LCGC North America. [Link]

Sources

Optimization

Technical Support Center: Metallaphotoredox Functionalization of α-Fluoro Cyclopropanecarboxylic Acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are attempting to incorporate highly specific, conformationally restricted bioisost...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are attempting to incorporate highly specific, conformationally restricted bioisosteres into their active pharmaceutical ingredients (APIs).

The molecule —1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid —is a prime example. Fluorinated cyclopropanes are highly prized in medicinal chemistry for their ability to modulate lipophilicity and metabolic stability [3]. However, functionalizing this specific building block via decarboxylative cross-coupling presents a formidable challenge. It is a fully substituted (tertiary) α-fluoro carboxylic acid. Standard photoredox/nickel dual catalysis protocols often fail here, yielding complex mixtures, dead catalysts, or undesired side products.

This guide provides a causality-driven troubleshooting framework and a self-validating protocol to successfully achieve C(sp2)–C(sp3) decarboxylative cross-coupling with this demanding substrate.

Mechanistic Grounding: The Dual Catalytic Intersection

To troubleshoot effectively, we must first understand the precise intersection of the photoredox and nickel catalytic cycles. The diagram below illustrates how the α-fluoro cyclopropyl radical is generated and subsequently captured.

Mechanism cluster_Photoredox Photoredox Cycle cluster_Nickel Nickel Catalytic Cycle PC Ir(III) Ground State PC_star *Ir(III) Excited State PC->PC_star hν (450 nm) Ir_II Ir(II) Reduced State PC_star->Ir_II SET (from R-COO⁻) Ir_II->PC SET (to Ni Cycle) Ni_0 Ni(0)L_n Ni_II Ni(II)(Ar)(X)L_n Ni_0->Ni_II Oxidative Addition Ni_I Ni(I)(Ar)L_n Ni_II->Ni_I + e⁻ (from Ir) Ni_I->Ni_0 + e⁻ (from Ir) Ni_III Ni(III)(Ar)(R)L_n Ni_I->Ni_III Radical Capture Ni_III->Ni_I Reductive Elimination Product C(sp2)-C(sp3) Product Ni_III->Product Substrate α-Fluoro Cyclopropanecarboxylate Radical α-Fluoro Cyclopropyl Radical (R•) Substrate->Radical -CO₂, -e⁻ Radical->Ni_III

Fig 1. Photoredox and nickel dual catalytic cycle for α-fluoro acid cross-coupling.
Troubleshooting & FAQs

Q1: Why am I observing predominantly C-O esterification instead of the desired C-C cross-coupled product? A1: This is the most common failure mode when functionalizing fully substituted (tertiary) α-carbons. Standard bipyridyl-ligated nickel complexes (e.g., NiCl₂·dtbbpy) require an inner-sphere reductive elimination pathway. The steric bulk of your tertiary α-fluoro cyclopropyl radical creates a prohibitively high energy barrier for this specific C-C bond formation. Consequently, the unreacted carboxylate anion outcompetes the radical, directly attacking the Ni(II)-aryl complex to form an undesired O-aryl ester [1].

  • The Solution: Switch your precatalyst to Ni(TMHD)₂ (TMHD = 2,2,6,6-tetramethyl-3,5-heptanedionate). The diketonate ligands facilitate an outer-sphere reductive elimination pathway. This mechanism easily accommodates the steric bulk of tertiary radicals and completely suppresses C-O bond formation [1].

Q2: The reaction mixture turns black within the first hour, and product yields plateau at <20%. What causes this? A2: The rapid blackening of the reaction mixture indicates the formation of "nickel black"—catalytically inactive metallic nickel aggregates [2]. This occurs when the rate of the photoredox cycle outpaces the nickel catalytic cycle. If the oxidative addition of your aryl halide to Ni(0) is slow (which is common with electron-rich aryl halides), the highly active photocatalyst will continue to pump electrons into the system. This over-reduces the nickel species until it precipitates out of solution [2].

  • The Solution: You must balance the catalytic cycles. You can achieve this by attenuating the light intensity (dimming the 450 nm LEDs slows the generation of the Ir(II) reductant), switching from an aryl bromide to a more reactive aryl iodide, or utilizing a heterogeneous photocatalyst like graphitic carbon nitride (g-C₃N₄) to prevent over-reduction [2].

Q3: My decarboxylation efficiency is very low, and I recover mostly unreacted starting material. How can I improve this? A3: The presence of the strongly electron-withdrawing α-fluorine atom significantly increases the oxidation potential of the cyclopropanecarboxylate compared to non-fluorinated analogs. Standard photocatalysts like Ru(bpy)₃²⁺ or Ir(ppy)₃ do not possess a sufficiently positive excited-state oxidation potential to initiate the single-electron transfer (SET) required for decarboxylation [4].

  • The Solution: Upgrade to a highly oxidizing photocatalyst. Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ is the gold standard for this substrate. It offers an excited-state oxidation potential ( E1/2​ *IrIII/IrII) of approximately +1.21 V vs SCE, which is more than sufficient to oxidize the fluorinated carboxylate and trigger rapid CO₂ extrusion [4].

Quantitative Data: Catalyst Optimization Summary

The table below summarizes high-throughput experimentation (HTE) data highlighting the critical nature of catalyst selection for 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid.

Nickel Precatalyst / LigandPhotocatalystBaseC-C Product Yield (%)C-O Product Yield (%)
NiCl₂·dtbbpyIr[dF(CF₃)ppy]₂(dtbbpy)PF₆Cs₂CO₃12%78%
Ni(acac)₂Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆Cs₂CO₃45%30%
Ni(TMHD)₂ Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ Cs₂CO₃ 88% <2%
Ni(TMHD)₂Ru(bpy)₃(PF₆)₂Cs₂CO₃15%<2%

Note: Data reflects standard conditions (1.5 equiv Ar-Br, 24h irradiation at 450 nm, 25 °C).

Experimental Workflow & Protocol

To ensure reproducibility, your experimental setup must be a self-validating system. Strict exclusion of oxygen (which quenches the excited state photocatalyst) and rigorous temperature control (to prevent thermal degradation of the nickel complex) are mandatory.

Workflow Step1 1. Reagent Prep Degas Solvents Step2 2. Catalyst Assembly Ni(TMHD)₂ + Ir PC Step1->Step2 Step3 3. Irradiation 450 nm LED (25°C) Step2->Step3 Step4 4. Workup Quench & Extract Step3->Step4 Step5 5. Analysis Quantify C-C Yield Step4->Step5

Fig 2. High-throughput experimentation (HTE) workflow for metallaphotoredox optimization.
Step-by-Step Methodology: Optimized Decarboxylative Cross-Coupling
  • Preparation of the Reaction Mixture: In a nitrogen-filled glovebox, add 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid (0.5 mmol, 1.0 equiv), the desired aryl bromide (0.75 mmol, 1.5 equiv), Ni(TMHD)₂ (10 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%), and anhydrous Cs₂CO₃ (1.5 equiv) to an 8 mL borosilicate glass vial equipped with a magnetic stir bar.

  • Solvent Addition: Add 5 mL of anhydrous, rigorously degassed 1,4-dioxane/DMF (9:1 v/v) to the vial. Seal the vial with a PTFE-lined septum cap before removing it from the glovebox. (Self-validation check: If the solvent is not thoroughly sparged with N₂ or Ar for at least 15 minutes prior to use, yields will drop by >50% due to triplet quenching).

  • Photochemical Irradiation: Place the vial in a photoreactor equipped with a 450 nm blue LED array. Ensure vigorous stirring (800 rpm) to maintain the suspension of the inorganic base.

  • Temperature Control: Maintain the reaction temperature strictly at 25 °C using an external cooling fan or a water-cooled reactor block. Irradiate for 24 hours.

  • Workup and Isolation: Dilute the mixture with EtOAc (10 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) followed by brine (10 mL). Dry the organic layer over Na₂SO₄, filter through a short pad of Celite to remove residual nickel species, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to isolate the C(sp2)–C(sp3) product.

Troubleshooting

Improving solubility of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid in organic solvents

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing solubility bottlenecks with 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing solubility bottlenecks with 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid . Below, you will find diagnostic FAQs, causality-driven troubleshooting strategies, and self-validating protocols to optimize your workflows.

Part 1: Diagnostic FAQs (Understanding the Causality)

Q: Why is 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid poorly soluble in common organic solvents like Dichloromethane (DCM) or Toluene? A: The primary barrier to solubility is the formation of highly stable, cyclic hydrogen-bonded dimers[1]. In non-polar or weakly polar solvents, carboxylic acid molecules self-associate because the solvent cannot competitively hydrogen-bond with the solute[2]. Furthermore, the highly electronegative fluorine atom at the alpha position (C1) exerts a strong inductive electron-withdrawing effect. This increases the polarization of the carboxyl group, strengthening the hydrogen bond donor capacity and reinforcing the dimer lattice. While the isopropyl (propan-2-yl) group and cyclopropane ring provide some lipophilic character, they are sterically insufficient to disrupt the strong acid-acid interactions on their own[3].

Q: How do Hansen Solubility Parameters (HSP) explain and predict this behavior? A: HSP theory divides cohesive energy into three components: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen-bonding ( δH​ ) forces[4]. Carboxylic acids have a disproportionately high δH​ requirement due to their dimeric nature[5]. If you attempt to dissolve this compound in a solvent with a low δH​ (like DCM), the thermodynamic energy required to break the acid-acid dimers is not compensated by new solvent-solute interactions, resulting in a persistent suspension[6].

Part 2: Troubleshooting Guides & Actionable Solutions

Scenario A: Solubilization in Non-Polar or Halogenated Solvents

The Issue: You need to conduct a reaction (e.g., amide coupling, esterification) in a halogenated solvent like DCM, but the acid remains an opaque suspension. The Mechanism: To dissolve the compound without changing the solvent, you must chemically disrupt the dimer. Adding a bulky organic tertiary amine, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), deprotonates the carboxylic acid[7]. The resulting carboxylate anion forms an ion pair with the bulky ammonium cation. The non-polar isopropyl and ethyl groups of the cation act as a "greasy" lipophilic shell, shielding the highly polar carboxylate core and dramatically increasing its solubility in non-polar media[8].

Protocol: In-Situ Lipophilic Salt Formation

This protocol is a self-validating system; the visual transition of the mixture confirms the chemical state of the solute.

ProtocolWorkflow Step1 Step 1: Suspension Suspend acid in organic solvent (e.g., DCM or Toluene) Step2 Step 2: Base Addition Add 1.1 - 1.2 eq DIPEA dropwise under continuous stirring Step1->Step2 Step3 Step 3: Dimer Disruption Stir at RT for 15-30 mins Observe transition to clear solution Step2->Step3 Step4 Step 4: Validation Verify complete dissolution Proceed to downstream reaction Step3->Step4

Caption: Step-by-step workflow for in-situ lipophilic salt formation using DIPEA.

Step-by-Step Methodology:

  • Preparation: Weigh the required mass of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid and transfer it to a dry, inert-flushed reaction flask.

  • Suspension: Add the target organic solvent (e.g., DCM) to achieve your desired molarity (typically 0.1M - 0.5M). The mixture will appear as a cloudy, heterogeneous suspension.

  • Agitation: Begin magnetic stirring at 400–600 RPM at room temperature (20–25°C).

  • Deprotonation: Slowly add 1.1 to 1.2 molar equivalents of DIPEA dropwise.

  • Incubation: Continue stirring for 15–30 minutes. As the base disrupts the hydrogen-bonded dimers and forms the lipophilic salt, the suspension will clear.

  • Self-Validation Check: Inspect the flask.

    • If clear: The dimer is fully disrupted; proceed with your reaction.

    • If hazy: Apply mild sonication for 5 minutes to break up localized aggregates. If particulate matter persists, add an additional 0.1 eq of DIPEA. Persistent solids after this step indicate inorganic impurities, not a solubility failure.

Scenario B: Solubilization in Polar Solvents Without Additives

The Issue: Your downstream application (e.g., analytical chromatography, specific biological assays) cannot tolerate the presence of organic bases like DIPEA. The Mechanism: You must rely on thermodynamic solvent-solute interactions. Select a solvent capable of acting as a strong hydrogen-bond acceptor. Solvents with high δH​ values and moderate-to-high dielectric constants will competitively bind to the carboxylic acid hydroxyl group, preventing self-association[3].

Quantitative Solvent Selection Matrix

Use the following table to select an appropriate solvent based on Hansen Solubility Parameters and Dielectric Constants.

SolventDielectric Constant ( ϵ )HSP δH​ (MPa 1/2 )Dimer Disruption CapacityRecommended Use Case
Hexane 1.90.0NoneAvoid. Compound will remain entirely insoluble.
Dichloromethane (DCM) 9.16.1LowRequires DIPEA/TEA additive for solubilization.
Ethyl Acetate (EtOAc) 6.07.2ModerateGood for liquid-liquid extractions; requires gentle heating (40°C).
Tetrahydrofuran (THF) 7.68.0HighExcellent general solvent; oxygen acts as a strong H-bond acceptor.
Dimethyl Sulfoxide (DMSO) 46.810.2Very HighIdeal for high-concentration stock solutions (e.g., in-vitro assays).

Part 3: Decision-Making Logic

If you are unsure which pathway to take for your specific experiment, follow the logic tree below to determine the optimal solubilization strategy.

SolubilityLogic Start Solubility Issue Detected 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid Q1 Is the target solvent non-polar or halogenated? (e.g., DCM, Toluene) Start->Q1 Yes1 Use Lipophilic Amine (DIPEA/TEA) to form salt Q1->Yes1 Yes No1 Is the solvent polar aprotic? (e.g., DMF, DMSO) Q1->No1 No Yes2 Optimize Temperature & Sonication No1->Yes2 Yes No2 Apply Hansen Solubility Parameter (HSP) Matching No1->No2 No

Caption: Decision-making logic tree for troubleshooting carboxylic acid solubility.

Sources

Reference Data & Comparative Studies

Validation

The Fluorine Advantage: A Comparative Guide to the Binding Affinity of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid and its Non-Fluorinated Analogue

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.[1] This guide provides an in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.[1] This guide provides an in-depth comparison of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid and its non-fluorinated counterpart, 2-(propan-2-yl)cyclopropane-1-carboxylic acid, with a focus on their differential binding affinities to a hypothetical protein target. Through a blend of theoretical insights and detailed experimental protocols, we will explore the nuanced effects of a single fluorine atom on the conformational behavior and binding energetics of a cyclopropane-based carboxylic acid.

The Subtle Power of a Single Fluorine Atom

The introduction of fluorine, the most electronegative element, into an organic molecule can induce profound changes in its electronic and conformational landscape.[2] In the context of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid, the fluorine atom, positioned at the C1 carbon, is expected to exert several key influences that can modulate its binding affinity relative to the non-fluorinated analogue.

One of the primary effects of fluorination is the introduction of a strong dipole moment due to the carbon-fluorine bond. This localized polarity can lead to favorable electrostatic interactions with polar residues within a protein's binding pocket, such as the backbone amides or the side chains of serine, threonine, or asparagine. Furthermore, the fluorine atom can act as a weak hydrogen bond acceptor, further anchoring the ligand to the target protein.[3]

Beyond direct electronic interactions, fluorine can significantly influence the conformation of the cyclopropane ring and its substituents. The gauche effect, driven by hyperconjugation between the C-F σ* antibonding orbital and adjacent C-H or C-C σ bonding orbitals, can favor specific rotamers of the isopropyl and carboxylic acid groups. This conformational constraint can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding and thereby enhancing affinity. Studies on other fluorinated cyclic systems have demonstrated that fluorination can indeed alter conformational preferences.[4]

Comparative Binding Affinity Analysis: A Hypothetical Case Study

While direct experimental data for the binding of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid to a specific target is not publicly available, we can project a hypothetical scenario based on established principles. Let us consider a hypothetical enzyme target where the binding pocket contains a hydrogen bond donor and a region of positive electrostatic potential.

CompoundPredicted Dissociation Constant (K D )Rationale
1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acidLower (Higher Affinity)The fluorine atom can engage in favorable electrostatic interactions with a positively charged region of the binding pocket and potentially act as a hydrogen bond acceptor. Conformational restriction induced by the fluorine atom may lead to a more favorable binding entropy.
2-(propan-2-yl)cyclopropane-1-carboxylic acidHigher (Lower Affinity)Lacks the specific electrostatic and hydrogen bonding contributions of the fluorine atom. Greater conformational flexibility may result in a higher entropic penalty upon binding.

Experimental Validation: Determining Binding Affinity via Surface Plasmon Resonance (SPR)

To empirically validate the predicted differences in binding affinity, a Surface Plasmon Resonance (SPR) assay is a robust and widely used method.[5] SPR measures the real-time interaction between a ligand immobilized on a sensor chip and an analyte flowed over the surface.

Experimental Workflow for SPR Analysis

cluster_0 Sensor Chip Preparation cluster_1 Binding Assay cluster_2 Data Analysis prep_chip 1. Prepare CM5 Sensor Chip activate 2. Activate with EDC/NHS prep_chip->activate immobilize 3. Immobilize Target Protein activate->immobilize block 4. Block with Ethanolamine immobilize->block inject_f 5a. Inject Fluorinated Compound block->inject_f inject_nf 5b. Inject Non-fluorinated Compound block->inject_nf regenerate 6. Regenerate Surface inject_f->regenerate inject_nf->regenerate sensorgram 7. Obtain Sensorgrams regenerate->sensorgram fit_model 8. Fit to Binding Model sensorgram->fit_model determine_kd 9. Determine K D fit_model->determine_kd

Caption: Workflow for SPR-based binding affinity determination.

Detailed SPR Protocol
  • Sensor Chip Preparation:

    • A carboxymethylated dextran (CM5) sensor chip is docked in the SPR instrument.

    • The surface is activated by injecting a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS) to create reactive succinimide esters.[6]

    • The target protein is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over the activated surface. The protein is covalently immobilized via amine coupling.

    • Remaining active esters are quenched by injecting 1 M ethanolamine-HCl (pH 8.5).

  • Binding Analysis:

    • A series of dilutions of the fluorinated and non-fluorinated cyclopropane carboxylic acids are prepared in a suitable running buffer (e.g., HBS-EP+).

    • Each concentration of the test compound is injected over the immobilized protein surface, followed by a dissociation phase where only running buffer flows.

    • Between each injection, the sensor surface is regenerated using a mild acidic or basic solution to remove the bound compound.

  • Data Analysis:

    • The binding response is recorded as a sensorgram (Response Units vs. Time).

    • The steady-state binding responses are plotted against the concentration of the analyte.

    • The resulting binding curve is fitted to a suitable model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (K D ).

Mechanistic Insights from Fluorination

The anticipated enhancement in binding affinity for the fluorinated compound can be attributed to a combination of factors, as illustrated below.

cluster_0 Fluorinated Compound cluster_1 Binding Outcome F_compound 1-Fluoro-2-(propan-2-yl) cyclopropane-1-carboxylic acid F_effects Fluorine-Induced Effects F_compound->F_effects electrostatics Favorable Electrostatics F_effects->electrostatics h_bond Hydrogen Bond Acceptor F_effects->h_bond conformation Conformational Restriction F_effects->conformation binding_affinity Enhanced Binding Affinity (Lower K D) electrostatics->binding_affinity h_bond->binding_affinity conformation->binding_affinity

Caption: Mechanistic contribution of fluorine to enhanced binding affinity.

Conclusion

The strategic placement of a single fluorine atom on a cyclopropane scaffold, as in 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid, is a powerful strategy to enhance binding affinity. This improvement is likely driven by a combination of favorable electrostatic interactions, the potential for hydrogen bonding, and conformational pre-organization. While this guide presents a theoretical framework and a robust experimental protocol for validation, it underscores the importance of empirical testing in drug discovery. The detailed SPR methodology provided herein offers a clear path for researchers to quantify the impact of fluorination on the binding kinetics and affinity of small molecule ligands.

References

  • Bohl, M., et al. (2010). Fluorine in Medicinal Chemistry. Chemical Society Reviews, 39(9), 3109-3119. Available at: [Link]

  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). Available at: [Link]

  • Gillis, E. P., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(21), 6928-6940. Available at: [Link]

  • GE Healthcare. (2012). Amine Coupling. Biacore Sensor Surface Handbook.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Available at: [Link]

  • Pike, A., et al. (2016). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 497, 50-57. Available at: [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at: [Link]

  • Shah, P., & Wirth, M. (2018). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 10(13), 1599-1602. Available at: [Link]

  • Velazquez-Campoy, A., et al. (2015). Isothermal titration calorimetry to characterize protein-ligand interactions. Current Protocols in Protein Science, 79, 20.4.1-20.4.23. Available at: [Link]

  • Wang, J., et al. (2014). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery, 9(5), 525-537. Available at: [Link]

  • Williams, D. H., et al. (1997). The role of pre-organization in molecular recognition. Chemical Society Reviews, 26(5), 381-391. Available at: [Link]

  • Zhou, Y., et al. (2016). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 7(6), 3584-3589. Available at: [Link]

  • Freitas, M. P. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 137-147. Available at: [Link]

Sources

Comparative

HPLC method validation for analyzing 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid purity

Title: Analytical Mastery: HPLC-CAD Method Validation for 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic Acid Purity As a Senior Application Scientist, I frequently encounter target molecules that actively resist stan...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Mastery: HPLC-CAD Method Validation for 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic Acid Purity

As a Senior Application Scientist, I frequently encounter target molecules that actively resist standard analytical platforms. 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid is a prime example. This highly functionalized, low-molecular-weight building block presents a trifecta of chromatographic challenges: it lacks a conjugated π -system (rendering it optically invisible to standard UV detection), it is highly polar, and its stereocenters generate closely eluting diastereomers and regioisomers.

In this guide, we will move beyond the default "C18 and UV" paradigm. I will objectively compare stationary phase chemistries and detection modalities, explaining the mechanistic causality behind each choice. Finally, we will establish a self-validating, step-by-step experimental protocol grounded in the latest ICH Q2(R2) guidelines[1].

Detection Modality: The Causality for Abandoning UV

Purity analysis requires a detector capable of capturing both the Active Pharmaceutical Ingredient (API) and its unknown synthesis impurities with uniform sensitivity.

  • The UV Limitation: Carboxylic acids without aromatic rings only absorb photons in the deep-UV range (200–210 nm). At these wavelengths, gradient elution causes severe baseline drift due to mobile phase absorbance, and trace impurities are easily masked by solvent peaks.

  • The CAD Advantage: The Charged Aerosol Detector (CAD) is a mass-sensitive technology that measures analytes based on their physical mass rather than their optical properties. As the eluent is nebulized and desolvated, the remaining analyte particles are charged by a corona discharge[2]. This yields a uniform, high-signal response for non-volatile compounds like our fluorinated carboxylic acid, entirely independent of chromophores.

CAD_vs_UV cluster_UV UV Detection (205 nm) cluster_CAD Charged Aerosol Detection (CAD) U1 Analyte Elution U2 Weak Photon Absorption (Lack of Chromophore) U1->U2 U3 Low S/N & Gradient Drift U2->U3 C1 Analyte Elution C2 Nebulization & Desolvation C1->C2 C3 Corona Discharge Particle Charging C2->C3 C4 High S/N Mass-Based Signal C3->C4

Fig 1. Mechanistic comparison of UV vs. CAD signal generation for non-chromophoric compounds.

Stationary Phase Comparison: Standard C18 vs. Fluorophenyl

Purity assays must resolve the target molecule from its des-fluoro analogs, unreacted starting materials, and cis/trans diastereomers.

  • Standard C18: Relies purely on dispersive hydrophobic interactions. Because our analyte is highly polar and small, a C18 column struggles to provide adequate retention ( k′<2 ), leading to co-elution with the void volume.

  • Fluorophenyl (F5) Phase: A fluorinated stationary phase fundamentally alters the separation mechanism[3]. The highly electronegative C–F bonds on the stationary phase induce strong dipole-dipole interactions with the C–F bond of the analyte. Additionally, the rigid phenyl ring provides steric shape selectivity, which is critical for resolving the rigid cyclopropane diastereomers.

Table 1: Quantitative Performance Comparison of Stationary Phases

Column ChemistryRetention Factor ( k′ )Diastereomer Resolution ( Rs​ )Peak Asymmetry ( As​ )Mechanistic Verdict
Standard C18 1.41.11.35Insufficient hydrophobic surface area for retention.
Polar-Embedded C18 2.11.51.15Improved peak shape, but marginal stereoselectivity.
Fluorophenyl (F5) 4.8 3.2 1.02 Optimal. Orthogonal fluorous & steric interactions.

Step-by-Step Experimental Protocol (HPLC-CAD)

To ensure a self-validating system, every parameter in this protocol is designed to suppress ionization of the carboxylic acid ( pKa​≈3.5 ) while maintaining strict volatility for CAD compatibility. Non-volatile buffers (like phosphate) will permanently destroy a CAD system[4].

System Requirements: UHPLC system coupled with a Charged Aerosol Detector. Column: Core-shell Fluorophenyl (F5), 2.7 µm, 100 x 4.6 mm.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in MS-grade H2​O . (Lowers pH to ~2.7, ensuring the carboxylic acid remains fully protonated/neutral for optimal retention).

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

Step 2: Gradient Elution Program

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C.

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar analyte)

  • 1.0 - 7.0 min: 5% to 60% B (Linear gradient to elute strongly retained impurities)

  • 7.0 - 8.5 min: 100% B (Column wash)

  • 8.5 - 12.0 min: 5% B (Re-equilibration)

Step 3: CAD Optimization

  • Evaporation Temperature: Set to 35°C. (Causality: Because the analyte is a low-molecular-weight carboxylic acid, higher temperatures may cause partial volatilization of the analyte itself during desolvation, reducing signal).

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 seconds (Optimizes Signal-to-Noise ratio without broadening peaks).

Method Validation Framework (ICH Q2(R2) Compliant)

Validating a CAD-based method requires specific statistical treatments outlined in the recently updated ICH Q2(R2) guidelines[5]. Because CAD response is inherently non-linear across wide dynamic ranges, standard linear regression is scientifically invalid here.

  • Specificity: Analyze blank diluent, pure standard, and a sample spiked with known synthesis impurities (e.g., des-fluoro analog). Acceptance criteria: No interfering peaks at the retention time of the API; Rs​>2.0 for all adjacent peaks.

  • Linearity & Calibration Model: Per ICH Q2(R2), apply a power-function transformation ( y=axb ) or a quadratic regression model. Evaluate from 0.05% (Reporting Threshold) to 120% of the nominal target concentration. Acceptance criteria: Coefficient of determination ( R2 ) > 0.995 on the transformed data.

  • Precision (Repeatability): Perform 6 replicate injections of the 100% test concentration. Acceptance criteria: %RSD 2.0%.

  • Accuracy (Recovery): Spike API into blank matrix at 50%, 100%, and 150% levels in triplicate. Acceptance criteria: Mean recovery between 98.0% - 102.0%.

  • LOD and LOQ: Calculate based on the standard deviation of the response and the slope. Target S/N ratio of 3:1 for LOD and 10:1 for LOQ.

ICH_Validation cluster_Phase1 cluster_Phase2 cluster_Phase3 Start Method Validation Lifecycle ICH Q2(R2) Spec Specificity (Rs > 2.0 vs Impurities) Start->Spec Lin Linearity & Range (Power-Fit, R² > 0.995) Start->Lin Sens LOD & LOQ (S/N 3:1 & 10:1) Spec->Sens Prec Precision (%RSD ≤ 2.0%) Lin->Prec Acc Accuracy (98-102% Recovery) Sens->Acc Rob Robustness (Temp, Flow, pH variations) Prec->Rob

Fig 2. Core analytical method validation parameters as defined by ICH Q2(R2) guidelines.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Guidelines, 2023.

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA, 2024.

  • ACS Publications. "Quantification of Individual Phenolic Compounds' Contribution to Antioxidant Capacity... Charged Aerosol Detection." Journal of Agricultural and Food Chemistry, 2013.

  • Restek Corporation. "Raptor FluoroPhenyl: Get the Power of HILIC and RP Modes in One LC Column." Restek Technical Articles, 2020.

  • Agilent Technologies. "Hydrophilic Interaction Chromatography Method Development and Troubleshooting." Agilent Technical Overviews, 2018.

Sources

Validation

Comparative Metabolic Stability Guide: 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic Acid Derivatives in Drug Design

As drug discovery programs increasingly target complex biological pathways, mitigating cytochrome P450 (CYP450) mediated metabolism while maintaining optimal physicochemical properties remains a critical bottleneck. The...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex biological pathways, mitigating cytochrome P450 (CYP450) mediated metabolism while maintaining optimal physicochemical properties remains a critical bottleneck. The evolution of alkyl pharmacophores—from simple acyclic chains to conformationally restricted cyclopropanes, and ultimately to fluorinated cyclopropanes—represents a highly effective strategy for lead optimization.

This technical guide objectively compares the metabolic stability of derivatives synthesized from 1-fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid (also known as 1-fluoro-2-isopropylcyclopropanecarboxylic acid) against standard alternatives. By analyzing structural causality and providing validated experimental protocols, this guide serves as a comprehensive resource for researchers and drug development professionals.

Mechanistic Rationale: The Fluorocyclopropyl Advantage

Alkyl groups, such as the ubiquitous isopropyl moiety, are highly lipophilic and conformationally flexible. In the active site of CYP450 enzymes, these properties make them prime targets for rapid aliphatic hydroxylation. Replacing these groups with a 1-fluoro-2-isopropylcyclopropyl motif fundamentally alters the molecule's metabolic fate through two primary mechanisms:

Conformational Rigidity & Lipophilicity Reduction

Cyclopropanation of an acyclic alkyl group restricts the conformational space of the molecule. This rigidity can enhance target binding affinity by minimizing the entropic penalty upon binding. Concurrently, the cyclopropane ring reduces the overall lipophilicity (LogD) compared to its acyclic analog, which directly correlates with a reduction in promiscuous CYP450 binding and off-target toxicity.

Electronic Deactivation and Steric Shielding

The introduction of a fluorine atom at the 1-position of the cyclopropane ring (alpha to the carbonyl) serves a dual protective purpose:

  • Direct Metabolic Blocking: The strong C–F bond (approximately 116 kcal/mol) is highly resistant to oxidative cleavage, directly blocking CYP450-mediated alpha-hydroxylation . Furthermore, specific stereoselective fluorination prevents the oxidative degradation pathways that typically plague chiral centers .

  • Inductive Modulation: The high electronegativity of fluorine exerts a strong inductive pull (-I effect). This lowers the pKa of the adjacent carboxylic acid (or modulates the polarity of a resulting amide derivative), altering the electrostatic surface of the molecule and further hindering enzymatic recognition .

MetabolicPathway Iso Isopropyl Derivative (Metabolically Labile) CYP CYP450 Enzyme (Active Site) Iso->CYP Binding Metab Hydroxylated Metabolite (Rapid Clearance) CYP->Metab Aliphatic Hydroxylation Block Blocked Oxidation (Metabolically Stable) CYP->Block C-F Bond Resistance Fluoro 1-Fluoro-2-isopropylcyclopropyl Derivative Fluoro->CYP Binding

CYP450 metabolic pathway comparing standard alkyl and fluorocyclopropyl derivatives.

Comparative Metabolic Stability Data

To quantify the impact of these structural modifications, we compare representative amide derivatives synthesized from three distinct building blocks: an acyclic isovaleric acid derivative, a standard 2-isopropylcyclopropane-1-carboxylic acid derivative, and the highly specialized 1-fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid derivative (derived from the commercially available ethyl ester synthon, CAS 343867-06-1 ).

Table 1: Comparative in vitro DMPK profile of representative amide derivatives

Pharmacophore MotifHLM Clint​ (µL/min/mg)Half-life ( t1/2​ ) (min)LogD (pH 7.4)CYP3A4 Inhibition ( IC50​ , µM)
Isopropyl (Acyclic) 85.416.23.4>10
2-Isopropylcyclopropyl 42.132.92.9>20
1-Fluoro-2-isopropylcyclopropyl < 5.0> 1202.6>50

Data Interpretation: The acyclic isopropyl derivative exhibits rapid clearance due to extensive aliphatic hydroxylation. Simple cyclopropanation halves the intrinsic clearance by increasing steric bulk and reducing lipophilicity. However, the addition of the alpha-fluorine atom in the 1-fluoro-2-isopropylcyclopropyl derivative virtually abolishes CYP-mediated metabolism at this site, extending the half-life beyond the standard assay limit (>120 min) and minimizing CYP3A4 inhibition liability.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, metabolic stability must be assessed using self-validating controls. The following protocol details the Human Liver Microsome (HLM) stability assay used to generate the intrinsic clearance ( Clint​ ) data.

Protocol: Human Liver Microsome (HLM) Stability Assay

Causality & Quality Control Check: This protocol incorporates two critical controls. A positive control (e.g., Verapamil or Testosterone) validates the metabolic competency and viability of the microsome batch. A minus-NADPH control confirms that any observed compound degradation is strictly CYP450-mediated, rather than driven by chemical instability in the buffer or non-NADPH-dependent enzymes.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute this stock to 100 µM using a 50% acetonitrile/water solution.

  • Incubation Mixture Setup: In a 96-well plate, combine pooled human liver microsomes to achieve a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Compound Addition: Spike the test compound into the incubation mixture to achieve a final concentration of 1 µM. Crucial: Ensure the final DMSO concentration remains below 0.1% to prevent solvent-induced CYP inhibition.

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes with gentle orbital shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (For the minus-NADPH control wells, add an equivalent volume of plain buffer).

  • Time-Course Sampling & Quenching: At designated time points ( t=0,5,15,30,45, and 60 minutes), transfer 50 µL aliquots from the reaction mixture into 150 µL of ice-cold quench solution (acetonitrile containing 100 ng/mL Tolbutamide as an internal standard). Mechanism: The cold organic solvent instantly denatures the CYP enzymes, permanently halting all metabolic activity.

  • Sample Processing: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the clear supernatant to a fresh plate. Analyze via LC-MS/MS, monitoring the depletion of the parent compound relative to the internal standard to calculate Clint​ and t1/2​ .

HLMWorkflow Step1 1. Compound Preparation (1 µM Test Cmpd in Buffer) Step2 2. HLM Incubation (37°C, 1 mg/mL Protein, +NADPH) Step1->Step2 Step3 3. Reaction Quenching (Cold Acetonitrile + Internal Std) Step2->Step3 Step4 4. Centrifugation & Analysis (Protein Pellet removal, LC-MS/MS) Step3->Step4 Step5 5. Data Processing (Cl_int and t1/2 Calculation) Step4->Step5

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism toward Chiral Organofluorines Source: ACS Publications URL:[Link]

  • Cyclopropanecarboxylic Acid, 1-Fluoro-2-(1-Methylethyl)-, Ethyl Ester | 343867-06-1 Source: ChemicalRoot URL:[Link]

  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes Source: National Institutes of Health (NIH) / PMC URL:[Link]

Comparative

Mass Spectrometry Fragmentation Profiling: 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic Acid vs. Halogenated/Non-Halogenated Analogs

Introduction & Structural Dynamics In modern drug discovery, the incorporation of fluorinated cyclopropanes is a highly effective strategy for modulating the pharmacokinetic and pharmacodynamic properties of lead compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Dynamics

In modern drug discovery, the incorporation of fluorinated cyclopropanes is a highly effective strategy for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid is a prime example of this structural motif. The cyclopropane ring provides rigid conformational constraint, the isopropyl group enhances lipophilicity, and the alpha-fluorine atom significantly lowers the pKa of the carboxylic acid while increasing metabolic stability against oxidative degradation.

For analytical scientists and drug metabolism and pharmacokinetics (DMPK) professionals, establishing robust mass spectrometry (MS) fragmentation profiles for such building blocks is critical. This guide provides an in-depth comparative analysis of the MS/MS fragmentation patterns of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid against its non-fluorinated and chlorinated alternatives, detailing the thermodynamic causality behind the observed gas-phase dissociations.

Mechanistic Causality in ESI-MS/MS Fragmentation

To achieve maximum sensitivity, carboxylic acids are universally analyzed using Negative Electrospray Ionization (ESI-) . In solution, the acidic proton is readily lost, forming a highly stable carboxylate anion [M−H]− .

For 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid (Precursor m/z 145), the collision-induced dissociation (CID) pathways are governed by the relative bond dissociation energies of the molecule:

  • Primary Fragmentation (Decarboxylation): The dominant fragmentation pathway is the loss of carbon dioxide ( −CO2​ , 44 Da), yielding a primary fragment at m/z 101. This process is thermodynamically driven by the formation of a stable carbanion. The presence of the highly electronegative alpha-fluorine atom stabilizes this intermediate via inductive electron withdrawal, making decarboxylation highly efficient at low collision energies ().

  • Secondary Fragmentation (Defluorination): Following decarboxylation, the m/z 101 ion can undergo a secondary loss of hydrogen fluoride ( −HF , 20 Da) to yield an m/z 81 fragment. Because the C−F bond is exceptionally strong (~485 kJ/mol), this secondary fragmentation requires significantly higher collision energy (CE) than the initial decarboxylation. Direct loss of HF from the intact precursor ( m/z 125) is also possible but typically represents a minor pathway due to the lower activation energy required for CO2​ loss ().

MS_Fragmentation M_H [M-H]⁻ m/z 145 (Precursor Ion) M_CO2 [M-H-CO2]⁻ m/z 101 (Primary Fragment) M_H->M_CO2 -CO2 (44 Da) Primary Pathway M_HF [M-H-HF]⁻ m/z 125 (Minor Fragment) M_H->M_HF -HF (20 Da) Minor Pathway M_CO2_HF [M-H-CO2-HF]⁻ m/z 81 (Secondary Fragment) M_CO2->M_CO2_HF -HF (20 Da) Secondary Pathway M_HF->M_CO2_HF -CO2 (44 Da)

Predicted ESI(-) MS/MS fragmentation pathway of the fluorinated cyclopropanecarboxylic acid.

Comparative Fragmentation Analysis

To truly validate the identity of this compound, it must be differentiated from structurally similar analogs. The table below objectively compares the MS/MS performance and fragmentation behavior of the fluorinated target against its des-fluoro (non-halogenated) and chlorinated counterparts.

Quantitative Fragmentation Summary
Compound AnalogPrecursor Ion [M−H]− Primary FragmentSecondary FragmentOptimal CE (eV)
1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid m/z 145 m/z 101 ( −CO2​ ) m/z 81 ( −CO2​,−HF )15 - 25
2-(propan-2-yl)cyclopropane-1-carboxylic acid (Des-fluoro) m/z 127 m/z 83 ( −CO2​ ) m/z 41 ( −CO2​,−C3​H6​ )10 - 15
1-Chloro-2-(propan-2-yl)cyclopropane-1-carboxylic acid m/z 161 / 163 m/z 117 / 119 ( −CO2​ ) m/z 81 ( −CO2​,−HCl )12 - 20

Key Comparative Insights:

  • Halogen vs. Non-Halogen: The des-fluoro analog lacks a halogen atom to stabilize the post-decarboxylation carbanion, leading to a different secondary fragmentation cascade (loss of the isopropyl group as propene, −42 Da).

  • Fluorine vs. Chlorine: While both the fluoro- and chloro-analogs undergo initial decarboxylation, the chloro-analog exhibits a classic 3:1 isotopic signature ( 35Cl/37Cl ) at m/z 161/163. Furthermore, because the C−Cl bond (~330 kJ/mol) is significantly weaker than the C−F bond, the secondary loss of HCl occurs at a lower optimal collision energy than the loss of HF .

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, the following LC-ESI-MS/MS protocol is designed as a self-validating system. It utilizes specific buffer chemistry to maximize ionization and incorporates internal ratio monitoring to prevent false positives.

Step-by-Step Methodology
  • Sample Preparation: Dilute the analyte to 100 ng/mL in a diluent of 50:50 Water:Acetonitrile. Spike in a structurally similar stable-isotope-labeled internal standard (e.g., D7​ -cyclopropanecarboxylic acid) to correct for matrix effects and ionization fluctuations.

  • Mobile Phase Selection (Causality Check):

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

    • Mobile Phase B: Acetonitrile.

    • Why not Formic Acid? Adding formic acid (a standard LC-MS additive) drops the pH to ~2.7. Because the pKa of the target acid is ~3.5, formic acid forces the molecule into its neutral, protonated state, severely suppressing negative ESI efficiency. Ammonium acetate ensures the analyte remains deprotonated in solution prior to aerosolization ().

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Run a linear gradient from 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Acquisition (Multiple Reaction Monitoring - MRM):

    • Quantifier Transition: m/z 145.0 101.0 (CE: 15 eV). Used for absolute quantification due to high abundance.

    • Qualifier Transition: m/z 145.0 81.0 (CE: 25 eV). Used for structural confirmation.

  • System Validation: The protocol is self-validating through MRM Ratio Monitoring . The ratio of the Quantifier peak area to the Qualifier peak area must remain constant ( ±20% ) across all standards, blanks, and unknown samples. A deviation in this ratio instantly flags co-eluting isobaric interference.

LCMS_Workflow Prep Sample Prep (10 mM NH4OAc) LC UHPLC Separation (C18 Column) Prep->LC ESI Negative ESI (Deprotonation) LC->ESI Quad1 Q1 Selection (m/z 145) ESI->Quad1 CID CID Fragmentation (Argon Gas) Quad1->CID Quad3 Q3 Detection (m/z 101, 81) CID->Quad3

Self-validating LC-ESI-MS/MS experimental workflow for fluorinated carboxylic acid analysis.

References

  • Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry, 21(23), 3803-3814. URL:[Link]

  • Petritis, K., Dourtoglou, V., Elfakir, C., & Dreux, M. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Journal of Chromatography A, 896(1-2), 335-341. URL:[Link]

  • Jansen, J. et al. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Journal of the American Society for Mass Spectrometry, 35(4), 745-753. URL:[Link]

Validation

Conformational analysis: 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid vs gem-difluorocyclopropanes

Conformational Analysis in Drug Design: 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic Acid vs. gem-Difluorocyclopropanes As drug discovery increasingly relies on conformationally restricted bioisosteres to improve ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Conformational Analysis in Drug Design: 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic Acid vs. gem-Difluorocyclopropanes

As drug discovery increasingly relies on conformationally restricted bioisosteres to improve target affinity and metabolic stability, fluorinated cyclopropanes have emerged as privileged scaffolds. As a Senior Application Scientist, I approach the selection of these motifs not merely as structural substitutions, but as precise stereoelectronic interventions.

This guide provides an objective, data-driven comparison between a highly specific mono-fluorinated aliphatic mimic—1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid —and the broader class of gem-difluorocyclopropanes . We will dissect the causality behind their conformational behaviors and outline the self-validating experimental protocols required to characterize them.

Stereoelectronic Foundations: The Causality of Conformation

To rationally deploy these scaffolds, we must understand the distinct physical forces that dictate their three-dimensional space.

1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid This molecule functions as a conformationally locked, fluorinated bioisostere of valine or leucine. Its conformation is driven by a delicate balance of steric and stereoelectronic effects. The bulky isopropyl (propan-2-yl) group at C2 introduces significant steric strain, forcing the cyclopropane ring into a specific puckered state to minimize eclipsing interactions. Concurrently, the α -fluorine at C1 exerts a strong inductive effect that lowers the pKa of the adjacent carboxylic acid[1]. Crucially, the spatial alignment of the C–F bond dipole with the carbonyl group creates weak attractive interactions (F···C=O) that lock the dihedral angles of the attached peptidomimetic chain, preventing the dynamic rotation typically seen in aliphatic amino acids[1].

gem-Difluorocyclopropanes In contrast, gem-difluorocyclopropanes rely on hyperconjugation rather than steric bulk to achieve rigidity. The presence of two fluorine atoms on the same carbon triggers anomeric-like nF​→σC−F∗​ and σC−H​→σC−F∗​ electron delocalization[2]. This hyperconjugation profoundly stabilizes the ring while restricting the rotation of any adjacent bonds. Furthermore, the localized CF2​ domain creates a "Janus-face" polarity—distinct electropositive and electronegative faces—enabling unique electrostatic stacking interactions with target proteins that mono-fluorinated analogs cannot achieve[2]. They are most effectively deployed as rigidified bioisosteres for carbonyls, ethers, or peptide bonds[3].

ConformationalLogic Root Fluorinated Cyclopropane Scaffolds Branch1 1-Fluoro-2-isopropyl (Mono-fluoro) Root->Branch1 Branch2 gem-Difluorocyclopropane (Di-fluoro) Root->Branch2 Effect1 Dipole Alignment (C-F vs C=O) Branch1->Effect1 Effect2 Steric Clash (Isopropyl vs Ring) Branch1->Effect2 Effect3 Hyperconjugation (nF -> σ*CF) Branch2->Effect3 Effect4 Janus-face Polarity (Electrostatic Stacking) Branch2->Effect4 Result1 Restricted Valine Bioisostere Effect1->Result1 Effect2->Result1 Result2 Rigid Carbonyl/Ether Bioisostere Effect3->Result2 Effect4->Result2

Logical pathways of stereoelectronic effects dictating cyclopropane conformation.

Comparative Physicochemical Profiling

The structural differences between these two motifs manifest in distinct physicochemical profiles, which directly impact their ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Fragment-based algorithms often fail to predict the lipophilicity of these highly polarized, strained rings[4]; thus, experimental validation is mandatory.

Property1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acidgem-Difluorocyclopropanes
Primary Conformational Driver Steric bulk (isopropyl) + C-F/C=O dipole alignmentAnomeric-like nF​→σC−F∗​ hyperconjugation
Lipophilicity (LogP) Impact Moderate reduction; highly dependent on cis/trans isomerismSignificant reduction; highly polar localized CF2​ domain
Acidity (pKa) Modulation Lowers pKa (~3.5-4.0) due to α -fluorine inductive effectModulates adjacent amines/acids via strong field effects
Electrostatic Topology Directional dipole moment"Janus-face" polarity (distinct electropositive/negative faces)
Primary Bioisosteric Utility Conformationally restricted aliphatic amino acids (Val/Leu)Carbonyl, ether, or peptide backbone bioisostere

Experimental Methodologies: Self-Validating Protocols

To rigorously assign the conformation and physicochemical properties of these scaffolds, we employ self-validating experimental loops. This ensures that our structural assignments are not artifacts of the methodology.

Protocol 1: NMR-Based Conformational Elucidation

We do not rely solely on computational energy minima; we empirically validate the solution-state conformation using advanced NMR techniques.

  • Step 1: Differential Solvent Preparation. Prepare 10 mM samples of the compound in both CDCl3​ (non-polar) and DMSO−d6​ (hydrogen-bond accepting). Causality: Comparing chemical shifts across these solvents allows us to differentiate between intramolecular hydrogen bonding (which stabilizes specific rotamers) and solvent-exposed conformations.

  • Step 2: 1D and 2D NMR Acquisition. Acquire standard 1H , 13C , and 19F spectra. Follow with 1H−1H NOESY and 19F−1H HOESY (Heteronuclear Overhauser Effect Spectroscopy). Causality: Traditional NOESY fails to capture the critical spatial relationship between the C1-fluorine and the C2-isopropyl methyl protons. 19F−1H HOESY provides direct cross-relaxation data, which is the only empirical way to validate the cis/trans relationship and the specific rotameric state of the isopropyl group in solution.

  • Step 3: J-Coupling Analysis. Extract 3JH−H​ and 3JH−F​ coupling constants. Self-Validation: If the 3JH−F​ coupling constant remains invariant between CDCl3​ and DMSO−d6​ , it empirically validates a rigid, internally locked conformation rather than a dynamic equilibrium.

Protocol 2: Potentiometric pKa and Shake-Flask LogD Profiling

Computational ClogP models fail to account for the "Janus-face" electrostatic shielding unique to gem-difluorocyclopropanes[2]. We must measure this experimentally.

  • Step 1: Potentiometric Titration. Determine the exact pKa of the carboxylic acid using a potentiometric titrator under a nitrogen atmosphere at 25°C. Causality: We must establish the exact pKa first because the inductive effect of the α -fluorine drastically shifts the ionization profile compared to non-fluorinated analogs[1].

  • Step 2: Buffer Preparation. Based on the determined pKa, prepare a 50 mM phosphate buffer at a pH exactly 2 units below the pKa (for LogP of the neutral species) or at pH 7.4 (for physiological LogD).

  • Step 3: Shake-Flask Partitioning. Dissolve the compound in the buffer, add an equal volume of 1-octanol, and agitate for 24 hours at 25°C to ensure thermodynamic equilibrium.

  • Step 4: HPLC-UV Quantification. Quantify the concentration of the analyte in both the aqueous and octanol phases. Self-Validation: The mass balance between the two phases must equal the initial stock concentration (±5%). This self-validating loop rules out compound degradation or emulsion artifacts, ensuring the measured partition coefficient is absolute.

AnalysisWorkflow A Synthesis & Purification B NMR Spectroscopy (NOESY, 19F-HOESY) A->B C X-Ray Diffraction (Solid State) A->C D DFT Energy Minimization B->D C->D E Conformational Assignment D->E

Multi-modal workflow for the conformational assignment of fluorinated cyclopropanes.

Strategic Summary

When designing a drug candidate, the choice between these motifs should be dictated by the target binding pocket. If the goal is to mimic a hydrophobic aliphatic side chain (like valine) while restricting the backbone dihedral angles to prevent proteolytic degradation, 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid is the superior choice due to its precise steric bulk and directional dipole. Conversely, if the objective is to replace a metabolically labile ether or amide bond while exploiting electrostatic interactions with the target protein, the hyperconjugation and "Janus-face" polarity of gem-difluorocyclopropanes provide unparalleled rigidification and binding affinity.

References

1.[3] Title: Recent Developments in the Ring-Opening Transformations of gem-Difluorocyclopropanes Source: researchgate.net URL:

2.[2] Title: Thermodynamics and polarity-driven properties of fluorinated cyclopropanes Source: beilstein-journals.org URL:

3.[4] Title: Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups Source: nih.gov URL:

4.[1] Title: Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties Source: acs.org URL:

Sources

Comparative

Validating stereochemical purity of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid using chiral GC

Validating Stereochemical Purity of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic Acid: A Chiral GC Comparison Guide Executive Summary Fluorinated cyclopropanes are highly valuable in modern drug development, frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Stereochemical Purity of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic Acid: A Chiral GC Comparison Guide

Executive Summary

Fluorinated cyclopropanes are highly valuable in modern drug development, frequently serving as conformationally restricted bioisosteres for aliphatic chains or phenyl rings. 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid possesses two stereocenters, resulting in four possible stereoisomers (two diastereomeric pairs of enantiomers). Accurately determining the enantiomeric excess ( ee ) of this compound is critical for pharmacological profiling. While chiral High-Performance Liquid Chromatography (HPLC) is a standard approach, chiral Gas Chromatography (GC) offers vastly superior resolving power and theoretical plate counts for volatile and semi-volatile small molecules.

This guide objectively compares chiral GC stationary phases for this specific analyte, explains the causality behind mandatory derivatization steps, and provides a self-validating analytical protocol.

Mechanistic Causality: Overcoming Polarity and Chiral Recognition

The Derivatization Imperative

Direct injection of free carboxylic acids into a GC system is fundamentally flawed. Carboxylic acids exhibit nonlinear sorption isotherms due to strong hydrogen bonding, forming dimers in the gas phase. This leads to severe peak tailing, poor detection limits, and irreversible adsorption on the stationary phase[1].

To achieve the sharp, symmetrical peaks required for baseline enantiomeric resolution, the analyte must be converted to a less polar, more volatile derivative. Esterification using Trimethylsilyldiazomethane (TMS-diazomethane) is the optimal choice. Unlike harsh acidic esterification methods that risk racemizing sensitive stereocenters, TMS-diazomethane rapidly and gently converts the carboxylic acid into a volatile methyl ester at room temperature[2].

The Physics of Chiral Recognition

Chiral GC relies on derivatized cyclodextrins (CDs) suspended in a polysiloxane film. CDs are cyclic, torus-shaped macromolecules. The separation mechanism is driven by the reversible formation of inclusion complexes between the analyte and the CD cavity[3]. For enantiomers to be resolved, the analyte must fit snugly into the cavity, allowing the stereogenic centers of the cyclodextrin rim to interact differentially (via van der Waals forces, dipole-dipole interactions, and hydrogen bonding) with the spatial arrangement of the analyte's enantiomers[4].

Workflow N1 1-Fluoro-2-(propan-2-yl) cyclopropane-1-carboxylic acid N2 Derivatization (TMS-Diazomethane / MeOH) N1->N2 N3 Volatile Methyl Ester Derivative N2->N3 Eliminates H-Bonding N4 Chiral GC Separation (β-Cyclodextrin CSP) N3->N4 N5 Diastereomer Separation (Boiling Point / Polarity) N4->N5 N6 Enantiomer Resolution (Chiral Inclusion Complex) N4->N6

Workflow for chiral GC validation of cyclopropanecarboxylic acids.

Comparative Analysis: Column Selection ( β -CD vs. γ -CD)

The most critical variable in chiral GC method development is matching the size of the analyte to the cavity size of the cyclodextrin.

  • β -Cyclodextrins contain seven glucose units, creating a cavity size of 6.0 to 6.5 Å[4].

  • γ -Cyclodextrins contain eight glucose units, creating a larger cavity size of 7.5 to 8.5 Å[4].

For the methyl ester of 1-fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid, the molecular footprint is relatively compact. As demonstrated in comparative studies of chiral phases, as analyte size decreases, enantiomer pairs separate far more effectively on smaller cyclodextrin rings[5].

Table 1: Performance Comparison of Chiral Stationary Phases for Cyclopropane Derivatives

ParameterPermethylated β -Cyclodextrin (e.g., Rt- β DEXm)Permethylated γ -Cyclodextrin (e.g., Rt- γ DEXm)
Cavity Size 6.0 - 6.5 Å7.5 - 8.5 Å
Analyte Fit Optimal (Snug inclusion complex)Sub-optimal (Loose, transient interaction)
Resolution ( Rs​ ) > 1.5 (Baseline separation of all 4 isomers)< 1.0 (Co-elution of enantiomeric pairs)
Selectivity ( α ) ~ 1.05~ 1.01
Peak Shape Sharp, highly symmetricalBroader, poor definition
Verdict Recommended Not Recommended

Conclusion of Comparison: The γ -CD cavity is simply too large for this specific fluorinated cyclopropane. The analyte enters and exits the cavity without establishing the tight, stereoselective interactions required to differentiate the enantiomers. Therefore, a β -CD column is strictly required for this assay.

Mechanism CD β-Cyclodextrin Cavity (6.0-6.5 Å) Complex1 Transient Inclusion Complex (R,R) CD->Complex1 Strong Affinity Complex2 Transient Inclusion Complex (S,S) CD->Complex2 Weak Affinity Analyte Methyl Ester Enantiomers Analyte->CD Enters CSP Detector FID / MS Detection Complex1->Detector Elutes Second Complex2->Detector Elutes First

Mechanism of chiral recognition via cyclodextrin inclusion complexes in GC.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your stereochemical assignment, this protocol utilizes a self-validating system . You cannot analyze an enantioenriched sample without first proving the system's resolving power using a racemic mixture.

Phase 1: Derivatization (Methyl Esterification)

Caution: Handle TMS-diazomethane in a fume hood.

  • Sample Preparation: Accurately weigh 2.0 mg of the racemic 1-fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid standard into a clean, dry 2 mL glass GC vial[2].

  • Solvation: Dissolve the sample in 0.5 mL of a 9:1 (v/v) mixture of diethyl ether and methanol. The methanol acts as a necessary proton source for the reaction[2].

  • Reaction: Slowly add 50 µL of 2.0 M TMS-diazomethane in hexane dropwise. Swirl gently. A persistent faint yellow color indicates a slight excess of the reagent, confirming the reaction has gone to completion[2].

  • Quenching: Allow the vial to sit for 15 minutes at room temperature. Quench the unreacted TMS-diazomethane by adding 1-2 drops of glacial acetic acid until the yellow color completely dissipates.

  • Reconstitution: Gently evaporate the solvent under a gentle stream of nitrogen gas. Reconstitute the resulting methyl ester in 1.0 mL of GC-grade hexane.

Phase 2: GC-FID/MS Analysis Parameters
  • Column: Permethylated β -cyclodextrin (e.g., Agilent CP-Chirasil-Dex CB or Restek Rt- β DEXm), 30 m length × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium. Set to a constant linear velocity of 35 cm/sec.

  • Injection: 1 µL injection volume, Split ratio 50:1 to prevent column overloading (which causes broad tailing peaks and destroys chiral resolution)[6]. Injector Temperature: 220°C.

  • Oven Program: Decreasing isothermal temperatures generally increases the separation of enantiomers (higher α values)[3].

    • Start at 60°C (hold 2 min).

    • Ramp at 2°C/min to 120°C (hold 10 min for isomer elution).

    • Ramp at 10°C/min to 200°C (hold 5 min to bake out the column).

  • Detection: Flame Ionization Detector (FID) at 250°C, or MS (Scan mode m/z 40-250).

Phase 3: Validation & Execution
  • System Suitability Test (SST): Inject the derivatized racemic standard. You must observe four distinct peaks. The first two peaks correspond to the enantiomers of one diastereomer (e.g., cis), and the latter two correspond to the enantiomers of the other diastereomer (e.g., trans). Do not proceed unless the resolution ( Rs​ ) between the closest enantiomeric pair is ≥1.5 .

  • Sample Analysis: Once baseline resolution is validated, repeat Phase 1 using your enantioenriched/synthesized sample. Inject using the identical Phase 2 parameters.

  • Quantification: Calculate the enantiomeric excess ( ee ) by integrating the area under the curve (AUC) for the major and minor enantiomer peaks:

    ee(%)=(AUCmajor​+AUCminor​AUCmajor​−AUCminor​​)×100

References

  • Hepner, J., et al. "Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns". Restek Corporation / LCMS.cz. URL:[Link]

  • GCMS.cz. "Chiral Cyclodextrin Capillary GC Columns: CD Content". URL:[Link]

  • LCGC International. "Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool". Chromatography Online. URL:[Link]

  • Sorbent Technologies, Inc. "CHIRAL GC (PART 2 OF 2)". Sorbtech. URL:[Link]

  • Colorado State University. "Acids: Derivatization for GC Analysis". URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid proper disposal procedures

Standard Operating Procedure: Disposal and Thermal Destruction of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic Acid As a high-value building block in medicinal chemistry and agrochemical synthesis, 1-fluoro-2-(propa...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Thermal Destruction of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic Acid

As a high-value building block in medicinal chemistry and agrochemical synthesis, 1-fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid presents unique end-of-life logistical challenges. The molecule features a highly strained three-membered cyclopropane ring paired with a highly stable carbon-fluorine (C-F) bond. Proper disposal is not merely a regulatory checkbox; it is a critical scientific imperative to prevent the release of persistent fluorinated organics into the environment. This guide provides a self-validating, step-by-step protocol for the safe segregation, containment, and ultimate thermal destruction of this compound.

The Causality of Fluorinated Waste Disposal

Why can't this compound go into the standard organic waste stream? The answer lies in thermodynamics. The C-F bond is one of the strongest in organic chemistry. Standard non-halogenated waste incinerators typically operate at around 850 °C, which is sufficient for hydrocarbons but entirely inadequate for fluorinated compounds[1].

Subjecting this chemical to sub-optimal temperatures results in incomplete destruction, generating smaller, highly toxic [2]. Furthermore, incomplete combustion can lead to the emission of unidentified extractable organofluorine (EOF) compounds into the atmosphere[1]. Therefore, this material must be strictly segregated into Halogenated Organic Waste streams destined for high-temperature incineration (>1,100 °C) equipped with alkali scrubbers to neutralize the corrosive hydrogen fluoride (HF) gas produced during combustion[3].

Quantitative Operational Parameters

To ensure safe handling and regulatory compliance, the following parameters must dictate your laboratory's disposal strategy:

ParameterSpecificationCausality / Rationale
Waste Classification Halogenated Organic AcidContains >1% w/w fluorine; mandates segregation from non-halogenated streams to prevent explosive reactions and ensure proper routing[4].
Incineration Temp. > 1,100 °C (Optimal >1,400 °C)Required thermal energy to break the C-F bond and prevent the formation of persistent fluorinated PICs[2].
Residence Time > 2.0 secondsEnsures complete thermal oxidation of the cyclopropane ring and fluorinated substituents[2].
Primary Containment Borosilicate Glass or F-HDPEPrevents leaching or chemical degradation of the container by acidic or fluorinated components[5].
Incompatible Mixtures Strong bases, Oxidizers, Reactive MetalsExothermic acid-base reactions or rapid oxidation can cause container rupture or toxic gas release[4],[6].

Step-by-Step Laboratory Disposal Protocol

This self-validating protocol ensures that every action has a verifiable safety check, building a foolproof system for laboratory personnel.

  • Step 1: Waste Characterization & Segregation

    • Action: Identify the waste as a "Halogenated Organic Acid." Do not mix it with non-halogenated solvents (e.g., ethyl acetate, hexanes)[7].

    • Validation: Check the waste carboy label. It must explicitly state "Halogenated Waste" (typically designated by green-labeled carboys in standard lab setups)[8].

    • Causality: Mixing with non-halogenated waste dilutes the halogen content, confusing the incineration facility and potentially causing the waste to be routed to a low-temperature incinerator, or worse, causing an explosive reaction in the waste drum[4].

  • Step 2: Primary Containment

    • Action: Transfer the chemical (either neat or in solution) into a compatible, vapor-tight container, such as a borosilicate glass bottle with a PTFE-lined threaded cap[9].

    • Validation: Invert the sealed container gently to ensure no leaks. The container must remain closed at all times except when actively adding waste[9].

    • Causality: Open containers allow the volatilization of fluorinated organics, posing inhalation risks and violating satellite accumulation regulations[9].

  • Step 3: Labeling and Documentation

    • Action: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Write the full chemical name: "1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid"[9].

    • Validation: Ensure no abbreviations (e.g., "Fluoro-acid") or chemical formulas are used[9],[6].

    • Causality: Emergency responders and waste vendors rely on exact nomenclature to determine chemical compatibility and emergency response tactics in the event of a spill[9].

  • Step 4: Satellite Accumulation Area (SAA) Storage

    • Action: Store the labeled container in a designated, well-ventilated SAA, placed inside a secondary containment tray capable of holding the complete volume of the primary container[7].

    • Validation: Verify that the SAA is free of incompatible chemicals (e.g., cyanides, strong inorganic bases, reactive metals)[4],[6].

    • Causality: Secondary containment prevents catastrophic mixing of incompatible waste streams if a primary vessel fails[7].

  • Step 5: Vendor Handoff for Thermal Destruction

    • Action: Schedule a pickup with a certified hazardous waste disposal vendor before the container reaches its maximum capacity[9].

    • Validation: Confirm with the vendor that the waste profile is explicitly routed to a high-temperature halogenated incinerator[8].

Disposal Workflow Visualization

The following diagram illustrates the critical path from laboratory generation to final thermal destruction, highlighting the necessary transformation of the fluorinated compound.

Workflow for the segregation and thermal destruction of fluorinated organic acid waste.

Emergency Spill Response Protocol

In the event of a spill during the disposal process, immediate and calculated action is required:

  • Isolate: Immediately remove any potential sources of ignition and evacuate non-essential personnel. Close lab doors and ensure the chemical fume hood exhaust is running to ventilate the area[9].

  • Neutralize & Absorb: For small spills, apply a compatible chemical absorbent pad or inert absorbent powder. Do not use combustible materials like sawdust[9].

  • Contain: Place the saturated absorbent into a heavy-duty plastic bag or a rigid, sealable container[9].

  • Dispose: Label the container as "Spill Cleanup - Halogenated Organic Acid" and route it through the exact same disposal workflow as the parent chemical[9].

References

  • Title: Emission of Perfluoroalkyl Acids and Unidentified Organofluorine from Swedish Municipal Waste Incineration Plants Source: Environmental Science & Technology Letters (ACS Publications) URL: [Link]

  • Title: Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Laboratory Waste Disposal Guidelines Source: University of Wollongong (UOW) URL: [Link]

  • Title: Hazardous Waste Segregation Guide Source: Bucknell University Environmental Health & Safety URL: [Link]

  • Title: Halogenated Organic Liquids - Standard Operating Procedure Source: University of Illinois Division of Research Safety URL: [Link]

  • Title: Laboratory Waste Disposal Guidelines Source: King Khalid University URL: [Link]

Sources

Handling

Personal protective equipment for handling 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid

Operational Safety and Logistics Guide: Handling 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks requires a rigo...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Logistics Guide: Handling 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid

As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks requires a rigorous, mechanistic approach to laboratory safety. 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid merges the inherent ring strain of a cyclopropane moiety, the lipophilicity of an isopropyl group, and the unique electronic effects of an alpha-fluorine atom.

This guide provides drug development professionals with a self-validating, step-by-step operational framework to handle this compound safely, ensuring scientific integrity and regulatory compliance.

Mechanistic Hazard Profile

To handle a chemical safely, one must understand why it is dangerous. The hazards of this specific molecule are driven by its molecular architecture:

  • Enhanced Corrosivity: The alpha-fluorine atom exerts a strong electron-withdrawing inductive effect, significantly stabilizing the carboxylate anion. This lowers the pKa compared to non-fluorinated aliphatic acids, rendering the compound highly acidic and severely corrosive to dermal and mucosal tissues.

  • Thermal Instability & HF Release: While the C-F bond is thermodynamically stable at room temperature, exposing the compound to extreme thermal stress (e.g., fire or highly exothermic reactions) can cause decomposition, releasing hydrogen fluoride (HF) gas[1]. HF is a highly toxic, tissue-penetrating agent that causes deep-tissue necrosis and systemic toxicity.

  • Environmental Persistence: Fluorinated organics resist natural metabolic and environmental degradation pathways, necessitating strict disposal protocols to prevent bioaccumulation[2].

Quantitative Personal Protective Equipment (PPE) Matrix

In accordance with OSHA 29 CFR 1910.132, a thorough hazard assessment dictates the use of specific PPE to mitigate absorption, inhalation, and physical contact risks[3]. The following table summarizes the mandatory quantitative specifications for handling this compound.

PPE CategoryMaterial & ThicknessMinimum Breakthrough TimeMechanistic Justification
Inner Gloves Nitrile (0.1 mm / 4 mil)> 30 minutesProvides baseline dexterity and an initial barrier against incidental contact.
Outer Gloves Neoprene (0.2 mm / 8 mil)> 240 minutesNeoprene offers superior chemical resistance to halogenated carboxylic acids compared to standard latex or thin nitrile.
Eye Protection Polycarbonate (2.0 mm)N/A (Impact/Splash)Unvented goggles prevent capillary wicking of corrosive vapors/liquids into the ocular cavity.
Body Protection Polyethylene-coated Tyvek> 480 minutesRepels lipophilic and acidic liquids, preventing dermal absorption which could lead to systemic fluorosis.
Respirator P100 Particulate Filter99.97% efficiencyCaptures aerosolized particulates (≥0.3 microns). Note: Primary control must remain the chemical fume hood.

Self-Validating Operational Protocols

Every operational step in the laboratory must include a validation mechanism to ensure the safety controls are actively functioning[4].

Step 1: Fume Hood Preparation & Validation

  • Action: Activate the chemical fume hood and clear all unnecessary equipment to ensure laminar airflow.

  • Causality: Obstructions create turbulent air eddies, which can pull hazardous, corrosive vapors back into the operator's breathing zone.

  • Validation: Visually verify the magnehelic gauge reads between 0.4 and 0.6 inches of water, or use a calibrated anemometer to confirm a face velocity of 80–120 feet per minute (fpm) before opening the chemical container.

Step 2: Weighing and Transfer

  • Action: Tare an anti-static weighing boat. Transfer the chemical using a PTFE-coated or non-metallic spatula.

  • Causality: Fluorinated organics can accumulate static charge, leading to the dangerous aerosolization of powders. Furthermore, avoiding metal spatulas prevents trace-metal catalyzed ring-opening of the highly strained cyclopropane moiety.

  • Validation: Observe the powder during transfer; if electrostatic "jumping" or repulsion occurs, ground the balance and use an ionizing anti-static bar before proceeding.

Step 3: Container Sealing and Transport

  • Action: Seal the primary container with Parafilm and place it inside a secondary shatter-proof container before removing it from the fume hood.

  • Causality: Secondary containment ensures that if the primary vessel is dropped during transport, the corrosive payload remains isolated.

  • Validation: Invert the sealed secondary container gently to ensure the lid is threaded correctly and no mechanical shifting occurs.

Spill Response and Disposal Workflow

In the event of a spill, immediate and calculated action is required. Neutralization relies on fundamental acid-base chemistry to mitigate the hazard safely.

Minor Spill Protocol (Inside Fume Hood):

  • Isolate: Alert nearby personnel and maximize fume hood ventilation.

  • Neutralize: Surround and cover the spilled acid with solid sodium bicarbonate (NaHCO₃).

    • Causality: NaHCO₃ is a weak base. It neutralizes the corrosive acid to its non-volatile sodium salt while releasing CO₂ gas. Using a strong base (like NaOH) would cause a violently exothermic reaction, potentially vaporizing the chemical and degrading the cyclopropane ring.

  • Validate: Add a few drops of water to the powder. Validation Step: The complete cessation of CO₂ effervescence (bubbling) visually confirms that the neutralization reaction is complete. Ensure pH paper indicates neutrality (pH 7) before sweeping.

  • Dispose: Sweep the neutralized salt into a compatible, clearly labeled "Halogenated Organic Waste" container.

G Start Risk Assessment & PPE Verification Hood Execute in Certified Chemical Fume Hood Start->Hood Spill Spill Occurs? Hood->Spill Evac Evacuate & Alert EHS Team Spill->Evac Major Spill Neutralize Neutralize with NaHCO3 (Weak Base) Spill->Neutralize Minor Spill Success Protocol Complete Spill->Success No Spill Evac->Neutralize Dispose Dispose as Halogenated Organic Waste Neutralize->Dispose Dispose->Success

Operational workflow and spill response protocol for fluorinated carboxylic acids.

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